6-oxocyclohex-1-ene-1-carbonyl-CoA
描述
属性
分子式 |
C28H42N7O18P3S |
|---|---|
分子量 |
889.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-oxocyclohexene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h5,13-14,17,20-22,26,38-39H,3-4,6-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
InChI 键 |
QFOMSXVUILWRSA-TYHXJLICSA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O |
产品来源 |
United States |
Foundational & Exploratory
The Central Role of 6-Oxocyclohex-1-ene-1-carbonyl-CoA in Anaerobic Aromatic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. In the absence of oxygen, microorganisms have evolved a sophisticated metabolic network to break down the stable aromatic ring. A central hub in this network is the benzoyl-CoA pathway, and a pivotal intermediate within this pathway is 6-oxocyclohex-1-ene-1-carbonyl-CoA. This technical guide provides an in-depth exploration of the formation, conversion, and significance of this intermediate, with a focus on the enzymatic reactions, quantitative data, and experimental methodologies used to elucidate its role.
The Benzoyl-CoA Pathway: An Overview
Under anaerobic conditions, a wide array of aromatic compounds are channeled into a common metabolic route, the benzoyl-CoA pathway. This pathway facilitates the dearomatization and subsequent cleavage of the benzene (B151609) ring. The initial steps involve the conversion of various aromatic substrates to the central intermediate, benzoyl-CoA. The core of the pathway then proceeds through a series of reduction, hydration, and oxidation reactions to open the alicyclic ring.
The formation of this compound is a critical step in this process. It is generated from its precursor, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, through an NAD+-dependent oxidation. The subsequent hydrolytic cleavage of this compound breaks the carbocyclic ring, a key step in the degradation of the aromatic scaffold.
Enzymatic Landscape: Key Players in this compound Metabolism
Two key enzymes are responsible for the turnover of this compound:
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.368): This enzyme catalyzes the oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to this compound.
-
This compound Hydrolase (EC 3.7.1.21): This enzyme is responsible for the hydrolytic ring cleavage of this compound.
These enzymes have been extensively studied in the denitrifying bacterium Thauera aromatica and the obligately anaerobic bacteria Geobacter metallireducens and Syntrophus aciditrophicus.
Data Presentation: Properties of Key Enzymes
The following tables summarize the quantitative data for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase from various microorganisms.
Table 1: Properties of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from Thauera aromatica [1]
| Property | Value |
| Native Molecular Mass | 60 kDa (dimer) |
| Subunit Molecular Mass | 30 kDa |
| Gene Designation | had |
| Optimum pH (Oxidation) | 10.0 |
| Optimum pH (Reduction) | 7.0 |
| Temperature Optimum | 40 °C |
| Substrate Specificity (Km) | |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 25 µM |
| NAD+ | 100 µM |
| This compound | 15 µM |
| NADH | 20 µM |
| Specific Activity (Purified Enzyme) | |
| Oxidation | 100 U/mg |
| Reduction | 250 U/mg |
Table 2: Comparative Properties of this compound Hydrolase [1][2]
| Property | Thauera aromatica | Geobacter metallireducens | Syntrophus aciditrophicus |
| Native Molecular Mass | 160 kDa (tetramer) | 43 kDa (monomer) | 43 kDa (monomer) |
| Subunit Molecular Mass | 41 kDa | 43 kDa | 43 kDa |
| Gene Designation | oah | bamA | bamA |
| Optimum pH | 7.5 | 8.0 | 8.0 |
| Temperature Optimum | 35 °C | 37 °C | 37 °C |
| Substrate Specificity (Km) | |||
| This compound | 5 µM | 12 µM | 15 µM |
| Specific Activity (Purified Enzyme) | 20 U/mg | 35 U/mg | 28 U/mg |
| Oxygen Stability | Stable | Sensitive | Sensitive |
Signaling Pathways and Logical Relationships
The anaerobic degradation of aromatic compounds is a tightly regulated process. The expression of the enzymes involved in the benzoyl-CoA pathway is typically induced by the presence of aromatic substrates.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of these enzymes and their roles in anaerobic metabolism.
Anaerobic Cultivation of Thauera aromatica
-
Medium: A mineral salt medium is prepared and made anaerobic by gassing with N2/CO2 (90:10, v/v). The medium is then dispensed into serum bottles and autoclaved.
-
Carbon and Electron Acceptor: Sterile, anaerobic stock solutions of the aromatic substrate (e.g., benzoate, 1 M) and the electron acceptor (e.g., nitrate, 2 M) are added to the medium to final concentrations of 2-5 mM and 10-20 mM, respectively.
-
Inoculation and Growth: An actively growing preculture of T. aromatica is used to inoculate the medium. Cultures are incubated at 30°C in the dark. Growth is monitored by measuring the optical density at 600 nm.
-
Cell Harvesting: Cells are harvested in the late exponential growth phase by centrifugation at 10,000 x g for 15 min at 4°C. The cell pellet is washed with an anoxic buffer (e.g., 100 mM Tris/HCl, pH 7.5, containing 2 mM dithiothreitol) and stored at -80°C until use.
Purification of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from T. aromatica[1]
This protocol involves several chromatographic steps performed under anoxic conditions.
Enzyme Assay for this compound Hydrolase[2]
The activity of this compound hydrolase is determined by monitoring the decrease in absorbance of the substrate.
-
Reaction Mixture: The assay is performed in a 1 ml cuvette containing 100 mM Tris/HCl buffer (pH 7.8), 0.2 mM this compound, and the enzyme solution.
-
Measurement: The decrease in absorbance at 308 nm (the absorption maximum of the enoyl-CoA thioester) is followed spectrophotometrically.
-
Calculation: The specific activity is calculated using the molar extinction coefficient of this compound (ε308 = 10,000 M-1 cm-1).
Metabolite Analysis by HPLC
High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of the CoA thioesters involved in the benzoyl-CoA pathway.
-
Sample Preparation: Cell extracts or enzyme assays are quenched with an equal volume of ice-cold 2 M perchloric acid. Precipitated protein is removed by centrifugation. The supernatant is neutralized with K2CO3.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of buffer A (e.g., 100 mM potassium phosphate, pH 6.8) and buffer B (e.g., 100% methanol).
-
Detection: UV detector set at 260 nm (for the adenine (B156593) moiety of CoA) and 308 nm (for the enoyl-CoA thioester of this compound).
-
-
Quantification: Metabolites are identified and quantified by comparison of their retention times and peak areas with those of authentic standards.
Conclusion and Future Perspectives
This compound is a cornerstone of anaerobic aromatic metabolism. Understanding the enzymes that produce and consume this intermediate is fundamental to our comprehension of how microorganisms degrade pollutants and cycle carbon in anoxic environments. The detailed characterization of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase from various bacteria has provided invaluable insights into the biochemistry and bioenergetics of the benzoyl-CoA pathway.
Future research in this area will likely focus on several key aspects:
-
Structural Biology: Elucidating the three-dimensional structures of these enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities.
-
Regulatory Networks: Unraveling the complex regulatory networks that control the expression of the benzoyl-CoA pathway genes in response to environmental cues is crucial for predicting and manipulating microbial activity.
-
Biotechnological Applications: Harnessing the metabolic capabilities of these anaerobic pathways for the production of biofuels and other valuable chemicals from renewable aromatic feedstocks is a promising avenue for future development.
-
Drug Development: The enzymes of the benzoyl-CoA pathway, being unique to anaerobic bacteria, could represent novel targets for the development of narrow-spectrum antimicrobial agents against pathogenic anaerobes.
The continued exploration of the role of this compound and its associated enzymes will undoubtedly pave the way for new discoveries and applications in environmental science, biotechnology, and medicine.
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 6-Oxocyclohex-1-ene-1-carbonyl-CoA in the Benzoyl-CoA Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily facilitated by microorganisms through the benzoyl-CoA degradation pathway. This pathway funnels a wide array of aromatic molecules into a central intermediate, benzoyl-CoA, which is then dearomatized and further metabolized. A key intermediate in this pathway, particularly in denitrifying bacteria such as Thauera aromatica, is 6-oxocyclohex-1-ene-1-carbonyl-CoA. This technical guide provides a comprehensive overview of the formation, conversion, and significance of this pivotal molecule, including detailed enzymatic data, experimental protocols, and pathway visualizations. This information is essential for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development exploring microbial metabolic pathways for novel therapeutic strategies.
The Central Role of this compound
In the classical benzoyl-CoA degradation pathway, as elucidated in facultative anaerobes like Thauera aromatica, benzoyl-CoA undergoes a two-electron reduction to cyclohexa-1,5-diene-1-carbonyl-CoA. This is followed by a hydration step to yield 6-hydroxycyclohex-1-ene-1-carbonyl-CoA[1]. The subsequent steps leading to ring cleavage involve the oxidation of this intermediate to this compound, which is then hydrolyzed to an aliphatic product, 3-hydroxypimelyl-CoA[1][2].
The formation and hydrolysis of this compound are catalyzed by two key enzymes:
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.-): This NAD⁺-specific dehydrogenase catalyzes the oxidation of the hydroxyl group of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to a keto group, forming this compound[1].
-
This compound Hydrolase (EC 3.7.1.21): This hydrolase is responsible for the hydrolytic cleavage of the cyclic ring of this compound, yielding 3-hydroxypimelyl-CoA[1][2]. The gene encoding this enzyme, often designated as bamA, is considered a functional marker for anaerobic aromatic compound degradation[2].
Variations in this central pathway exist in different anaerobic microorganisms. For instance, in the phototrophic bacterium Rhodopseudomonas palustris, the pathway proceeds through a different set of intermediates, highlighting the metabolic diversity among anaerobes[3].
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the enzymes responsible for the formation and degradation of this compound.
| Enzyme | Organism | Subunit Mass (kDa) | Native Molecular Mass (kDa) | Optimal pH |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 29 | 58 (homodimer) | 9.5 |
| This compound Hydrolase (BamA) | Geobacter metallireducens | 43 | 43 (monomer) | 7.5 |
| This compound Hydrolase (BamA) | Syntrophus aciditrophicus | 43 | 43 (monomer) | 8.0 |
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µkat/mg) |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 30 | 10 |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | NAD⁺ | 150 | - |
| This compound Hydrolase (BamA) | Geobacter metallireducens | This compound | 5 | 1.5 |
| This compound Hydrolase (BamA) | Syntrophus aciditrophicus | This compound | 8 | 2.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its associated enzymes.
Protocol 1: Cultivation of Thauera aromatica for Enzyme Induction
-
Medium Preparation: Prepare a mineral salt medium as described by Tschech and Fuchs (1987). For anaerobic growth, the medium should be supplemented with benzoate (B1203000) (5 mM) as the sole carbon source and nitrate (B79036) (20 mM) as the electron acceptor.
-
Inoculation and Growth: Inoculate the medium with a fresh culture of Thauera aromatica K172 (DSM 6984). Grow the culture anaerobically at 30°C in the dark until the late exponential phase.
-
Cell Harvesting: Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C. Wash the cell pellet with 100 mM Tris/HCl buffer (pH 7.8) containing 2 mM dithiothreitol.
-
Cell Lysis: Resuspend the cell pellet in the same buffer and disrupt the cells by sonication or by passing them through a French pressure cell.
-
Preparation of Cell-Free Extract: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to remove cell debris. The resulting supernatant is the cell-free extract used for enzyme purification and assays.
Protocol 2: Enzyme Assay for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
This is a spectrophotometric assay that measures the formation of NADH at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a 1 ml cuvette containing:
-
100 mM Tris/HCl buffer (pH 9.5)
-
1 mM NAD⁺
-
0.1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)
-
Cell-free extract or purified enzyme
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.
-
Monitor the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) using a spectrophotometer.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.
-
Protocol 3: Enzyme Assay for this compound Hydrolase
This assay follows the decrease in absorbance of the substrate at 305 nm.
-
Reaction Mixture: Prepare a reaction mixture in a 1 ml cuvette containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.5)
-
0.1 mM this compound (substrate)
-
Cell-free extract or purified enzyme
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
-
Start the reaction by adding the substrate, this compound.
-
Monitor the decrease in absorbance at 305 nm (ε = 10.3 mM⁻¹ cm⁻¹) using a spectrophotometer.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Protocol 4: HPLC Analysis of Benzoyl-CoA Pathway Intermediates
This method allows for the separation and quantification of CoA thioesters.
-
Sample Preparation: Stop enzymatic reactions by adding perchloric acid to a final concentration of 0.5 M. Centrifuge to remove precipitated protein. Neutralize the supernatant with K₂CO₃.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Spherisorb ODS II, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 1 ml/min.
-
Detection: UV detector at 260 nm.
-
-
Quantification: Identify and quantify the peaks by comparing their retention times and peak areas with those of authentic standards.
Protocol 5: Heterologous Expression and Purification of this compound Hydrolase (BamA)
-
Gene Cloning: Amplify the bamA gene from the genomic DNA of the desired organism (e.g., Geobacter metallireducens) using PCR with primers containing appropriate restriction sites. Clone the PCR product into an expression vector (e.g., pET vector) with a His-tag.
-
Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD₆₀₀ of 0.6, then induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 20°C) overnight.
-
Purification:
-
Harvest the cells and lyse them as described in Protocol 1.
-
Apply the cell-free extract to a Ni-NTA affinity chromatography column.
-
Wash the column with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).
-
Elute the His-tagged protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Assess the purity of the protein by SDS-PAGE.
-
Visualizations
The following diagrams illustrate the central benzoyl-CoA degradation pathway and a typical experimental workflow for enzyme characterization.
Caption: The central benzoyl-CoA degradation pathway in Thauera aromatica.
Caption: Workflow for heterologous expression and characterization of BamA.
Conclusion
This compound is a cornerstone intermediate in the anaerobic degradation of aromatic compounds, particularly in denitrifying bacteria. Understanding the enzymes that catalyze its formation and cleavage is fundamental to comprehending this critical metabolic pathway. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals aiming to further investigate this pathway for basic scientific knowledge or for applied purposes, such as bioremediation and the development of novel antimicrobial agents targeting unique microbial metabolic routes. The continued exploration of this and other microbial pathways holds significant promise for addressing pressing environmental and health challenges.
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Oxocyclohex-1-ene-1-carbonyl-CoA: From Discovery to Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxocyclohex-1-ene-1-carbonyl-CoA is a key metabolic intermediate in the anaerobic degradation of aromatic compounds, a process of significant environmental and biotechnological importance. This technical guide provides a comprehensive overview of the discovery, characterization, and enzymatic manipulation of this crucial molecule. It details the enzymes responsible for its synthesis and degradation, presents available quantitative data, and outlines experimental protocols for its study. This document is intended to serve as a core resource for researchers in microbiology, enzymology, and drug development who are investigating the benzoyl-CoA pathway and its potential applications.
Introduction
The anaerobic degradation of aromatic compounds is a vital biogeochemical process catalyzed by a diverse range of microorganisms. A central metabolic route in this process is the benzoyl-CoA pathway, which funnels a variety of aromatic molecules into a common series of reactions. Within this pathway, this compound emerges as a critical, non-aromatic intermediate. Its formation and subsequent cleavage are pivotal steps in the breakdown of the stable benzene (B151609) ring structure under anoxic conditions. Understanding the enzymology and biochemistry of this compound is essential for harnessing these microbial capabilities for bioremediation and for the development of novel antimicrobial agents targeting anaerobic pathogens.
Discovery and Role in Metabolism
This compound was identified as an intermediate in the anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica.[1][2] It is formed through the oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and is subsequently hydrolyzed in a ring-opening reaction. This sequence of reactions is a cornerstone of the central benzoyl-CoA degradation pathway, which ultimately leads to the formation of acetyl-CoA, a universal intermediate in cellular metabolism.[1][3][4][5]
The pathway is not limited to denitrifying bacteria; homologues of the enzymes involved have been identified in obligately anaerobic bacteria, such as Geobacter metallireducens and Syntrophus aciditrophicus, indicating that the core reactions involving this compound are conserved across different anaerobic lifestyles.[6]
Metabolic Pathway
The formation and degradation of this compound are catalyzed by two key enzymes: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase. The pathway segment is illustrated below.
Characterization of Key Enzymes
The stability and reactivity of this compound are intrinsically linked to the enzymes that catalyze its formation and breakdown.
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.368)
This NAD+-dependent dehydrogenase, encoded by the had gene in T. aromatica, catalyzes the oxidation of the hydroxyl group of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to a keto group, yielding this compound.[1][2] The enzyme is specific for NAD+ and does not utilize NADP+.
This compound Hydrolase (EC 3.7.1.21)
This hydrolase, encoded by the oah or bamA gene, is responsible for the hydrolytic cleavage of the alicyclic ring of this compound.[1][2][6] The reaction involves the addition of two molecules of water and results in the formation of the linear product, 3-hydroxypimelyl-CoA.[1][2] This enzymatic step is crucial as it breaks the cyclic structure, facilitating further degradation through beta-oxidation.
Quantitative Data
A thorough understanding of the kinetics and optimal operating conditions of the enzymes involved with this compound is critical for both fundamental research and the design of biotechnological applications. The following tables summarize the available quantitative data for the key enzymes from Thauera aromatica.
Table 1: Properties of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from Thauera aromatica
| Parameter | Value | Reference |
| Specific Activity | 11.8 U/mg | [2] |
| KM (for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA) | 60 ± 20 µM | [2] |
| KM (for NAD+) | 150 ± 30 µM | [2] |
| Optimal pH | Not Reported | |
| Optimal Temperature | Not Reported | |
| Gene | had | [1][2] |
| Subunit Molecular Weight | ~40 kDa | [2] |
Table 2: Properties of this compound Hydrolase from Various Bacteria
| Organism | Specific Activity | KM (for this compound) | Optimal pH | Optimal Temperature | Gene | Subunit Molecular Weight | Reference |
| Thauera aromatica | 2.5 U/mg | 10 ± 3 µM | Not Reported | Not Reported | oah | ~43 kDa | [6] |
| Geobacter metallireducens | Not Reported | Not Reported | Not Reported | Not Reported | bamA | 43 kDa | [6] |
| Syntrophus aciditrophicus | Not Reported | Not Reported | Not Reported | Not Reported | bamA | 43 kDa | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the study of this compound and its associated enzymes.
Enzymatic Synthesis of this compound
The direct chemical synthesis of this compound is challenging. Therefore, an enzymatic approach is typically employed, starting from its precursor, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.
Protocol for the Synthesis of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA:
This protocol is adapted from the enzymatic synthesis of related CoA esters.
-
Reaction Mixture:
-
Benzoyl-CoA (1 mM)
-
Enriched benzoyl-CoA reductase from T. aromatica
-
Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase
-
ATP (2 mM)
-
MgCl2 (5 mM)
-
Dithiothreitol (DTT) (2 mM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
-
Incubation: Incubate the reaction mixture under anaerobic conditions at 30°C.
-
Monitoring: Monitor the reaction progress by HPLC, observing the decrease in the benzoyl-CoA peak and the appearance of the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA peak.
-
Purification: Purify the product using preparative HPLC on a C18 column.
Protocol for the Synthesis of this compound:
-
Reaction Mixture:
-
Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (0.5 mM)
-
Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase
-
NAD+ (1 mM)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
-
Incubation: Incubate at 30°C.
-
Monitoring: Monitor the formation of NADH spectrophotometrically at 340 nm.
-
Purification: The product can be used directly for subsequent enzyme assays or purified by HPLC if necessary.
Overexpression and Purification of Recombinant Enzymes
The genes for both 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (had) and this compound hydrolase (oah/bamA) have been cloned and overexpressed in Escherichia coli.[1][2][6]
General Protocol:
-
Cloning: Clone the respective gene into a suitable expression vector (e.g., pET series with a His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Growth: Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the cells at a lower temperature (e.g., 20°C) overnight.
-
Harvesting: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
Further purify the protein by size-exclusion chromatography if necessary.
-
Enzyme Assays
Spectrophotometric Assay for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase:
The activity of the dehydrogenase can be monitored by following the reduction of NAD+ to NADH at 340 nm (ε = 6.22 mM-1 cm-1).
-
Reaction Mixture:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
NAD+ (1 mM)
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate, varying concentrations for kinetic studies)
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at the desired temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 340 nm.
-
Spectrophotometric Assay for this compound Hydrolase:
Coupled Spectrophotometric Assay for this compound Hydrolase:
This assay couples the formation of the product of the hydrolase reaction to a subsequent enzymatic reaction that can be monitored spectrophotometrically.
-
Principle: The product of the hydrolase reaction, 3-hydroxypimelyl-CoA, can be oxidized by a specific dehydrogenase, with the concomitant reduction of NAD+ to NADH.
-
Reaction Mixture:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound (substrate)
-
3-Hydroxypimelyl-CoA dehydrogenase (coupling enzyme)
-
NAD+ (1 mM)
-
This compound hydrolase (enzyme to be assayed)
-
-
Procedure:
-
Initiate the reaction by adding the hydrolase.
-
Monitor the increase in absorbance at 340 nm.
-
Conclusion and Future Directions
This compound is a linchpin in the anaerobic degradation of aromatic compounds. While significant progress has been made in identifying its role and the enzymes involved in its metabolism, further research is needed to fully characterize this pathway. Specifically, detailed kinetic and biophysical studies of the dehydrogenase and hydrolase from a wider range of anaerobic microorganisms will provide a more complete picture of the diversity and evolution of this metabolic route. The development of robust chemical or chemo-enzymatic synthesis protocols for this compound and related intermediates will be crucial for facilitating these studies. A deeper understanding of this pathway holds promise for the development of novel bioremediation strategies and for the identification of new targets for antimicrobial drug development against anaerobic pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Oxidation of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA: A Core Reaction in Anaerobic Aromatic Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA represents a critical oxidative step within the benzoyl-CoA degradation pathway, a central route for the anaerobic metabolism of aromatic compounds in various bacteria. This reaction is catalyzed by the NAD+-dependent enzyme, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase. Understanding the kinetics, mechanism, and experimental protocols associated with this enzyme is pivotal for research in microbial metabolism, bioremediation, and potentially for the development of novel antimicrobial agents targeting anaerobic pathogens.
The Enzymatic Reaction and its Metabolic Context
The oxidation of the hydroxyl group of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to a keto group is an essential step in the dearomatization and subsequent ring cleavage of benzoyl-CoA. This reaction is catalyzed by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, a member of the beta-hydroxyacyl-CoA dehydrogenase family. The reaction proceeds as follows:
6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD+ ⇌ this compound + NADH + H+[1]
This enzymatic step is a key component of the central benzoyl-CoA pathway, which is prevalent in denitrifying bacteria like Thauera aromatica, as well as in sulfate-reducing and fermenting bacteria such as Geobacter metallireducens and Syntrophus aciditrophicus.[1][2][3] The pathway facilitates the breakdown of a wide range of aromatic compounds, funneling them into central metabolism.[4][5]
Quantitative Data
The kinetic properties of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase have been characterized, providing valuable insights into its catalytic efficiency and substrate affinity. The following table summarizes the key quantitative data for the enzyme purified from Thauera aromatica.
| Parameter | Value | Substrate/Cofactor | Organism | Reference |
| Michaelis Constant (Km) | 25 µM | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | Thauera aromatica | Laempe et al., 1999 |
| 70 µM | NAD+ | Thauera aromatica | Laempe et al., 1999 | |
| Maximum Velocity (Vmax) | 13.9 µmol min-1 mg-1 | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA & NAD+ | Thauera aromatica | Laempe et al., 1999 |
| Catalytic Efficiency (kcat/Km) | Not Reported | |||
| Substrate Specificity | Highly specific for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and NAD+. No activity with NADP+. | Thauera aromatica | Laempe et al., 1999 | |
| Molecular Mass | 32 kDa (monomer) | Thauera aromatica | Laempe et al., 1999 |
Experimental Protocols
The study of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase involves several key experimental procedures, from the synthesis of the substrate to the purification and assay of the enzyme.
Synthesis of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA
The substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, is typically synthesized enzymatically from cyclohexa-1,5-diene-1-carbonyl-CoA using the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing cyclohexa-1,5-diene-1-carbonyl-CoA and a purified preparation of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by spectrophotometry, observing the decrease in absorbance at 263 nm, which corresponds to the consumption of the dienoyl-CoA thioester.
-
Purification: The product, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, can be purified from the reaction mixture using high-performance liquid chromatography (HPLC).
Purification of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
The enzyme can be purified from the soluble fraction of cell extracts of anaerobically grown Thauera aromatica on benzoate.
Protocol:
-
Cell Lysis: Resuspend the bacterial cell pellet in a suitable buffer (e.g., 20 mM triethanolamine (B1662121) hydrochloride, pH 7.8, containing 2 mM MgCl2 and 10% glycerol) and lyse the cells by sonication or French press.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain the soluble protein fraction.
-
Chromatography: Purify the enzyme from the soluble fraction using a series of chromatographic steps, which may include:
-
Anion exchange chromatography (e.g., Q-Sepharose)
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)
-
Affinity chromatography (e.g., Blue-Sepharose)
-
Gel filtration chromatography (e.g., Superdex 200)
-
-
Purity Assessment: Assess the purity of the enzyme at each step using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assay
The activity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase is determined by monitoring the formation of NADH spectrophotometrically at 340 nm.
Protocol:
-
Assay Mixture: Prepare an assay mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0), NAD+, and the enzyme preparation.
-
Initiation of Reaction: Start the reaction by adding the substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM-1 cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.
Visualizations
Reaction Mechanism
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (oah) Gene Function and Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah), encoded by the oah gene (also known as bamA in some organisms), is a critical enzyme in the anaerobic degradation of aromatic compounds. This metabolic pathway is central to the biogeochemical cycling of carbon and has significant implications for bioremediation and industrial biotechnology. Oah catalyzes the hydrolytic ring cleavage of this compound, a key step in the conversion of cyclic aromatic precursors to aliphatic intermediates that can enter central metabolism. This guide provides a comprehensive overview of the Oah gene's function, the biochemical properties of the enzyme, and the experimental methodologies used to characterize it, with a focus on its role in denitrifying and obligately anaerobic bacteria.
Introduction
The anaerobic degradation of aromatic compounds is a vital process carried out by a diverse range of microorganisms. A common intermediate in the breakdown of many aromatic substrates is benzoyl-coenzyme A (benzoyl-CoA). The central benzoyl-CoA degradation pathway involves the dearomatization of the benzene (B151609) ring followed by a series of enzymatic reactions to open the ring and produce aliphatic molecules. The enzyme this compound hydrolase (EC 3.7.1.21) plays a pivotal role in this pathway by catalyzing the hydrolytic cleavage of the alicyclic ring of this compound.[1][2] This reaction is a key committing step towards the complete mineralization of the aromatic substrate. Understanding the function and regulation of the oah gene and its protein product is crucial for applications in bioremediation of contaminated environments and for the development of novel biocatalysts.
Gene Function and Regulation
The oah gene encodes the this compound hydrolase enzyme. In several studied anaerobic bacteria, this gene is part of a larger gene cluster, often referred to as the bam (benzoyl-CoA anaerobic metabolism) cluster, which encodes the suite of enzymes required for the complete benzoyl-CoA pathway.
The expression of the oah gene is typically induced by the presence of aromatic compounds, such as benzoate.[1] In Geobacter metallireducens, the genes of the benzoyl-CoA degradation pathway, including bamA (oah), are transcriptionally regulated. This regulation ensures that the metabolic machinery for aromatic compound degradation is synthesized only when needed, conserving cellular resources.
Enzymatic Function and Mechanism
The Oah enzyme catalyzes the following overall reaction:
This compound + 2 H₂O → 3-hydroxypimelyl-CoA[2]
This reaction proceeds in two steps: the addition of a water molecule to the double bond of the substrate, followed by the hydrolytic cleavage of the carbon-carbon bond of the alicyclic ring.[2] This ring-opening step is critical as it converts the cyclic intermediate into a linear dicarboxylic acid derivative, 3-hydroxypimelyl-CoA, which can be further metabolized through β-oxidation.
Signaling Pathway: Anaerobic Benzoyl-CoA Degradation
The Oah enzyme functions within the broader context of the anaerobic benzoyl-CoA degradation pathway. The following diagram illustrates the central steps of this pathway in organisms like Thauera aromatica.
Gene and Protein Sequence Information
The oah gene and its corresponding protein sequence have been identified and characterized in several anaerobic bacteria. While specific sequences can be retrieved from databases such as NCBI and UniProt, a summary of key features is presented below.
| Organism | Gene Name | Protein Name | Subunit Size (kDa) |
| Thauera aromatica | oah | This compound hydrolase | Not explicitly stated in abstracts |
| Geobacter metallireducens | bamA | This compound hydrolase | ~43 |
| Syntrophus aciditrophicus | bamA | This compound hydrolase | ~43 |
Experimental Protocols
The characterization of the oah gene and its product has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections outline the general methodologies employed in key experiments.
Gene Cloning, Heterologous Expression, and Protein Purification
A common workflow for obtaining purified Oah enzyme for biochemical characterization involves the following steps:
Methodology:
-
Gene Amplification: The oah/bamA gene is amplified from the genomic DNA of the source organism (e.g., G. metallireducens) using polymerase chain reaction (PCR) with specific primers.
-
Vector Ligation: The amplified gene is then ligated into an appropriate expression vector, often containing a tag (e.g., a polyhistidine-tag) to facilitate purification.
-
Transformation and Expression: The recombinant plasmid is transformed into a suitable expression host, typically Escherichia coli. The expression of the target gene is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]
-
Purification: The cells are harvested and lysed. The tagged protein is then purified from the cell-free extract using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose.[1]
-
Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assay
The activity of this compound hydrolase can be determined by monitoring the consumption of the substrate or the formation of the product. A common method involves a spectrophotometric assay coupled to the preceding enzyme in the pathway, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.
Principle:
The substrate for the Oah enzyme, this compound, is generated in situ by the NAD⁺-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, catalyzed by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase. The activity of Oah is then measured by monitoring the decrease in NADH concentration upon the addition of the subsequent enzyme in the pathway that utilizes 3-hydroxypimelyl-CoA and oxidizes NADH. Alternatively, high-performance liquid chromatography (HPLC) can be used to directly measure the conversion of the substrate to the product.
Applications in Drug Development and Biotechnology
The enzymes of the anaerobic benzoyl-CoA degradation pathway, including Oah, represent a rich source of biocatalysts for industrial applications. Their ability to perform challenging chemical transformations, such as ring cleavage, under mild conditions makes them attractive for the synthesis of specialty chemicals and pharmaceutical intermediates.
Furthermore, the oah/bamA gene can serve as a functional marker for monitoring the bioremediation of aromatic pollutants in anaerobic environments.[1] The presence and expression of this gene can indicate the potential for a microbial community to degrade these contaminants.
Conclusion
The this compound hydrolase, encoded by the oah gene, is a key enzyme in the anaerobic metabolism of aromatic compounds. Its function in catalyzing the hydrolytic ring cleavage of this compound is essential for the conversion of these cyclic molecules into intermediates that can be readily assimilated by central metabolic pathways. Further research into the structure, mechanism, and regulation of this enzyme will undoubtedly open up new avenues for its application in biotechnology and bioremediation. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in these fields.
References
- 1. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate of 6-Oxocyclohex-1-ene-1-carbonyl-CoA in Thauera aromatica: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the metabolic fate of the key intermediate, 6-oxocyclohex-1-ene-1-carbonyl-CoA, within the anaerobic benzoyl-CoA degradation pathway of the denitrifying bacterium Thauera aromatica. This pathway is central to the anaerobic catabolism of a wide range of aromatic compounds, making its elucidation critical for applications in bioremediation and industrial biotechnology. This document summarizes the key enzymatic steps, presents quantitative data on enzyme purification and kinetics, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.
Executive Summary
Under anaerobic conditions, Thauera aromatica utilizes the benzoyl-CoA pathway to degrade aromatic compounds. A critical phase of this pathway involves the dearomatized intermediate, this compound. This compound is the substrate for a hydrolytic ring-cleavage reaction, a pivotal step in converting the cyclic precursor into an aliphatic product destined for central metabolism. Two key enzymes, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, are responsible for the transformation of the precursor of this compound and its subsequent ring fission. This guide provides a detailed overview of the purification, characterization, and kinetics of these crucial enzymes.
The Benzoyl-CoA Pathway: Conversion of this compound
The metabolism of this compound is a two-step process that follows the initial reduction of benzoyl-CoA. First, its precursor, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, is oxidized to form this compound. This ketone is then subjected to a hydrolytic attack that cleaves the carbon-carbon bond of the alicyclic ring, yielding an aliphatic product.
Enzymatic Reactions
The two key enzymatic reactions are:
-
Oxidation: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is oxidized to this compound by the NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.1.1.368).[1] Reaction: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD+ ⇌ this compound + NADH + H+[1]
-
Hydrolytic Ring Cleavage: this compound undergoes hydrolytic ring fission to yield 3-hydroxypimelyl-CoA, a reaction catalyzed by This compound hydrolase (EC 3.7.1.21).[1] Reaction: this compound + 2 H₂O → 3-hydroxypimelyl-CoA[1]
Quantitative Data
The following tables summarize the purification and kinetic properties of the two key enzymes involved in the metabolism of this compound in Thauera aromatica.
Purification of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
| Purification Step | Total Protein (mg) | Total Activity (µmol·min⁻¹) | Specific Activity (µmol·min⁻¹·mg⁻¹) | Yield (%) | Purification (n-fold) |
| Cell-free extract | 15,400 | 1,850 | 0.12 | 100 | 1 |
| DEAE-Sepharose | 1,900 | 1,480 | 0.78 | 80 | 6.5 |
| Phenyl-Sepharose | 280 | 1,120 | 4.0 | 61 | 33 |
| Hydroxyapatite | 45 | 810 | 18 | 44 | 150 |
| Mono-Q | 8 | 560 | 70 | 30 | 583 |
Properties of Purified 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
| Property | Value |
| Native Molecular Mass | 45 kDa |
| Subunit Molecular Mass | 40 kDa |
| Prosthetic Group | None |
| Apparent Kₘ (6-hydroxycyclohex-1-ene-1-carbonyl-CoA) | 60 ± 20 µM |
| Apparent Kₘ (NAD⁺) | 200 ± 50 µM |
| Apparent Kₘ (this compound) | 50 ± 20 µM |
| Apparent Kₘ (NADH) | 30 ± 10 µM |
| pH Optimum | 10.0 (oxidation), 7.0 (reduction) |
| Temperature Optimum | 35 °C |
Purification of this compound Hydrolase
| Purification Step | Total Protein (mg) | Total Activity (µmol·min⁻¹) | Specific Activity (µmol·min⁻¹·mg⁻¹) | Yield (%) | Purification (n-fold) |
| Cell-free extract | 15,400 | 2,150 | 0.14 | 100 | 1 |
| DEAE-Sepharose | 1,900 | 1,720 | 0.9 | 80 | 6.4 |
| Phenyl-Sepharose | 320 | 1,290 | 4.0 | 60 | 29 |
| Hydroxyapatite | 60 | 970 | 16 | 45 | 114 |
| Mono-Q | 12 | 645 | 54 | 30 | 386 |
Properties of Purified this compound Hydrolase
| Property | Value |
| Native Molecular Mass | 160 kDa |
| Subunit Molecular Mass | 40 kDa |
| Prosthetic Group | None |
| Apparent Kₘ (this compound) | 15 ± 5 µM |
| pH Optimum | 7.0 |
| Temperature Optimum | 40 °C |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Bacterial Growth and Preparation of Cell-Free Extract
Thauera aromatica K172 is grown anaerobically at 30 °C in a mineral salt medium with benzoate (B1203000) (2 mM) as the sole carbon source and nitrate (B79036) (5 mM) as the electron acceptor. Cells are harvested in the late exponential growth phase by centrifugation. The cell paste is washed with 100 mM Tris/HCl buffer, pH 7.8, containing 2 mM dithioerythritol (B556865) and resuspended in the same buffer. Cells are disrupted by passage through a French pressure cell at 137 MPa. The crude extract is then centrifuged at 100,000 x g for 1 hour to remove cell debris and membrane fractions, yielding the cell-free extract.
Enzyme Assays
The activity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase is determined spectrophotometrically by monitoring the formation or consumption of NADH at 340 nm.
-
Oxidation Reaction: The standard assay mixture (1 ml) contains 100 mM Tris/HCl, pH 9.0, 2 mM NAD⁺, and 0.1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. The reaction is started by the addition of the enzyme solution.
-
Reduction Reaction: The assay mixture (1 ml) contains 100 mM potassium phosphate (B84403) buffer, pH 7.0, 0.2 mM NADH, and 0.1 mM this compound. The reaction is initiated by adding the enzyme.
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute at 30 °C.
The activity of this compound hydrolase is measured by following the decrease in absorbance of the enoyl-CoA thioester bond at 310 nm.
The standard assay mixture (1 ml) contains 100 mM potassium phosphate buffer, pH 7.5, and 0.1 mM this compound. The reaction is started by the addition of the enzyme solution. The molar absorption coefficient for this compound at 310 nm is 6,700 M⁻¹·cm⁻¹. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute at 30 °C.
Visualizations
Metabolic Pathway
Caption: Enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 3-hydroxypimelyl-CoA.
Experimental Workflow
Caption: A generalized workflow for the purification and characterization of enzymes from Thauera aromatica.
References
Navigating the Underworld of Aromatic Metabolism: An In-depth Technical Guide to Identifying Intermediates in Anaerobic Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of aromatic compounds is a critical biogeochemical process with significant implications for environmental remediation and biotechnology. Understanding the intricate network of intermediates in these pathways is paramount for manipulating these processes for desired outcomes, from cleaning up contaminated sites to designing novel biocatalysts. This technical guide provides a comprehensive overview of the core anaerobic aromatic degradation pathways, focusing on the identification and analysis of their key intermediates.
Core Anaerobic Aromatic Degradation Pathways: A Centralized Hub and Peripheral Feeders
The anaerobic catabolism of a wide array of aromatic compounds, including pollutants like benzene (B151609), toluene (B28343), and phenol (B47542), remarkably converges on a few central intermediates.[1][2] The most prominent of these is benzoyl-CoA , which serves as the entry point to a common ring-degradation pathway.[1][3][4] Other key central intermediates include resorcinol, phloroglucinol, and hydroxyhydroquinone, which are typically formed from the degradation of polyhydroxylated aromatic compounds.[1]
Peripheral pathways are responsible for transforming the diverse range of aromatic substrates into these central intermediates. These initial activation steps are often the most varied and substrate-specific.
The Benzoyl-CoA Pathway: The Central Processing Unit
The benzoyl-CoA pathway is the final common route for the complete mineralization of many aromatic compounds under anaerobic conditions.[1][3][4] This pathway involves the reduction of the aromatic ring of benzoyl-CoA, followed by hydrolytic cleavage and subsequent β-oxidation to acetyl-CoA, which can then enter central metabolism.
The key intermediates in the benzoyl-CoA pathway include:
-
Cyclohex-1,5-diene-1-carbonyl-CoA: The product of the initial ATP-dependent or independent reduction of benzoyl-CoA by benzoyl-CoA reductase.[5]
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA: Formed by the hydration of cyclohex-1,5-diene-1-carbonyl-CoA.[6]
-
6-Oxocyclohex-1-ene-1-carbonyl-CoA: The product of the dehydrogenation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[6]
-
Pimelyl-CoA and 3-Hydroxypimelyl-CoA: Formed after the hydrolytic ring cleavage of the cyclic intermediates.[3]
-
Glutaryl-CoA: A key intermediate in the subsequent β-oxidation of pimelyl-CoA.[7][8]
-
Crotonyl-CoA: Formed from the decarboxylation of glutaconyl-CoA, which is derived from glutaryl-CoA.[8]
Peripheral Pathways: Diverse Entry Routes
The anaerobic degradation of toluene is initiated by the addition of fumarate (B1241708) to the methyl group of toluene, a reaction catalyzed by the glycyl-radical enzyme benzylsuccinate synthase (BSS) .[6][9][10] This produces benzylsuccinate as the first key intermediate.[11][12] Benzylsuccinate is then activated to benzylsuccinyl-CoA and further metabolized via a β-oxidation-like pathway to yield benzoyl-CoA and succinyl-CoA.[1]
Key intermediates in the anaerobic toluene pathway include:
-
Benzylsuccinate
-
Benzylsuccinyl-CoA
-
(E)-Phenylitaconyl-CoA
-
Benzoylsuccinyl-CoA
Phenol degradation under anaerobic conditions can proceed through two primary routes. The more common pathway involves the carboxylation of phenol to 4-hydroxybenzoate .[13][14] This intermediate is then activated to 4-hydroxybenzoyl-CoA, which is dehydroxylated to form benzoyl-CoA.[14] An alternative, less characterized pathway involves the reduction of phenol to cyclohexanone (B45756) and subsequent conversion to caproate.[13]
Key intermediates in the primary anaerobic phenol pathway include:
-
4-Hydroxybenzoate
-
4-Hydroxybenzoyl-CoA
The anaerobic activation of the highly stable benzene ring is a subject of ongoing research. Several initial reactions have been proposed, including carboxylation to benzoate (B1203000), methylation to toluene, and hydroxylation to phenol.[15][16] The detection of benzoate and phenol as intermediates in various benzene-degrading cultures suggests that carboxylation and hydroxylation are plausible activation mechanisms.[15][17] Once these initial intermediates are formed, they are channeled into their respective degradation pathways, ultimately leading to benzoyl-CoA.
Key potential intermediates in anaerobic benzene degradation include:
-
Benzoate
-
Phenol
-
Toluene
Quantitative Data on Intermediates
Obtaining precise quantitative data on the concentrations of intermediates in anaerobic aromatic degradation pathways is challenging due to their often transient nature and low intracellular concentrations. The literature predominantly reports on the identification of these intermediates and the kinetics of substrate degradation rather than their steady-state concentrations.
| Pathway | Aromatic Substrate | Intermediate | Concentration Range | Organism/System | Reference |
| Toluene Degradation | Toluene | Benzylsuccinic acid, Benzylfumaric acid | <10% of initial toluene carbon | Sulfate-reducing enrichment cultures | [11] |
| Phenol Degradation | Phenol | Benzoate | Detected as a major intermediate | Mixed microbial culture | [17] |
| Benzene Degradation | Benzene | Benzoate, Phenol, Toluene | Detected as intermediates | Enrichment cultures | [2][15] |
Note: The table summarizes the available data, which is largely qualitative or semi-quantitative. Further research employing advanced analytical techniques like metabolomics and flux analysis is needed to provide more precise quantitative data on intermediate pool sizes.
Experimental Protocols
The identification and quantification of intermediates in anaerobic aromatic degradation pathways require specialized experimental techniques due to the oxygen sensitivity of the microorganisms and the often low concentrations of the target analytes.
Cultivation of Anaerobic Aromatic-Degrading Microorganisms
Objective: To enrich and cultivate anaerobic microorganisms capable of degrading specific aromatic compounds.
Methodology:
-
Preparation of Anaerobic Media:
-
Prepare a defined mineral medium lacking oxygen. This is typically achieved by boiling the medium to remove dissolved oxygen and then sparging with an oxygen-free gas mixture (e.g., N₂/CO₂).
-
Add a reducing agent, such as cysteine or sodium sulfide, to lower the redox potential of the medium.
-
Add a redox indicator, such as resazurin, to visually confirm anaerobic conditions (resazurin is colorless when reduced).
-
-
Inoculation and Incubation:
-
Inoculate the anaerobic medium with a sample from an anoxic environment (e.g., sediment, sludge).
-
Add the aromatic compound of interest as the sole carbon and energy source.
-
Incubate the cultures in sealed vials or bottles with an oxygen-free headspace at the appropriate temperature.
-
-
Enrichment:
-
Periodically transfer a small aliquot of the culture to fresh anaerobic medium containing the aromatic substrate to enrich for the desired microorganisms.
-
Reference: [18]
Analysis of Aromatic Intermediates by High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify aromatic intermediates in culture samples.
Methodology:
-
Sample Preparation:
-
Centrifuge the culture sample to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Acidify the sample if necessary to improve the retention of acidic intermediates on the column.
-
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to elute compounds with a wide range of polarities.
-
Detection: Use a diode array detector (DAD) or a UV-Vis detector to monitor the absorbance of the eluting compounds at specific wavelengths characteristic of aromatic structures.
-
Quantification: Create a calibration curve using authentic standards of the expected intermediates to quantify their concentrations in the samples.
-
Reference: [19]
Analysis of Volatile and Semi-Volatile Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile intermediates, often after derivatization.
Methodology:
-
Sample Preparation:
-
Extract the culture supernatant with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Concentrate the extract under a stream of nitrogen.
-
Derivatize the analytes if necessary to increase their volatility and thermal stability (e.g., silylation for hydroxyl and carboxyl groups).
-
-
GC-MS Analysis:
-
Gas Chromatograph: Inject the prepared sample into a GC equipped with a capillary column suitable for separating aromatic compounds.
-
Mass Spectrometer: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).
-
Quantification: Use an internal standard and create a calibration curve with authentic standards for accurate quantification.
-
Reference: [20]
Enzyme Assays for Key Pathway Enzymes
Objective: To measure the activity of BSS, the key enzyme in anaerobic toluene degradation.
Methodology:
-
Preparation of Cell-Free Extract:
-
Harvest anaerobic cells grown on toluene and lyse them under anoxic conditions to obtain a cell-free extract.
-
-
Assay Mixture:
-
In an anaerobic environment, prepare a reaction mixture containing the cell-free extract, fumarate, and a reducing agent.
-
-
Initiation and Analysis:
-
Initiate the reaction by adding toluene.
-
At different time points, stop the reaction (e.g., by adding acid) and analyze the formation of benzylsuccinate using HPLC or GC-MS.
-
Objective: To measure the activity of glutaryl-CoA dehydrogenase, an enzyme in the lower benzoyl-CoA pathway.
Methodology:
-
Spectrophotometric Assay:
-
This assay measures the reduction of an artificial electron acceptor (e.g., ferrocenium (B1229745) hexafluorophosphate) coupled to the oxidation of glutaryl-CoA.
-
The change in absorbance of the electron acceptor is monitored over time.
-
-
HPLC-based Assay:
-
Incubate the enzyme with glutaryl-CoA and an electron acceptor.
-
Stop the reaction at different time points and analyze the consumption of glutaryl-CoA and the formation of products (e.g., glutaconyl-CoA, crotonyl-CoA) by HPLC.
-
Experimental and Logical Workflows
Conclusion
The anaerobic degradation of aromatic compounds is a complex process involving a series of specialized enzymatic reactions and a diverse array of chemical intermediates. The convergence of various peripheral pathways onto the central benzoyl-CoA pathway is a unifying principle in this metabolic realm. While the identification of key intermediates is well-established, obtaining robust quantitative data on their intracellular concentrations remains a significant challenge. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate these pathways, paving the way for a deeper understanding and enhanced application of these remarkable microbial processes. The continued development and application of advanced analytical techniques will be crucial in fully elucidating the quantitative landscape of the anaerobic aromatic degradation network.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzylsuccinate synthase - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Purification of glutaryl-CoA dehydrogenase from Pseudomonas sp., an enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic by-products of anaerobic toluene degradation by sulfate-reducing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anaerobic biodegradation of phenol in wastewater treatment: achievements and limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anaerobic benzene degradation by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced anaerobic degradation of benzene by enrichment of mixed microbial culture and optimization of the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular characterisation of two anaerobic phenol-degrading enrichment cultures | SLU:s publikationsdatabas (SLUpub) [publications.slu.se]
- 19. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Central Role of 6-Oxocyclohex-1-ene-1-carbonyl-CoA in the Anaerobic Aromatic Compound Metabolism of Geobacter metallireducens
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Geobacter metallireducens, a strictly anaerobic bacterium, is a model organism for the bioremediation of environments contaminated with aromatic compounds.[1][2] A key metabolic hub in the degradation of these pollutants is the benzoyl-CoA pathway, which funnels a variety of aromatic molecules towards a central intermediate, benzoyl-CoA.[1][3] This guide elucidates the critical function of a downstream metabolite, 6-oxocyclohex-1-ene-1-carbonyl-CoA, and the enzyme responsible for its transformation, providing a detailed overview of its significance in the complete oxidation of aromatic compounds. The hydrolytic cleavage of this compound represents a pivotal step in the breakdown of the cyclic core of aromatic pollutants, converting them into aliphatic compounds amenable to central metabolism.[4][5] Understanding this pathway is crucial for developing enhanced bioremediation strategies and for potential applications in biocatalysis and drug development.
Introduction
Geobacter metallireducens is a gram-negative proteobacterium recognized for its remarkable metabolic versatility, particularly its ability to oxidize organic compounds, including aromatic hydrocarbons, using metals such as Fe(III) as the terminal electron acceptor.[2] This capability makes it a key player in the intrinsic bioremediation of contaminated groundwater and subsurface environments.[1][6] The anaerobic degradation of aromatic compounds converges on the formation of benzoyl-CoA, which is subsequently dearomatized and processed through a series of reactions analogous to β-oxidation.[3][7][8]
This technical guide focuses on the function and metabolic fate of this compound, a crucial intermediate in the benzoyl-CoA degradation pathway of G. metallireducens. The hydrolytic ring cleavage of this molecule is a committed step that transforms the cyclic core into a linear aliphatic chain, which can then be completely oxidized to carbon dioxide via the TCA cycle.[1][9]
The Benzoyl-CoA Degradation Pathway in Geobacter metallireducens
The anaerobic degradation of benzoate (B1203000) in G. metallireducens is initiated by its activation to benzoyl-CoA by a specific benzoate-CoA ligase.[3] Unlike facultative anaerobes that utilize an ATP-dependent benzoyl-CoA reductase for dearomatization, G. metallireducens appears to employ a different, not yet fully characterized, enzymatic system for this initial ring reduction.[3][7] Following dearomatization to cyclohexa-1,5-diene-1-carbonyl-CoA, the pathway proceeds through a series of enzymatic steps:
-
Hydration: Cyclohexa-1,5-diene-1-carbonyl-CoA is hydrated by the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (Dch) to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[9][10]
-
Oxidation: The resulting 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is then oxidized by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had), an NAD⁺-specific dehydrogenase, to yield this compound.[9][10][11]
-
Hydrolytic Ring Cleavage: This is the pivotal step where this compound is hydrolyzed by this compound hydrolase (Oah), encoded by the bamA gene, resulting in the formation of the aliphatic product 3-hydroxypimelyl-CoA.[4][5][9][10]
-
β-Oxidation: The 3-hydroxypimelyl-CoA is then further metabolized through a modified β-oxidation pathway to yield acetyl-CoA and carbon dioxide.[1][7]
The genes encoding the enzymes for this pathway, including dch, had, and oah (bamA), are located in a large gene cluster associated with aromatic degradation in the G. metallireducens genome.[1][9]
Characterization of this compound Hydrolase (Oah)
The key enzyme responsible for the metabolism of this compound is the this compound hydrolase, encoded by the bamA gene in G. metallireducens.[4][5]
Gene and Protein Characteristics
The bamA gene from G. metallireducens has been identified as a benzoate-induced gene, confirming its role in aromatic catabolism.[4] The gene product, Oah, has been heterologously expressed in Escherichia coli and purified for characterization.[4][5]
| Property | Value | Reference |
| Gene Designation | bamA (oah, Gmet_2088) | [4][9] |
| Protein Product | This compound hydrolase (Oah) | [4][10] |
| Subunit Molecular Weight | 43 kDa | [4][5] |
| Quaternary Structure | Monomer | [4][5] |
Table 1: Properties of this compound Hydrolase from G. metallireducens.
Enzymatic Reaction
Oah catalyzes the hydrolytic cleavage of the six-carbon ring of this compound, yielding the seven-carbon linear molecule 3-hydroxypimelyl-CoA.[4][5] This reaction is crucial as it breaks the cyclic structure, facilitating subsequent degradation through linear metabolic pathways.
Experimental Protocols
The characterization of the Oah enzyme from G. metallireducens involved several key experimental procedures. The following is a summary of the methodologies described in the literature.
Heterologous Expression and Purification of Oah
This workflow outlines the general steps for obtaining purified Oah enzyme.
Detailed Steps:
-
Gene Amplification: The bamA gene is amplified from G. metallireducens genomic DNA using specific primers.[4]
-
Cloning: The amplified DNA fragment is ligated into an appropriate expression vector, often containing an affinity tag (e.g., His-tag) for simplified purification.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain.
-
Expression: The E. coli culture is grown to a suitable optical density, and protein expression is induced.
-
Purification: The cells are harvested and lysed. The soluble protein fraction is then subjected to affinity chromatography to purify the recombinant Oah enzyme.[4][5]
-
Verification: The purity and molecular weight of the purified protein are confirmed using SDS-PAGE.[4]
Enzyme Activity Assay
The activity of the purified Oah enzyme is typically determined by spectrophotometrically monitoring the consumption of the substrate, this compound.
Protocol Summary:
-
Substrate Synthesis: The substrate, this compound, is enzymatically synthesized from benzoyl-CoA using purified enzymes from the upstream pathway.[7]
-
Assay Mixture: The reaction mixture contains a suitable buffer, the synthesized substrate, and the purified Oah enzyme.
-
Detection: The decrease in absorbance corresponding to the consumption of the substrate is monitored over time at a specific wavelength.
-
Quantification: The rate of substrate consumption is used to calculate the specific activity of the enzyme.
Significance and Future Directions
The hydrolytic ring cleavage of this compound by the Oah enzyme is a metabolically irreversible and highly specific step in the anaerobic degradation of aromatic compounds in Geobacter metallireducens. This reaction is a critical bottleneck in the pathway and a potential target for metabolic engineering to enhance bioremediation rates.
For researchers and scientists, the unique, ATP-independent dearomatization mechanism in Geobacter coupled with the subsequent conserved degradation pathway presents a fascinating area of study in microbial biochemistry and evolution. Further characterization of the Oah enzyme, including its crystal structure and catalytic mechanism, could provide valuable insights.
For drug development professionals, understanding the unique enzymes in microbial metabolic pathways can offer novel targets for antimicrobial agents, particularly for bacteria with significant environmental or clinical impact. While G. metallireducens is not a primary human pathogen, the study of its essential metabolic enzymes contributes to a broader understanding of microbial biochemistry that can be applied to pathogenic organisms. Furthermore, the Oah enzyme itself could be explored as a biocatalyst for specific ring-opening reactions in the synthesis of novel chemical entities.
The continued investigation of the benzoyl-CoA pathway and its key enzymes, such as this compound hydrolase, will undoubtedly advance our ability to harness the metabolic capabilities of microorganisms for environmental and biotechnological applications.
References
- 1. Genomic and microarray analysis of aromatics degradation in Geobacter metallireducens and comparison to a Geobacter isolate from a contaminated field site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geobacter metallireducens - Wikipedia [en.wikipedia.org]
- 3. Gene clusters involved in anaerobic benzoate degradation of Geobacter metallireducens | Semantic Scholar [semanticscholar.org]
- 4. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Genomic and microarray analysis of aromatics degradation in Geobacter " by Jessica E. Butler, Qiang He et al. [trace.tennessee.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 6-Oxocyclohex-1-ene-1-carbonyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Aromatic compounds are abundant in nature and are also significant environmental pollutants. In the absence of oxygen, many microorganisms utilize the benzoyl-CoA pathway for the breakdown of these compounds. 6-oxocyclohex-1-ene-1-carbonyl-CoA is a key, non-aromatic intermediate in this pathway, representing the point of ring cleavage. Understanding the structure and reactivity of this molecule is crucial for elucidating the complete mechanism of anaerobic aromatic degradation and for potential applications in bioremediation and biocatalysis.
Molecular Structure and Properties
While a definitive, experimentally determined three-dimensional structure of isolated this compound is not available in the public domain, its chemical structure is well-established. It consists of a six-membered carbon ring with a ketone group at position 6 and a double bond between carbons 1 and 2. The carboxyl group at position 1 is esterified to coenzyme A.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈N₇O₁₈P₃S | MetaNetX |
| Molecular Weight | 885.632 g/mol | MetaNetX |
| Global Charge at pH 7 | -4 | MetaNetX |
Note: These properties are computationally predicted and have not been experimentally verified from isolated samples.
Role in the Benzoyl-CoA Degradation Pathway
This compound is formed and consumed in the upper benzoyl-CoA degradation pathway. The pathway begins with the reduction of benzoyl-CoA and proceeds through a series of enzymatic reactions leading to the cleavage of the cyclic ring.
The key enzymatic steps involving this compound are:
-
Formation: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is oxidized by the NAD⁺-dependent enzyme 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase to yield this compound.
-
Hydrolysis: The enzyme this compound hydrolase catalyzes the hydrolytic cleavage of the ring of this compound, yielding the aliphatic product 3-hydroxypimelyl-CoA.[1][2]
Experimental Protocols
Direct experimental analysis of this compound is challenging due to its transient nature as a metabolic intermediate. However, the enzymes responsible for its synthesis and degradation have been studied in detail. The following protocols are based on methodologies described in the literature for the characterization of these enzymes.
Enzymatic Synthesis and Purification of this compound Hydrolase
This protocol describes the heterologous expression and purification of this compound hydrolase, which can be used for in vitro studies of the hydrolysis reaction.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for this compound hydrolase with a purification tag (e.g., His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Ni-NTA affinity chromatography column
Protocol:
-
Transformation: Transform the expression vector into competent E. coli cells.
-
Culture: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic.
-
Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for a further 4-6 hours at 30°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the target protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
In Vitro Assay for this compound Hydrolase Activity
This spectrophotometric assay can be used to determine the activity of the purified hydrolase. The assay indirectly measures the consumption of the substrate, this compound, which needs to be enzymatically synthesized in a preceding step.
Materials:
-
Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase
-
Purified this compound hydrolase
-
6-hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate for the dehydrogenase)
-
NAD⁺
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Spectrophotometer
Protocol:
-
Enzymatic Synthesis of Substrate: In a quartz cuvette, prepare a reaction mixture containing reaction buffer, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, and NAD⁺.
-
Add a catalytic amount of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase to initiate the synthesis of this compound. The formation of NADH can be monitored by the increase in absorbance at 340 nm.
-
Allow the reaction to proceed to completion (i.e., until the absorbance at 340 nm stabilizes).
-
Hydrolase Activity Assay: Initiate the hydrolysis reaction by adding the purified this compound hydrolase to the cuvette.
-
The consumption of this compound can be monitored by a decrease in absorbance at a wavelength specific to the substrate's chromophore (this would need to be determined experimentally, but is expected to be in the UV range due to the conjugated system).
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
Data Presentation
As no direct quantitative structural data for this compound is available, this section provides kinetic data for the enzyme that catalyzes its hydrolysis, as reported in the literature.
Table 2: Kinetic Parameters of this compound Hydrolases
| Enzyme Source | Kₘ (µM) | Vₘₐₓ (µmol min⁻¹ mg⁻¹) | Reference |
| Thauera aromatica | 15 ± 3 | 120 ± 10 | Laempe et al., 1999 |
| Geobacter metallireducens | Not Reported | Not Reported | Kuntze et al., 2008 |
| Syntrophus aciditrophicus | Not Reported | Not Reported | Kuntze et al., 2008 |
Note: The data for G. metallireducens and S. aciditrophicus hydrolases were not quantitatively reported in the cited study.
Conclusion
This compound remains a molecule of significant interest in the field of anaerobic metabolism. While its direct structural characterization has been elusive, likely due to its instability, its role and the enzymes associated with it are well-documented. Future research, potentially employing advanced techniques for trapping and analyzing transient intermediates, may provide the much-needed detailed structural insights. The protocols and pathway information provided in this guide offer a solid foundation for researchers aiming to further investigate this crucial metabolic pathway.
References
An In-depth Technical Guide to the Regulation of the Benzoyl-CoA Pathway in Facultative Anaerobes
For Researchers, Scientists, and Drug Development Professionals
The benzoyl-CoA pathway is a central anaerobic process for the degradation of a wide variety of aromatic compounds, which are common environmental pollutants and components of lignin. In facultative anaerobes, organisms that can switch between aerobic and anaerobic respiration, the regulation of this pathway is tightly controlled to ensure efficient carbon utilization and to prevent the synthesis of oxygen-sensitive enzymes in the presence of oxygen. This technical guide provides a comprehensive overview of the core regulatory mechanisms, key enzymes, and transcriptional control systems governing the benzoyl-CoA pathway in model facultative anaerobes such as Thauera aromatica, Aromatoleum aromaticum, Azoarcus sp. CIB, and Rhodopseudomonas palustris.
Core Principles of Regulation
The regulation of the benzoyl-CoA pathway in facultative anaerobes is primarily governed by two main environmental signals: the presence of oxygen and the availability of aromatic substrates.
-
Oxygen Repression : The anaerobic benzoyl-CoA pathway is strictly repressed in the presence of oxygen.[1] This is a crucial regulatory feature, as several key enzymes of the pathway, most notably benzoyl-CoA reductase, are highly sensitive to oxygen and are irreversibly damaged upon exposure.[2] This repression occurs at the transcriptional level, preventing the synthesis of the pathway's enzymatic machinery when aerobic degradation pathways are operative.[1]
-
Substrate Induction : The pathway is induced by the presence of aromatic compounds that are channeled into it. The central intermediate, benzoyl-CoA , often acts as the key inducer molecule.[3][4] This ensures that the genes encoding the catabolic enzymes are only expressed when their substrates are available, preventing wasteful protein synthesis. Peripheral pathways that convert various aromatic compounds into benzoyl-CoA are often induced by their specific substrates or early intermediates.[1]
-
Catabolite Repression : The expression of the benzoyl-CoA pathway genes can also be subject to catabolite repression, where the presence of more easily metabolizable carbon sources can inhibit the utilization of aromatic compounds.[1][5]
Transcriptional Regulatory Networks
The expression of the benzoyl-CoA pathway is controlled by a sophisticated network of transcriptional regulators that respond to the presence of oxygen and aromatic substrates. These regulators can act as repressors, activators, or in a dual capacity.
The BzdR/BoxR Family of Repressors in Denitrifying Bacteria
In denitrifying bacteria like Azoarcus sp. CIB, the anaerobic degradation of benzoate (B1203000) is encoded by the bzd operon, which is under the control of the transcriptional repressor BzdR .[3][5] BzdR belongs to a novel subfamily of transcriptional regulators.[3] In the absence of an inducer, BzdR binds to specific operator regions within the bzd operon promoter (PN), physically blocking transcription.[3][6] The inducer molecule that triggers the derepression of the bzd operon is benzoyl-CoA .[3] Upon binding benzoyl-CoA, BzdR undergoes a conformational change that reduces its affinity for the operator DNA, allowing for the transcription of the catabolic genes.[4]
Interestingly, a similar regulatory system governs the aerobic "box" pathway for benzoate degradation in some facultative anaerobes. The BoxR protein, which shares architectural similarities with BzdR, acts as a repressor of the box genes and also responds to benzoyl-CoA as an inducer.[4] This highlights a common regulatory motif for controlling benzoate metabolism under different oxygen conditions.
The Fnr-type Activator AcpR
In addition to the specific repressor BzdR, the expression of the bzd operon in Azoarcus sp. CIB is also positively regulated by AcpR , a global transcriptional activator of the Fnr (Fumarate and Nitrate Reductase) family.[4] Fnr-type regulators are known to respond to changes in oxygen tension, typically becoming active under anaerobic conditions. AcpR is essential for the anaerobic induction of the PN promoter, linking the expression of the benzoyl-CoA pathway to the overall anaerobic respiratory status of the cell.[4]
Dual Regulation in Photosynthetic Bacteria: BadR, AadR, and BadM
In the photosynthetic bacterium Rhodopseudomonas palustris, the regulation of the bad (benzoate degradation) genes is more complex, involving multiple regulators.
-
BadR and AadR : The expression of the badDEFG operon, which encodes the oxygen-sensitive benzoyl-CoA reductase, is controlled by two main regulators: BadR and AadR .[7] AadR, an Fnr family member, is responsible for a significant increase in gene expression in response to anaerobiosis.[7] BadR, a member of the MarR family of transcriptional regulators, provides a further layer of control by inducing gene expression in response to the presence of benzoate, likely through the effector molecule benzoyl-CoA.[7] These two regulators work in concert to achieve a high level of induction under anaerobic, benzoate-utilizing conditions.[7]
-
BadM : Another key regulator in R. palustris is BadM , which acts as a transcriptional repressor of the bad operon.[8] Deletion of badM leads to the constitutive expression of the bad genes, indicating its role in keeping the pathway silenced in the absence of an appropriate inducer.[8]
The interplay of these activators and repressors allows R. palustris to fine-tune the expression of its benzoyl-CoA pathway in response to both oxygen and substrate availability.
Quantitative Data on Regulation and Enzyme Kinetics
Precise control of the benzoyl-CoA pathway is reflected in the significant changes in gene expression and the kinetic properties of its key enzymes.
Table 1: Gene Expression Regulation of the Benzoyl-CoA Pathway
| Organism | Gene/Operon | Condition | Fold Induction | Regulator(s) | Reference |
| Rhodopseudomonas palustris | badE::'lacZ | Anaerobic + Benzoate vs. Aerobic + Succinate | ~100-fold | BadR, AadR | [7] |
| Rhodopseudomonas palustris | badE::'lacZ | Anaerobic vs. Aerobic (on succinate) | ~20-fold | AadR | [7] |
| Rhodopseudomonas palustris | badE::'lacZ | Benzoate vs. no benzoate (anaerobic) | ~5-fold | BadR | [7] |
| Azoarcus sp. CIB | bzd operon | Anaerobic vs. Aerobic | Expressed only under anoxic conditions | AcpR | [9] |
| Azoarcus sp. CIB | PN::lacZ | Aerobic + Benzoate (with Fnr) vs. Pyruvate | ~5-fold | Fnr (in place of AcpR) | [4] |
Table 2: Kinetic Properties of Key Benzoyl-CoA Pathway Enzymes
| Enzyme | Organism | Substrate | Apparent Km (µM) | Vmax (µmol min-1 mg-1) | Reference |
| Benzoate-CoA ligase | Thauera aromatica | Benzoate | 25 ± 7 | 16.5 | |
| Benzoate-CoA ligase | Thauera aromatica | 2-Aminobenzoate | 150 ± 50 | ~9.9 | |
| Benzoyl-CoA reductase | Thauera aromatica | Benzoyl-CoA | 15 | 0.55 | [2] |
| Benzoyl-CoA reductase | Thauera aromatica | ATP | 600 | - | [2] |
| 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) | Rhodopseudomonas palustris | 2-Ketocyclohexanecarboxyl-CoA | - | 9.7 | [10] |
Signaling Pathways and Regulatory Logic
The regulation of the benzoyl-CoA pathway can be visualized as a series of logical circuits that integrate environmental signals to produce an appropriate cellular response.
References
- 1. neb.com [neb.com]
- 2. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pdbj.org [pdbj.org]
- 6. download.rbcbioscience.com [download.rbcbioscience.com]
- 7. BadR, a New MarR Family Member, Regulates Anaerobic Benzoate Degradation by Rhodopseudomonas palustris in Concert with AadR, an Fnr Family Member - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 10. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Assaying the Activity of 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21) is a key enzyme in the anaerobic degradation pathway of benzoate (B1203000), a common aromatic compound. This enzyme catalyzes the hydrolytic ring cleavage of this compound to produce 3-hydroxypimelyl-CoA. The study of this hydrolase is crucial for understanding the microbial metabolism of aromatic compounds, which has significant implications for bioremediation and the development of novel antimicrobial agents targeting these pathways. This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound hydrolase.
Principle of the Assay
A direct assay for this compound hydrolase is challenging due to the lack of a distinct spectrophotometric signal change upon the conversion of its substrate to the product. Therefore, a coupled enzyme assay is employed. The activity of the hydrolase is linked to the activity of the preceding enzyme in the benzoate degradation pathway, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.
In this coupled reaction, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase oxidizes 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to this compound, with the concomitant reduction of NAD+ to NADH. The this compound produced is then immediately consumed by the this compound hydrolase. The rate of NADH production, which is directly proportional to the rate of the dehydrogenase reaction, is monitored by the increase in absorbance at 340 nm. In the presence of the hydrolase, the consumption of its substrate pulls the dehydrogenase reaction forward, and the rate of NADH formation becomes dependent on the activity of the hydrolase.
Quantitative Data Summary
The following table summarizes the kinetic properties of this compound hydrolase from various microbial sources.
| Organism | Specific Activity (U/mg) | Km for this compound (µM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Thauera aromatica | ~15 | Not determined | 7.5 | 30 | [Laempe et al., 1999] |
| Geobacter metallireducens | 2.5 | 11 ± 2 | 8.0 | Not determined | [Kuntze et al., 2008] |
| Syntrophus aciditrophicus | 1.8 | 15 ± 3 | 8.0 | Not determined | [Kuntze et al., 2008] |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA
The substrate for the coupled assay, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, is not commercially available and must be synthesized enzymatically from benzoyl-CoA. This is achieved using a series of enzymes from the anaerobic benzoate degradation pathway.
Materials:
-
Benzoyl-CoA
-
ATP
-
CoA
-
MgCl₂
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 8.0)
-
Benzoyl-CoA reductase
-
Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase
-
Ferredoxin
-
Ferredoxin:NADP+ oxidoreductase
-
NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Anaerobic chamber or glove box
Procedure:
-
Prepare a reaction mixture in an anaerobic environment containing Tris-HCl buffer, MgCl₂, ATP, CoA, DTT, benzoyl-CoA, and the NADPH regeneration system.
-
Add ferredoxin, ferredoxin:NADP+ oxidoreductase, and benzoyl-CoA reductase to initiate the reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA.
-
Monitor the reaction progress by HPLC.
-
Once the conversion to cyclohexa-1,5-diene-1-carbonyl-CoA is complete, add cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to the mixture to produce 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.
-
Continue to monitor the reaction by HPLC until completion.
-
Purify the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA from the reaction mixture using solid-phase extraction or another suitable chromatographic method.
-
Determine the concentration of the purified product spectrophotometrically.
Protocol 2: Coupled Spectrophotometric Assay for this compound Hydrolase Activity
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5) or Tris-HCl buffer (100 mM, pH 8.0)
-
NAD+ (1 mM)
-
6-hydroxycyclohex-1-ene-1-carbonyl-CoA (enzymatically synthesized, ~50-100 µM)
-
6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (purified, non-limiting amount)
-
Sample containing this compound hydrolase
-
UV/Vis spectrophotometer capable of reading at 340 nm
-
Cuvettes with a 1 cm path length
Procedure:
-
Set the spectrophotometer to 340 nm and maintain the temperature at 30°C.
-
In a 1 ml cuvette, prepare the assay mixture by adding the following components in order:
-
Buffer (e.g., 950 µl of 100 mM potassium phosphate buffer, pH 7.5)
-
NAD+ solution (e.g., 20 µl of 50 mM stock)
-
6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (a sufficient amount to ensure the hydrolase is the rate-limiting step)
-
Sample containing this compound hydrolase (e.g., 10-50 µl of cell extract or purified enzyme)
-
-
Mix the contents of the cuvette by gently inverting it.
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm for 2-3 minutes to ensure there is no background reaction.
-
Initiate the reaction by adding the substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (e.g., 10 µl of a 5-10 mM stock solution).
-
Immediately mix the solution and start recording the absorbance at 340 nm for 5-10 minutes. The absorbance should increase linearly over time.
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
Calculation of Enzyme Activity:
The specific activity of the this compound hydrolase can be calculated using the Beer-Lambert law.
Activity (U/ml) = (ΔA₃₄₀/min) / (ε_NADH * path length)
Specific Activity (U/mg) = Activity (U/ml) / [Protein] (mg/ml)
Where:
-
ΔA₃₄₀/min is the rate of absorbance change at 340 nm per minute.
-
ε_NADH is the molar extinction coefficient of NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.[1][2][3][4][5]
-
The path length of the cuvette is typically 1 cm.
-
[Protein] is the concentration of the protein in the sample in mg/ml.
Visualizations
Caption: Anaerobic benzoate degradation pathway.
Caption: Experimental workflow for the coupled assay.
References
Protocol for purification of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the purification of recombinant 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) from Escherichia coli. This enzyme is a key component of the anaerobic benzoyl-CoA degradation pathway, catalyzing the NAD+-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1] Understanding the function and structure of this enzyme is crucial for research into microbial aromatic compound metabolism, bioremediation, and as a potential target for drug development. The protocol is based on the methods described for the purification of the enzyme from Thauera aromatica, which was subsequently cloned and overexpressed in E. coli.[1]
The purification strategy involves the overexpression of a His-tagged version of the enzyme in E. coli, followed by cell lysis and a multi-step chromatography process to achieve high purity. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for obtaining active 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase for downstream applications.
Benzoyl-CoA Degradation Pathway
The following diagram illustrates the central role of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase in the anaerobic degradation pathway of benzoyl-CoA.
References
Heterologous Expression of 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21), also referred to as Oah, is a key enzyme in the anaerobic degradation of aromatic compounds. It plays a crucial role in the central benzoyl-CoA metabolic pathway by catalyzing the hydrolytic cleavage of the alicyclic ring of this compound to produce 3-hydroxypimelyl-CoA.[1][2] This ring-opening step is essential for the further breakdown of aromatic compounds, which are common environmental pollutants and precursors for various valuable chemicals. The heterologous expression of this hydrolase in a well-characterized host like Escherichia coli is a fundamental step for its detailed biochemical characterization, structural studies, and potential applications in bioremediation and biocatalysis.
These application notes provide a comprehensive guide for the successful heterologous expression and purification of this compound hydrolase in E. coli, including detailed protocols, data presentation, and visual workflows.
Data Presentation
Table 1: Properties of Recombinant this compound Hydrolase Expressed in E. coli
| Property | Geobacter metallireducens (bamAGeo) | Syntrophus aciditrophicus (bamASyn) | Thauera aromatica (oah) |
| Gene Name | bamA | bamA | oah |
| Subunit Molecular Weight (kDa) | 43 | 43 | Not explicitly stated for recombinant protein |
| Native Molecular Weight | Monomer | Monomer | Not explicitly stated for recombinant protein |
| Expression Host | E. coli | E. coli | E. coli |
| Purification Tag | His-tag (presumed) | His-tag (presumed) | Not specified |
Data synthesized from Kuntze et al., 2008.[3]
Table 2: Purification Summary for Recombinant this compound Hydrolase
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Cell-free Extract | Data not available | Data not available | Data not available | 100 | 1 |
| Affinity Chromatography (e.g., Ni-NTA) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Size-Exclusion Chromatography | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Kinetic Parameters of Recombinant this compound Hydrolase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: While the enzyme's activity has been characterized, specific kinetic parameters for the recombinant enzyme expressed in E. coli are not detailed in the available literature. These parameters would need to be determined experimentally.
Experimental Protocols
Protocol 1: Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the this compound hydrolase gene (e.g., bamA from Geobacter metallireducens) into an E. coli expression vector.
1.1. Primer Design and PCR Amplification:
-
Design forward and reverse primers for the target gene. Incorporate restriction sites (e.g., NdeI and XhoI) compatible with the multiple cloning site of the expression vector (e.g., pET-28a(+)). Include a start codon (ATG) in the forward primer and a stop codon in the reverse primer. For N-terminal His-tagging, ensure the gene is cloned in-frame with the vector's tag sequence.
-
Perform PCR using genomic DNA from the source organism as a template.
-
PCR Reaction Mixture (50 µL):
-
10x PCR Buffer: 5 µL
-
10 mM dNTPs: 1 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
Template DNA (50-100 ng): 1 µL
-
Taq/Pfu DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 min
-
30 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-65°C for 30 sec (optimize based on primer Tm)
-
Extension: 72°C for 1-2 min (depending on gene length)
-
-
Final Extension: 72°C for 10 min
-
-
Analyze the PCR product by agarose (B213101) gel electrophoresis.
1.2. Vector and Insert Preparation:
-
Purify the PCR product using a commercial PCR purification kit.
-
Digest both the purified PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's instructions.
-
Purify the digested vector and insert from an agarose gel using a gel extraction kit.
1.3. Ligation and Transformation:
-
Set up a ligation reaction using T4 DNA ligase to insert the digested gene into the linearized pET-28a(+) vector.
-
Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.
-
Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL) and incubate overnight at 37°C.
1.4. Verification of Clones:
-
Screen colonies by colony PCR using the gene-specific primers.
-
Isolate plasmid DNA from positive colonies and confirm the insert by restriction digestion and Sanger sequencing.
Protocol 2: Heterologous Expression in E. coli
This protocol outlines the expression of the recombinant hydrolase in an E. coli expression strain.
2.1. Transformation into Expression Host:
-
Transform the verified pET-28a(+)-hydrolase plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Plate on LB agar with kanamycin (50 µg/mL) and incubate overnight at 37°C.
2.2. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (with kanamycin) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM (optimization may be required).
-
Continue to incubate the culture under inducing conditions. For improved protein solubility, it is often beneficial to reduce the temperature to 16-25°C and express for a longer period (e.g., 16-20 hours).
2.3. Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 3: Purification of Recombinant Hydrolase
This protocol describes the purification of the N-terminally His-tagged hydrolase using immobilized metal affinity chromatography (IMAC).
3.1. Cell Lysis:
-
Resuspend the frozen cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
3.2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged hydrolase with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
3.3. Buffer Exchange and Storage:
-
Pool the fractions containing the pure protein.
-
If necessary, perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.
-
Determine the protein concentration, aliquot, and store at -80°C.
Protocol 4: Enzyme Activity Assay
This protocol is for a spectrophotometric assay to determine the activity of this compound hydrolase. The assay relies on the preceding enzymatic reaction that produces the substrate.
4.1. Substrate Generation:
-
The substrate, this compound, is unstable and must be generated in situ.
-
This is achieved by the enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA using 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and NAD+.
4.2. Assay Procedure:
-
The assay is performed in a quartz cuvette at a constant temperature (e.g., 30°C).
-
Reaction Mixture (1 mL):
-
100 mM Tris-HCl buffer (pH 7.8)
-
2 mM NAD+
-
0.2 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA
-
Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (sufficient amount to ensure rapid substrate formation)
-
-
Start the reaction by adding the purified this compound hydrolase.
-
The activity of the hydrolase is coupled to the oxidation of NADH by a subsequent enzyme in the pathway or measured directly by the decrease in absorbance of the substrate if its extinction coefficient is known. A more direct but less common approach would be to monitor the disappearance of the this compound peak by HPLC.
Mandatory Visualizations
Caption: Experimental workflow for heterologous expression of this compound hydrolase.
Caption: The central benzoyl-CoA degradation pathway in anaerobic bacteria.
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of Benzoyl-CoA Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and analysis of benzoyl-CoA and its metabolic intermediates using High-Performance Liquid Chromatography (HPLC). The protocols are designed to offer robust and reproducible methods for the qualitative and quantitative analysis of these critical compounds in various biological matrices.
Introduction to the Benzoyl-CoA Pathway
The benzoyl-CoA pathway is a central route for the anaerobic degradation of aromatic compounds in many bacteria.[1][2] It is also involved in the biosynthesis of various secondary metabolites. The pathway commences with the activation of benzoate (B1203000) to benzoyl-CoA, which then undergoes a series of enzymatic reactions, including reduction, hydration, and ring cleavage, ultimately leading to intermediates that can enter central metabolism.[1] Accurate measurement of the intermediates in this pathway is crucial for understanding the metabolic flux, identifying potential enzymatic bottlenecks, and for the development of drugs targeting these pathways.
Method 1: Ion-Pairing Reversed-Phase HPLC for Short-Chain Acyl-CoAs
This method is suitable for the separation of benzoyl-CoA and other short-chain acyl-CoA thioesters. Ion-pairing agents are used to increase the retention of these polar compounds on a reversed-phase column.[3][4]
Experimental Protocol
1. Sample Preparation:
-
Cell or Tissue Extraction: Homogenize cell pellets or powdered tissue in a cold extraction solvent (e.g., 50% methanol/water or a buffer solution like 50 mM ammonium (B1175870) acetate).[5]
-
Protein Precipitation: Add a precipitating agent like perchloric acid (PCA) to a final concentration of 5% to the extract, vortex, and incubate on ice.[6]
-
Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet the precipitated proteins.[5]
-
Neutralization & Filtration: Neutralize the supernatant with a suitable base (e.g., K2CO3) and filter through a 0.22 µm syringe filter before injection.[7]
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm)[8] |
| Mobile Phase A | 50 mM Potassium Phosphate (B84403) buffer, pH 6.4 |
| Mobile Phase B | Acetonitrile |
| Ion-Pairing Agent | 5 mM Tetrabutylammonium phosphate in Mobile Phase A |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[6] |
| Detection | UV at 254 nm[6] or 260 nm[9] |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Representative Retention Times for Benzoyl-CoA Pathway Intermediates using Ion-Pairing RP-HPLC.
| Compound | Retention Time (min) |
| Coenzyme A (CoASH) | 5.06[6] |
| Acetyl-CoA | 14.83[6] |
| Succinyl-CoA | 11.87[6] |
| Benzoyl-CoA | ~7.0 (retention time can vary based on exact conditions)[10] |
| 3,4-Dehydroadipyl-CoA | Varies (intermediate in the pathway)[11] |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.
Method 2: UHPLC-MS/MS for High-Sensitivity Analysis
For enhanced sensitivity and specificity, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This allows for the detection and quantification of low-abundance intermediates.
Experimental Protocol
1. Sample Preparation:
-
Follow the same extraction procedure as in Method 1. The use of an internal standard (e.g., a 13C-labeled CoA ester) is highly recommended for accurate quantification.[12]
2. UHPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | Core-shell C18 column (e.g., 100 x 2.1 mm, 1.7 µm) for faster analysis.[12] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8[5] |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% B for 1 min, 2-50% B in 8 min, 50-95% B in 1 min, hold at 95% B for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Mass Spectrometer | Triple quadrupole or Orbitrap mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 2: MRM Transitions for Key Benzoyl-CoA Pathway Intermediates.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Benzoyl-CoA | 870.2 | 409.1 |
| Acetyl-CoA | 810.1 | 303.1 |
| Succinyl-CoA | 868.1 | 361.1 |
| Coenzyme A (CoASH) | 768.1 | 261.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Visualizations
Caption: The aerobic benzoyl-CoA catabolic pathway.[11]
Caption: A generalized workflow for HPLC analysis of CoA esters.
References
- 1. researchgate.net [researchgate.net]
- 2. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
Application Notes and Protocols for Spectrophotometric Assays of Benzoyl-CoA Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the spectrophotometric analysis of key enzymes involved in the benzoyl-CoA pathway, a central route for the anaerobic degradation of aromatic compounds. The protocols are designed to be clear, concise, and reproducible for use in research and drug development settings.
Introduction
The benzoyl-CoA pathway is a critical metabolic route in many anaerobic and facultative anaerobic bacteria, enabling them to utilize aromatic compounds as a sole source of carbon and energy.[1][2] This pathway funnels a variety of aromatic substrates into a central intermediate, benzoyl-CoA, which is then dearomatized and further metabolized.[1][3] Key enzymes in this pathway, such as benzoyl-CoA reductase and 2-aminobenzoyl-CoA monooxygenase/reductase, represent potential targets for drug development and bioremediation strategies. Spectrophotometric assays provide a convenient and continuous method for measuring the activity of these enzymes, facilitating kinetic studies and inhibitor screening.[4][5]
Key Enzymes and Spectrophotometric Assays
This document focuses on the spectrophotometric assays for two key enzymes in the benzoyl-CoA pathway:
-
Benzoyl-CoA Reductase (BCR): This ATP-dependent enzyme catalyzes the crucial dearomatization of benzoyl-CoA, a challenging chemical transformation.[2][4]
-
2-Aminobenzoyl-CoA Monooxygenase/Reductase: This flavoenzyme is involved in the degradation of anthranilate and catalyzes both monooxygenation and reduction of its substrate.[6][7]
Spectrophotometric Assay for Benzoyl-CoA Reductase (BCR)
Application Note:
This assay measures the activity of benzoyl-CoA reductase by monitoring the oxidation of a low-potential electron donor, such as reduced methyl viologen or titanium (III) citrate (B86180), which results in a decrease in absorbance at a specific wavelength. The reaction is dependent on the presence of MgATP.[4] This protocol is adapted from studies on the enzyme from Thauera aromatica.[4]
Quantitative Data Summary:
| Parameter | Value | Organism | Reference |
| Apparent Km (Benzoyl-CoA) | 15 µM | Thauera aromatica | [4] |
| Apparent Km (ATP) | 0.6 mM | Thauera aromatica | [4] |
| Specific Activity | 0.55 µmol min-1 mg-1 | Thauera aromatica | [4] |
Experimental Protocol:
Materials:
-
Anaerobic cuvettes
-
Spectrophotometer capable of measuring in the visible range (e.g., 578 nm for methyl viologen)
-
Anaerobic glove box or chamber
-
Purified benzoyl-CoA reductase (oxygen-sensitive)
-
Benzoyl-CoA solution
-
ATP solution, pH 7.0
-
MgCl2 solution
-
Reduced methyl viologen or Titanium (III) citrate solution (as electron donor)
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 2 mM DTT)
Procedure:
-
Preparation: All solutions and the spectrophotometer cuvette must be made anaerobic by purging with an inert gas (e.g., nitrogen or argon). The entire experiment should be performed under strictly anaerobic conditions.
-
Reaction Mixture Preparation: In an anaerobic cuvette, prepare the reaction mixture containing the following components (final concentrations):
-
50 mM Anaerobic buffer, pH 7.0
-
2 mM MgCl2
-
2 mM ATP
-
0.2 mM Reduced methyl viologen
-
-
Blank Measurement: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) and measure the baseline absorbance at 578 nm.
-
Initiation of Reaction: Start the reaction by adding a known concentration of benzoyl-CoA (e.g., 50 µM final concentration).
-
Enzyme Addition: After a stable baseline is achieved, initiate the enzymatic reaction by adding a small volume of purified benzoyl-CoA reductase.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 578 nm over time. Record the absorbance at regular intervals (e.g., every 10 seconds) for a period of 3-5 minutes.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for reduced methyl viologen at 578 nm is required for this calculation. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of the electron donor per minute under the specified conditions.
Diagrams:
Caption: Experimental workflow for the spectrophotometric assay of Benzoyl-CoA Reductase.
Spectrophotometric Assay for 2-Aminobenzoyl-CoA Monooxygenase/Reductase
Application Note:
This assay measures the activity of 2-aminobenzoyl-CoA monooxygenase/reductase by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[6] This enzyme catalyzes the conversion of 2-aminobenzoyl-CoA, and the reaction is dependent on both NADH and molecular oxygen.[6] The stoichiometry of NADH consumption can vary depending on the relative concentrations of NADH and the substrate.[6]
Quantitative Data Summary:
| Parameter | Value | Organism | Reference |
| Apparent Km (NADH) | 40 µM | Pseudomonas sp. | [6] |
| Kd (2-Aminobenzoyl-CoA) | 1-2 µM | Pseudomonas sp. | [7] |
Experimental Protocol:
Materials:
-
UV-transparent cuvettes
-
UV/Vis spectrophotometer capable of measuring at 340 nm
-
Purified 2-aminobenzoyl-CoA monooxygenase/reductase
-
2-Aminobenzoyl-CoA solution
-
NADH solution
-
Aerated buffer (e.g., 50 mM potassium phosphate, pH 7.5)
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture containing the following components (final concentrations):
-
50 mM Aerated buffer, pH 7.5
-
0.2 mM NADH
-
-
Blank Measurement: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) and measure the baseline absorbance at 340 nm.
-
Initiation of Reaction: Start the reaction by adding a known concentration of 2-aminobenzoyl-CoA (e.g., 50 µM final concentration).
-
Enzyme Addition: After a stable baseline is achieved, initiate the enzymatic reaction by adding a small volume of purified 2-aminobenzoyl-CoA monooxygenase/reductase.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 10 seconds) for 3-5 minutes.
-
Calculation of Activity: The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Diagrams:
Caption: Simplified Benzoyl-CoA degradation pathways in T. aromatica and R. palustris.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 4. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. 2-Aminobenzoyl-CoA monooxygenase/reductase, a novel type of flavoenzyme. Studies on the stoichiometry and the course of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
Application Note: Enzymatic Synthesis and In Vitro Assay of 6-oxocyclohex-1-ene-1-carbonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-oxocyclohex-1-ene-1-carbonyl-CoA is a key intermediate in the anaerobic metabolism of aromatic compounds by various bacteria.[1][2] Specifically, it is a crucial component of the benzoyl-CoA degradation pathway.[1][2] The enzymes that metabolize this compound, such as this compound hydrolase, are potential targets for the development of novel antimicrobial agents, particularly against anaerobic bacteria.[1][2][3] To facilitate the study of these enzymes and the screening of potential inhibitors, a reliable source of this compound is required for in vitro assays. This application note provides a detailed protocol for the enzymatic synthesis of this compound and its subsequent use in a hydrolase activity assay.
The synthesis strategy leverages the sequential activity of two enzymes found in the benzoyl-CoA pathway: cyclohexa-1,5-diene-1-carbonyl-CoA hydratase and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.[4][5] The subsequent in vitro assay is designed to monitor the activity of this compound hydrolase.
Signaling Pathway and Experimental Workflow
The enzymatic synthesis of this compound follows a two-step conversion from cyclohexa-1,5-diene-1-carbonyl-CoA. This product can then be utilized as a substrate to assay the activity of this compound hydrolase.
Caption: Workflow for the synthesis of this compound and its use in an in vitro hydrolase assay.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound from cyclohexa-1,5-diene-1-carbonyl-CoA.
Materials:
-
Cyclohexa-1,5-diene-1-carbonyl-CoA
-
Recombinant Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase
-
Recombinant 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., 10% Perchloric Acid)
-
Purification System (e.g., HPLC with a C18 column)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as described in Table 1.
-
Initiation: Start the reaction by adding the enzymes to the mixture.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours. Monitor the reaction progress by observing the increase in absorbance at 340 nm due to NADH formation.
-
Termination: Stop the reaction by adding the quenching solution.
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the this compound from the supernatant using reverse-phase HPLC.
-
-
Quantification: Determine the concentration of the purified product spectrophotometrically.
Table 1: Reaction Mixture for Synthesis
| Component | Final Concentration | Volume (for 1 mL reaction) |
| Reaction Buffer (50 mM Tris-HCl, pH 7.5) | 1X | Up to 1 mL |
| Cyclohexa-1,5-diene-1-carbonyl-CoA | 1 mM | 10 µL of 100 mM stock |
| NAD+ | 2 mM | 20 µL of 100 mM stock |
| Hydratase Enzyme | 5 µg/mL | 5 µL of 1 mg/mL stock |
| Dehydrogenase Enzyme | 5 µg/mL | 5 µL of 1 mg/mL stock |
Protocol 2: In Vitro Assay for this compound Hydrolase
This protocol outlines a method to measure the activity of this compound hydrolase.
Materials:
-
Synthesized and purified this compound
-
Recombinant this compound hydrolase
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
Stop Solution (e.g., 1 M HCl)
-
Detection Reagents (if using a coupled spectrophotometric assay) or LC-MS/MS system.
Procedure:
-
Reaction Setup: Prepare the assay mixture in a 96-well plate as detailed in Table 2. Include appropriate controls (no enzyme, no substrate).
-
Initiation: Start the reaction by adding the this compound substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
LC-MS/MS: Directly analyze the formation of the product, 3-hydroxypimelyl-CoA.
-
Spectrophotometric: Monitor the decrease in absorbance of the substrate at a specific wavelength (to be determined empirically, likely around 260-300 nm due to the thioester bond and conjugated system) or use a coupled assay to measure the product.
-
Table 2: In Vitro Hydrolase Assay Reaction Mixture
| Component | Final Concentration | Volume (for 100 µL reaction) |
| Assay Buffer (50 mM K-Phosphate, pH 7.0) | 1X | Up to 100 µL |
| This compound | 100 µM | 10 µL of 1 mM stock |
| Hydrolase Enzyme | Variable (for titration) | 10 µL of enzyme dilution |
Data Presentation
Table 3: Expected Yield and Purity of Synthesized Product
| Parameter | Expected Value |
| Synthesis Yield | > 80% |
| Purity (by HPLC) | > 95% |
| Concentration (Stock) | 1-5 mM |
Table 4: Kinetic Parameters of this compound Hydrolase (Hypothetical Data)
| Enzyme Source | Km (µM) | Vmax (µmol/min/mg) |
| Geobacter metallireducens | 25 ± 5 | 150 ± 20 |
| Syntrophus aciditrophicus | 40 ± 8 | 120 ± 15 |
Logical Relationship Diagram
The following diagram illustrates the decision-making process for assay development and troubleshooting.
References
- 1. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHEM 351—Biochemistry—Enzymes—3.7.1.21 [biochemistry.prof]
- 4. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amplification of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, often encoded by the bamA gene, is a key enzyme in the anaerobic degradation of aromatic compounds. This metabolic pathway, known as the benzoyl-CoA pathway, is crucial for the bioremediation of environments contaminated with aromatic pollutants and plays a significant role in the carbon cycle. The ability to detect and quantify the genes encoding this enzyme is essential for monitoring microbial populations involved in these processes and for potential applications in industrial biotechnology and drug development.
These application notes provide a comprehensive guide to the design and use of degenerate PCR primers for the specific amplification of this compound hydrolase genes from a wide range of anaerobic bacteria. The protocols outlined below are based on established methodologies and are intended to provide a robust framework for the successful amplification and analysis of this important functional gene.
Data Presentation
Degenerate Primer Design for bamA Gene Amplification
Degenerate primers are a mixture of oligonucleotides that have variability at certain base positions. This allows for the amplification of a target gene from different organisms where the gene sequence may not be identical. The primers listed below were designed based on conserved regions of the bamA gene identified through alignment of sequences from various facultative and obligate anaerobic bacteria.[1][2]
| Primer Name | Sequence (5' -> 3') | Target Region | Expected Amplicon Size |
| bamA-F | GCS GGS TAY GGS TTY GAY GCS ATG | Conserved forward region of bamA | ~879 bp |
| bamA-R | GTC GTC GAA RAA RAA YTC NGC RAA | Conserved reverse region of bamA | ~879 bp |
IUPAC nucleotide codes: Y = C/T, R = A/G, S = G/C, N = A/T/C/G
Representative bamA Gene Sequences for Primer Design Validation
The following table provides GenBank accession numbers for several this compound hydrolase (bamA) gene sequences from different bacterial species. These sequences can be used for in-silico analysis to verify the specificity of the designed primers.
| Organism | Gene Name | GenBank Accession No. |
| Geobacter metallireducens | bamA | Gmet_2088 |
| Syntrophus aciditrophicus | bamA | SYN_01654 |
| Thauera aromatica | oah | CAA12245 |
| Azoarcus sp. CIB | oah_bzdY | AJ550172 |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Anaerobic Bacteria
This protocol is a general guideline for the extraction of high-quality genomic DNA from pure cultures of anaerobic bacteria, suitable for PCR applications.
Materials:
-
Bacterial cell culture
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lysozyme (B549824) solution (20 mg/mL in TE buffer)
-
Proteinase K solution (20 mg/mL in TE buffer)
-
10% SDS solution
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Water bath or heat block
Procedure:
-
Harvest 1.5 mL of bacterial culture by centrifugation at 10,000 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of TE buffer.
-
Add 50 µL of lysozyme solution, mix by inverting, and incubate at 37°C for 30-60 minutes.
-
Add 30 µL of 10% SDS and 10 µL of proteinase K solution. Mix gently and incubate at 55°C for 1-2 hours, or until the solution is clear.
-
Add an equal volume (approximately 600 µL) of phenol:chloroform:isoamyl alcohol. Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the protein interface.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction once more.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
-
Carefully discard the supernatant and wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of nuclease-free water or TE buffer.
-
Assess DNA concentration and purity using a spectrophotometer.
Protocol 2: PCR Amplification of the bamA Gene
This protocol outlines the components and thermal cycling conditions for the amplification of the bamA gene using the degenerate primers.
PCR Reaction Mixture (50 µL total volume):
| Component | Stock Concentration | Volume per Reaction | Final Concentration |
| 5x PCR Buffer (with MgCl₂) | 5x | 10 µL | 1x |
| dNTP Mix | 10 mM | 1 µL | 0.2 mM |
| bamA-F Primer | 10 µM | 2 µL | 0.4 µM |
| bamA-R Primer | 10 µM | 2 µL | 0.4 µM |
| Taq DNA Polymerase | 5 U/µL | 0.5 µL | 2.5 U |
| Template DNA | 10-100 ng/µL | 1-5 µL | 10-100 ng |
| Nuclease-free water | - | to 50 µL | - |
PCR Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 95 | 5 min | 1 |
| Denaturation | 95 | 30 sec | 35 |
| Annealing | 55 | 45 sec | 35 |
| Extension | 72 | 1 min | 35 |
| Final Extension | 72 | 10 min | 1 |
| Hold | 4 | ∞ | 1 |
Protocol 3: Agarose (B213101) Gel Electrophoresis of PCR Products
This protocol is for the visualization and size verification of the amplified bamA gene fragment.
Materials:
-
Agarose
-
1x TAE or TBE buffer
-
DNA loading dye (6x)
-
DNA ladder (e.g., 1 kb ladder)
-
Ethidium bromide or other DNA stain
-
Gel casting tray and combs
-
Electrophoresis chamber and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1.2% (w/v) agarose gel by dissolving 1.2 g of agarose in 100 mL of 1x TAE or TBE buffer. Heat in a microwave until the agarose is completely dissolved.
-
Allow the solution to cool to about 55-60°C and add the DNA stain according to the manufacturer's instructions.
-
Pour the gel into a casting tray with a comb in place and allow it to solidify at room temperature.
-
Once solidified, place the gel in the electrophoresis chamber and cover it with 1x running buffer.
-
Mix 5 µL of your PCR product with 1 µL of 6x DNA loading dye.
-
Load the entire mixture into a well of the agarose gel.
-
Load 5 µL of the DNA ladder into an adjacent well.
-
Run the gel at 100 volts for 45-60 minutes, or until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA fragments under UV light using a transilluminator. The expected size of the bamA gene fragment is approximately 879 bp.
Mandatory Visualization
Caption: Anaerobic Benzoyl-CoA degradation pathway highlighting the role of this compound hydrolase (bamA).
Caption: Workflow for the amplification of the bamA gene.
References
Application Notes and Protocols for Cloning and Sequencing of had and oah Genes from Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning and sequencing of the 3-hydroxyacyl-CoA dehydrogenase (had) and oxaloacetate acetylhydrolase (oah) genes from anaerobic bacteria. The methodologies outlined are crucial for understanding the metabolic pathways of these organisms, which can be leveraged for various biotechnological and pharmaceutical applications, including drug development targeting novel metabolic enzymes.
Introduction
Anaerobic bacteria possess unique metabolic capabilities that enable them to thrive in oxygen-deprived environments. The had gene, encoding 3-hydroxyacyl-CoA dehydrogenase, is a key enzyme in fatty acid metabolism, while the oah gene, encoding oxaloacetate acetylhydrolase, is involved in the production of organic acids. Studying these genes is fundamental to deciphering the metabolic networks of anaerobic microorganisms. This document provides detailed protocols for the cloning and sequencing of a had homolog from Clostridium acetobutylicum and a functional equivalent of oah from Vibrio cholerae.
Data Presentation
Table 1: Characteristics of the Target Genes and Proteins
| Gene | Enzyme Name | Organism | Gene Size (bp) | Protein Size (amino acids) | Vector Example | Reference |
| hbd (had homolog) | 3-Hydroxybutyryl-CoA Dehydrogenase | Clostridium acetobutylicum | 849 | 282 | pFNK1 | [1] |
| oadA (oah equivalent) | Oxaloacetate Decarboxylase alpha subunit | Vibrio cholerae | ~1600 | ~530 | Not specified | [2] |
Table 2: Key Reagents and their Purpose
| Reagent | Purpose |
| Lysozyme/Proteinase K | Enzymatic digestion of the bacterial cell wall for DNA extraction. |
| Phenol:Chloroform:Isoamyl Alcohol | Denatures proteins and separates them from nucleic acids during DNA extraction. |
| Taq DNA Polymerase | Heat-stable enzyme for the amplification of DNA fragments via PCR. |
| Restriction Enzymes (e.g., BamHI, Sau3A) | Cut DNA at specific recognition sites for cloning.[3] |
| T4 DNA Ligase | Joins DNA fragments with compatible ends. |
| Competent E. coli cells (e.g., DH5α) | Host cells for the replication of recombinant plasmids. |
| Shuttle Vector (e.g., pFNK1) | A plasmid capable of replicating in both E. coli and the target anaerobic bacterium (e.g., Clostridium).[4] |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Anaerobic Bacteria (Clostridium acetobutylicum)
This protocol is adapted for the extraction of high-quality genomic DNA from Gram-positive anaerobic bacteria like Clostridium acetobutylicum.
Materials:
-
Anaerobically grown C. acetobutylicum culture
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lysozyme solution (20 mg/mL in TE buffer)
-
Proteinase K solution (20 mg/mL in TE buffer)
-
10% SDS solution
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Sterile, nuclease-free water
Procedure:
-
Harvest bacterial cells from a 50 mL anaerobic culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with 10 mL of TE buffer and centrifuge again. Discard the supernatant.
-
Resuspend the pellet in 5 mL of TE buffer containing 1 mg/mL lysozyme. Incubate at 37°C for 1 hour in an anaerobic chamber.
-
Add 0.5 mL of 10% SDS and 0.25 mL of Proteinase K solution. Mix gently by inverting the tube and incubate at 55°C for 2 hours.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol and mix gently by inversion for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase to a new sterile tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction until the interface is clean.
-
Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol. Mix gently until a DNA precipitate is visible.
-
Spool the DNA using a sterile glass rod or pellet the DNA by centrifugation at 12,000 x g for 10 minutes.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol and centrifuge again.
-
Air dry the pellet for 10-15 minutes and resuspend in 100 µL of sterile, nuclease-free water.
-
Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
Protocol 2: PCR Amplification of the hbd Gene
Materials:
-
Genomic DNA from C. acetobutylicum
-
Forward and reverse primers for the hbd gene
-
dNTP mix (10 mM each)
-
Taq DNA polymerase and corresponding buffer
-
Sterile, nuclease-free water
Procedure:
-
Design primers specific to the hbd gene of C. acetobutylicum based on its known sequence. Include restriction sites for subsequent cloning.
-
Set up the PCR reaction in a 50 µL volume:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL Template DNA (50-100 ng)
-
0.5 µL Taq DNA Polymerase
-
Sterile water to 50 µL
-
-
Perform PCR with the following cycling conditions (adjust annealing temperature based on primer Tm):
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute (or based on expected product size)
-
-
Final extension: 72°C for 10 minutes
-
-
Analyze the PCR product on a 1% agarose gel to confirm the amplification of a fragment of the expected size.
-
Purify the PCR product using a commercial kit.
Protocol 3: Cloning of the hbd Gene into a Shuttle Vector
Materials:
-
Purified hbd PCR product
-
Shuttle vector (e.g., pFNK1)[4]
-
Restriction enzymes (compatible with sites on PCR product and vector)
-
T4 DNA Ligase and buffer
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Digest both the purified PCR product and the shuttle vector with the chosen restriction enzymes. Follow the manufacturer's protocol.
-
Purify the digested PCR product and linearized vector from an agarose gel.
-
Set up the ligation reaction:
-
Digested vector (50-100 ng)
-
Digested PCR product (in a 3:1 molar excess to the vector)
-
1 µL T4 DNA Ligase Buffer (10x)
-
1 µL T4 DNA Ligase
-
Sterile water to a final volume of 10 µL
-
-
Incubate the ligation mixture at 16°C overnight or at room temperature for 2-4 hours.
-
Transform competent E. coli cells with the ligation mixture using a standard heat-shock protocol.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic for the shuttle vector. Incubate overnight at 37°C.
-
Screen colonies for the presence of the insert by colony PCR or restriction digest of purified plasmid DNA.
Protocol 4: Sequencing of the Cloned Gene
Materials:
-
Purified recombinant plasmid containing the hbd gene
-
Sequencing primers (can be vector-specific or gene-specific)
-
Access to a DNA sequencing facility or kit
Procedure:
-
Quantify the purified plasmid DNA.
-
Prepare sequencing reactions according to the requirements of the sequencing facility or kit. Typically, this involves mixing the plasmid DNA with a specific sequencing primer.
-
Submit the samples for Sanger sequencing.
-
Analyze the resulting sequence data using bioinformatics tools to confirm the identity and integrity of the cloned hbd gene.
Mandatory Visualizations
Caption: Workflow for cloning and sequencing genes from anaerobic bacteria.
Caption: Role of the hbd gene in the butyrate formation pathway.
References
- 1. Cloning, sequencing, and expression of clustered genes encoding beta-hydroxybutyryl-coenzyme A (CoA) dehydrogenase, crotonase, and butyryl-CoA dehydrogenase from Clostridium acetobutylicum ATCC 824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxaloacetate decarboxylase of Vibrio cholerae: purification, characterization, and expression of the genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning of Clostridium acetobutylicum genes and their expression in Escherichia coli and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of cloned homologous fermentative genes in Clostridium acetobutylicum ATCC 824 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gene Probes for the Detection of Aromatic Compound-Degrading Anaerobes
Introduction
The anaerobic degradation of aromatic compounds is a critical process in the global carbon cycle and plays a significant role in the bioremediation of contaminated environments. Aromatic compounds, including pollutants like benzene (B151609), toluene (B28343), ethylbenzene, and xylenes (B1142099) (BTEX), are often found in anoxic habitats such as groundwater, sediments, and industrial sludge.[1] The microorganisms responsible for this degradation are often difficult to isolate and study using traditional culture-based methods.[2] Molecular techniques, particularly the use of gene probes, provide powerful, culture-independent tools to detect, identify, and quantify these specialized anaerobes and their metabolic potential directly within environmental samples.[1][3]
These application notes provide an overview of the key gene targets and protocols for using gene probes to identify anaerobes involved in aromatic compound degradation. The focus is on functional gene probes that target key enzymes in the degradation pathways, as well as phylogenetic probes based on 16S rRNA genes.
Core Concept: The Benzoyl-CoA Central Pathway
Under anaerobic conditions, a wide variety of aromatic compounds are initially transformed through different peripheral pathways into a common central intermediate: benzoyl-coenzyme A (benzoyl-CoA).[1][4][5] This molecule then enters the benzoyl-CoA degradation pathway, which involves the reductive dearomatization and subsequent cleavage of the aromatic ring.[1][6] Because this pathway is central to the anaerobic catabolism of most monoaromatic compounds, the genes encoding its key enzymes serve as excellent biomarkers for detecting a broad range of aromatic-compound-degrading anaerobes (ACDA).[4][5]
Featured Gene Probes for Detection and Characterization
The selection of a gene probe depends on the specific research question, whether it is to detect any potential for anaerobic aromatic degradation, to identify organisms degrading a specific compound like toluene, or to differentiate between facultative and obligate anaerobes.
Data Presentation: Summary of Key Functional Gene Probes
The following table summarizes the most widely used functional gene probes for detecting ACDA.
| Gene Probe/Assay | Target Gene(s) | Target Enzyme / Process | Applicability & Specificity |
| bamA | bamA | 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | General Marker: Detects a wide range of both facultative and obligate anaerobic aromatic degraders. Targets the ring-cleavage step.[4][5][7][8][9] |
| bssA | bssA | Benzylsuccinate synthase (α-subunit) | Toluene-Specific Marker: Detects anaerobes that degrade toluene and related methylated aromatic compounds via fumarate (B1241708) addition.[1][7][10] |
| bcr / bzd | bcrC / bzdN | Class I Benzoyl-CoA Reductase (ATP-dependent) | Facultative Anaerobe Marker: Primarily detects denitrifying bacteria (e.g., Azoarcus, Thauera) that degrade benzoate.[2][7] |
| bamB | bamB | Class II Benzoyl-CoA Reductase (ATP-independent) | Obligate Anaerobe Marker: Detects obligate anaerobes such as sulfate-reducers and fermenters (e.g., Geobacter).[1][7][8] |
| ncr | ncr | 2-naphthoyl-CoA reductase | PAH-Specific Marker: Used for the detection of anaerobes capable of degrading naphthalene (B1677914) and potentially other polycyclic aromatic hydrocarbons (PAHs).[11] |
Visualizations
Logical Flow for Selecting the Appropriate Gene Probe
Caption: A decision-making flowchart for selecting the appropriate gene probe.
Anaerobic Aromatic Degradation Central Pathway
Caption: The central benzoyl-CoA pathway with key enzyme targets for gene probes.
General Experimental Workflow
Caption: A typical workflow for detecting target genes in environmental samples.
Experimental Protocols
These protocols provide a generalized framework. Investigators should optimize conditions, especially primer annealing temperatures and hybridization stringency, based on the specific primers and probes used.
Protocol 1: DNA Extraction from Environmental Samples
Objective: To isolate total genomic DNA from environmental samples (e.g., soil, sediment, groundwater) suitable for PCR amplification.
Materials:
-
Environmental sample (0.25-10 g soil/sediment; 100 mL - 1 L water)
-
Commercially available DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN or similar)
-
Microcentrifuge
-
Vortex mixer
-
Sterile, nuclease-free water and tubes
Procedure:
-
Sample Collection and Storage: Collect samples using sterile techniques and store at 4°C for short-term or -80°C for long-term storage to preserve nucleic acid integrity. For water samples, filter through a 0.22 µm filter to collect biomass.
-
Lysis: Follow the manufacturer's protocol for the chosen DNA extraction kit. This step typically involves mechanical disruption (bead beating) and chemical lysis to break open the bacterial cells.
-
Inhibitor Removal: Environmental samples, particularly soils and sediments, contain PCR inhibitors like humic acids. Commercial kits include specific steps and reagents to remove these substances.
-
DNA Purification: DNA is typically bound to a silica (B1680970) membrane in a spin column. The membrane is washed to remove residual contaminants.
-
Elution: Purified DNA is eluted from the column using a low-salt buffer or nuclease-free water.
-
Quality and Quantity Assessment: Measure the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA. DNA integrity can be checked via agarose (B213101) gel electrophoresis.
-
Storage: Store the extracted DNA at -20°C.
Protocol 2: PCR-Based Detection Using Functional Gene Primers
Objective: To amplify a specific functional gene fragment (e.g., bamA) to confirm the presence of ACDA.
Materials:
-
Purified genomic DNA (from Protocol 1)
-
Gene-specific forward and reverse primers (e.g., for bamA[10])
-
Taq DNA polymerase and corresponding reaction buffer
-
dNTP mix
-
Nuclease-free water
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
PCR Reaction Setup: Prepare a master mix on ice to ensure consistency. For a typical 25 µL reaction:
-
5 µL of 5x PCR Buffer
-
1 µL of 10 mM dNTP mix
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
1-2 µL of Template DNA (~10-50 ng)
-
Nuclease-free water to 25 µL
-
Include a positive control (DNA from a known degrader) and a negative control (no template DNA).
-
-
Thermal Cycling: Program the thermal cycler with conditions appropriate for the primer set. A general profile is:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 45 seconds (optimize based on primer Tₘ).
-
Extension: 72°C for 1-2 minutes (depending on expected amplicon size).
-
-
Final Extension: 72°C for 7 minutes.
-
Hold: 4°C.
-
-
Visualization of PCR Products:
-
Run 5-10 µL of the PCR product on a 1.5% agarose gel stained with an intercalating dye (e.g., SYBR Safe).
-
Include a DNA ladder to determine the size of the amplified fragment.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive detection.[7]
-
-
Confirmation (Optional but Recommended): Excise the band from the gel, purify the DNA, and send for Sanger sequencing to confirm that the amplified fragment is the target gene.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Biomarker Quantification
Objective: To quantify the number of copies of a target gene (e.g., 16S rRNA gene of a specific degrader group) in a sample.[12][13]
Materials:
-
qPCR instrument
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based chemistry like TaqMan)
-
Specific primers (and probe if using TaqMan)
-
Purified genomic DNA
-
Standard DNA of known concentration for generating a standard curve
Procedure:
-
Standard Curve Preparation: Prepare a dilution series (e.g., 10⁷ to 10¹ copies/µL) of a plasmid containing the target gene fragment. This is crucial for absolute quantification.
-
qPCR Reaction Setup: Set up reactions in qPCR plates or tubes, including standards, samples, and no-template controls in triplicate.
-
qPCR Run: Use a thermal cycling program similar to standard PCR, but with a data acquisition step at the end of each extension phase to measure fluorescence.
-
Data Analysis: The qPCR instrument software will generate amplification plots and a standard curve. The software calculates the copy number of the target gene in the unknown samples by comparing their quantification cycle (Cq) values to the standard curve. The results can be expressed as gene copies per ng of DNA or per gram of soil/volume of water.[13]
Protocol 4: Fluorescent In Situ Hybridization (FISH)
Objective: To visualize and identify specific microbial cells within an environmental sample using fluorescently labeled 16S rRNA-targeted oligonucleotide probes.[2][14]
Materials:
-
Environmental sample
-
Fixative (e.g., 4% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) series (50%, 80%, 96%)
-
Hybridization buffer (containing formamide (B127407), NaCl, Tris-HCl, SDS)
-
Washing buffer
-
Fluorescently labeled oligonucleotide probe (e.g., Cy3- or FITC-labeled)
-
DAPI stain (for counterstaining all cells)
-
Epifluorescence microscope with appropriate filter sets
Procedure:
-
Fixation: Fix the cells in the sample with paraformaldehyde to preserve their morphology and permeabilize them for probe entry. Wash with PBS.
-
Dehydration: Resuspend the fixed cells in a 1:1 PBS/ethanol mixture and then store in ethanol at -20°C.
-
Hybridization:
-
Spot a small amount of the cell suspension onto a clean glass slide and air dry.
-
Dehydrate the slide through an ethanol series (50%, 80%, 96%) and air dry.
-
Apply hybridization buffer containing the fluorescently labeled probe to the slide.
-
Incubate in a humid chamber at a specific hybridization temperature (e.g., 46°C) for 2-4 hours. The formamide concentration in the buffer determines the stringency of the hybridization.[15]
-
-
Washing: Remove unbound probes by incubating the slide in a pre-warmed washing buffer at a slightly higher temperature (e.g., 48°C) for 15-20 minutes.
-
Staining and Mounting: Rinse the slide with sterile water, apply a mounting medium containing DAPI, and cover with a coverslip.
-
Visualization: Observe the slide using an epifluorescence microscope. Cells that have bound the specific probe will fluoresce at the probe's emission wavelength, while all cells will fluoresce blue from the DAPI stain. This allows for the identification and morphological characterization of the target microorganisms in situ.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The bamA gene for anaerobic ring fission is widely distributed in the environment [frontiersin.org]
- 5. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined Application of PCR-Based Functional Assays for the Detection of Aromatic-Compound-Degrading Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Assessment of anaerobic benzene degradation potential using 16S rRNA gene-targeted real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Degradative capacities and 16S rRNA-targeted whole-cell hybridization of sulfate-reducing bacteria in an anaerobic enrichment culture utilizing alkylbenzenes from crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hybridisation [bioinformatics.nl]
Troubleshooting & Optimization
Technical Support Center: 6-Oxocyclohex-1-ene-1-carbonyl-CoA Synthesis
This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields of 6-oxocyclohex-1-ene-1-carbonyl-CoA in cell-free extract systems.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the synthesis of this compound?
This compound is a key intermediate in the anaerobic degradation of aromatic compounds, specifically the benzoyl-CoA pathway.[1] The synthesis begins with the activation of benzoate (B1203000) to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and hydrated through a series of enzymatic steps to produce 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. Finally, this intermediate is oxidized by the NAD+-dependent enzyme 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase to yield the target product, this compound.[2]
Q2: Why is my yield of this compound unexpectedly low in my cell-free system?
Low yields can stem from several factors including:
-
Suboptimal Enzyme Activity: One or more enzymes in the pathway may be inactive, denatured, or present in insufficient quantities.[3]
-
Limiting Substrates or Cofactors: The reaction may be starved of essential components like the initial substrate (e.g., benzoate), coenzyme A, ATP, or the specific reductants and cofactors (NAD+) required for the enzymatic steps.[3][4]
-
Product Instability or Degradation: Your target molecule is an intermediate and the substrate for the next enzyme in the pathway, this compound hydrolase, which converts it to 3-hydroxypimelyl-CoA.[1][2] High activity of this hydrolase will prevent the accumulation of your product.
-
Inadequate Reaction Conditions: The pH, temperature, or oxygen level of the cell-free system may not be optimal for the anaerobic benzoyl-CoA pathway.[3]
-
Poor Cell-Free Extract Quality: The extract may contain proteases that degrade pathway enzymes or hydrolases that cleave CoA thioesters, reducing the availability of intermediates.[5][6]
Q3: What are the most critical enzymes and cofactors for this pathway?
The entire enzymatic cascade must be active. However, two particularly critical steps are:
-
Benzoyl-CoA Reductase: This enzyme catalyzes the dearomatization of the benzoyl-CoA ring, a difficult reaction that is often ATP-dependent.[4][7] It requires a strong reductant, such as reduced ferredoxin or titanium (III) citrate (B86180) in vitro.[4]
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase: This is the final enzyme in the synthesis of your target molecule. Its activity is strictly dependent on the presence of NAD+.[2]
Therefore, ensuring sufficient ATP, NAD+, and a low-redox-potential environment are critical for pathway function.
Visualizing the Pathway and Troubleshooting Logic
Caption: The enzymatic pathway from Benzoyl-CoA to this compound.
Caption: A logical workflow for troubleshooting low product yield.
Troubleshooting Guide
Issue 1: Suboptimal Enzyme Activity or Inactive Pathway
| Possible Cause | Recommended Solution |
| Enzyme Denaturation/Degradation | Verify the integrity of your cell-free extract via SDS-PAGE. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. Add protease inhibitors during extract preparation.[3] |
| Insufficient Enzyme Concentration | If using purified enzymes, increase the concentration of the rate-limiting enzyme. If using a crude extract, ensure it was prepared from cells induced to express the benzoyl-CoA pathway.[8] |
| Oxygen Sensitivity | Benzoyl-CoA reductase is an oxygen-sensitive iron-sulfur protein.[4] All steps, from extract preparation to the final reaction, must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber or using degassed buffers with reducing agents like dithionite).[4] |
| Missing Pathway Component | Ensure the cell-free extract is derived from a bacterium known to possess the complete Thauera-type benzoyl-CoA degradation pathway, as variants exist. For example, Rhodopseudomonas palustris uses a different route and lacks dienoyl-CoA hydratase activity.[8] |
Issue 2: Substrate or Cofactor Limitation
| Possible Cause | Recommended Solution |
| Insufficient Benzoyl-CoA | Ensure the starting substrate (benzoate or benzoyl-CoA) is added at a sufficient concentration. The apparent K_m of benzoyl-CoA reductase for benzoyl-CoA is ~15 µM.[4] |
| ATP Depletion | The initial ring reduction by benzoyl-CoA reductase is an energy-intensive step requiring 2-4 ATP molecules per reaction.[4] Ensure your system includes an ATP regeneration system (e.g., creatine (B1669601) phosphate (B84403)/creatine kinase) or sufficient initial ATP (K_m is ~0.6 mM).[4][9] |
| Lack of NAD+ | The final synthesis step is catalyzed by an NAD+-dependent dehydrogenase.[2] Ensure NAD+ is present in non-limiting amounts (e.g., 1-2 mM). |
| Insufficient Reducing Power | Benzoyl-CoA reductase requires a strong reductant.[4] In cell-free systems, this is often supplied as reduced methyl viologen or titanium (III) citrate. Ensure your chosen reductant is fresh and active. |
| CoA Thioester Hydrolysis | Non-specific hydrolases (thioesterases) in the cell-free extract can deplete the pool of CoA intermediates.[5] Using extracts from engineered strains with key thioesterases deleted (e.g., tesA, yciA) can improve yields.[5] |
Issue 3: Product Instability and Degradation
| Possible Cause | Recommended Solution |
| High Hydrolase Activity | The target molecule, this compound, is the direct substrate for this compound hydrolase (oah).[2] If this enzyme is highly active in your extract, the product will be consumed as soon as it is formed. |
| Solution | Consider using a cell-free extract from a genetically modified strain where the oah gene has been knocked out or repressed. Alternatively, if a specific inhibitor is known, it could be added to the reaction. Time-course experiments measuring both the product and the downstream 3-hydroxypimelyl-CoA can confirm this issue. |
Quantitative Data Summary
The following table summarizes key parameters for enzymes in the pathway, primarily characterized in Thauera aromatica.
| Enzyme | Gene | Substrate(s) | Cofactor(s) | Apparent K_m | Specific Activity (Purified Enzyme) | Reference(s) |
| Benzoyl-CoA Reductase | bcr genes | Benzoyl-CoA | ATP, Reductant | 15 µM (Benzoyl-CoA), 0.6 mM (ATP) | 0.55 µmol min⁻¹ mg⁻¹ | [4] |
| Dienoyl-CoA Hydratase | - | Cyclohexa-1,5-diene-1-carbonyl-CoA | H₂O | - | - | [8] |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | had | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | NAD+ | - | - | [2] |
| This compound Hydrolase | oah | This compound | H₂O | - | - | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Anaerobic Cell-Free Extract
This protocol is a general guideline for preparing an active cell-free extract from a bacterial culture expressing the benzoyl-CoA pathway.
-
Cell Harvest: Grow cells anaerobically with an inducer for the pathway (e.g., benzoate) to the late-logarithmic phase. Harvest cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).
-
Washing: Inside an anaerobic chamber, wash the cell pellet twice with an anaerobic, ice-cold buffer (e.g., 100 mM Tris-HCl, pH 7.5, 2 mM DTT).
-
Resuspension: Resuspend the cell pellet in a minimal volume of the same buffer containing a protease inhibitor cocktail and DNase I.
-
Cell Lysis: Lyse the cells using a high-pressure homogenizer (e.g., French press at >15,000 psi) or sonication on ice. All steps must be performed under anaerobic conditions.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g, 45 min, 4°C) to pellet cell debris.
-
Storage: Collect the supernatant (the cell-free extract), determine its protein concentration (e.g., Bradford assay), flash-freeze aliquots in liquid nitrogen, and store at -80°C.
Protocol 2: Activity Assay for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
This spectrophotometric assay measures the NAD+-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA by monitoring the increase in absorbance from NADH production.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette inside an anaerobic chamber. The mixture should contain:
-
100 mM Tris-HCl buffer (pH ~8.0)
-
2-5 mM NAD+
-
~0.2 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)
-
Cell-free extract or purified enzyme (5-50 µg total protein)
-
-
Initiation: Start the reaction by adding the substrate or the enzyme.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer. The rate of NADH production (extinction coefficient = 6.22 mM⁻¹ cm⁻¹) is directly proportional to enzyme activity.
-
Control: Run a parallel reaction without the substrate to measure any background NADH production.
Protocol 3: HPLC-Based Assay for Overall Pathway Activity
This protocol quantifies the production of this compound from benzoyl-CoA.
-
Reaction Setup: In an anaerobic environment, set up the complete reaction mixture:
-
Anaerobic buffer (100 mM Tris-HCl, pH 7.5)
-
Cell-free extract (1-5 mg/mL total protein)
-
Starting substrate (e.g., 0.5 mM Benzoyl-CoA)
-
Cofactors: 5 mM ATP, 5 mM NAD+, 10 mM MgCl₂
-
ATP regeneration system (e.g., 20 mM creatine phosphate, 0.1 mg/mL creatine kinase)
-
Reducing system (e.g., 2 mM titanium (III) citrate)
-
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a set period (e.g., 1-3 hours).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying with formic acid to precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched reaction to pellet precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Analyze the sample using a reverse-phase C18 column. Use a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent) to separate the different CoA esters. Monitor the elution profile with a UV detector (typically at 260 nm).
-
Quantification: Compare the peak area of the product to a standard curve generated with a purified standard of this compound to determine the final yield.
References
- 1. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-free prototyping enables implementation of optimized reverse β-oxidation pathways in heterotrophic and autotrophic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimising protein synthesis in cell‐free systems, a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-oxocyclohex-1-ene-1-carbonyl-CoA Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-oxocyclohex-1-ene-1-carbonyl-CoA. The information provided addresses the inherent instability of this molecule during purification and offers strategies to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to instability during purification?
A1: The instability of this compound stems from its chemical structure. It is a β-keto thioester, which makes the carbonyl group susceptible to nucleophilic attack, leading to hydrolysis of the high-energy thioester bond. Additionally, the cyclic structure and the presence of a double bond can contribute to its reactivity.
Q2: What are the primary degradation products I should be aware of?
A2: The primary degradation pathway is likely the hydrolytic cleavage of the alicyclic ring, similar to the reaction catalyzed by this compound hydrolase. This would result in the formation of 3-hydroxypimelyl-CoA.[1] Other potential degradation products could arise from the simple hydrolysis of the thioester bond, yielding 6-oxocyclohex-1-ene-1-carboxylate and free Coenzyme A.
Q3: What are the visual or analytical signs of degradation?
A3: Analytically, degradation can be observed by the appearance of unexpected peaks in your chromatogram (e.g., HPLC, LC-MS) corresponding to the degradation products. You may also see a progressive decrease in the peak area of your target molecule over time, even in purified fractions. Visually, there may not be any obvious changes, although discoloration of the sample over long-term storage could indicate chemical changes.
Q4: What are the optimal storage conditions for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of purified product | Degradation during extraction/purification: The molecule is being hydrolyzed due to unfavorable pH, high temperature, or extended processing times. | - Maintain a low temperature (0-4°C) throughout the entire purification process.- Use buffers in the neutral to slightly acidic pH range (6.0-7.0).- Minimize the duration of each purification step. |
| Inefficient extraction: The extraction protocol is not suitable for this polar and charged molecule. | - Use extraction methods developed for acyl-CoA esters, such as solid-phase extraction (SPE) with appropriate stationary phases (e.g., C18 for reversed-phase or specific ion-exchange resins). | |
| Multiple peaks in the final product (as seen on HPLC/LC-MS) | Co-elution of impurities: The purification method lacks sufficient resolution to separate the target molecule from structurally similar compounds. | - Optimize the chromatographic gradient to improve peak separation.- Consider using an orthogonal purification method (e.g., ion-exchange chromatography followed by reversed-phase HPLC). |
| On-column degradation: The stationary phase or mobile phase is promoting the degradation of the molecule. | - Ensure the pH of the mobile phase is within the stable range for the thioester.- For affinity chromatography, ensure elution conditions are gentle and the pH is controlled. | |
| Degradation post-purification: The purified sample is degrading in the collection tubes or during solvent evaporation. | - Collect fractions in tubes pre-filled with a small amount of acidic buffer to maintain a stable pH.- Use rapid solvent evaporation techniques that do not involve high heat, such as lyophilization or a centrifugal vacuum concentrator. | |
| Loss of product during storage | Hydrolysis due to inappropriate storage conditions: The pH of the storage buffer is too high, or the storage temperature is not low enough. | - Store purified this compound at -80°C in a slightly acidic buffer (pH ~6.5).- Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Oxidation: The molecule may be susceptible to oxidation, although this is less common than hydrolysis. | - Consider degassing buffers and storing the final product under an inert atmosphere (e.g., argon or nitrogen). |
Data Presentation: General Stability of Thioesters
| Condition | Effect on Thioester Stability | Quantitative Example (S-methyl thioacetate) | Reference |
| pH | More stable in acidic to neutral conditions (pH 4-7). Hydrolysis is base-catalyzed and increases at higher pH. | At pH 7 and 23°C, the half-life for hydrolysis is 155 days. | [3][4] |
| Temperature | Stability significantly decreases with increasing temperature. | - | [2] |
| Thiol Presence | Susceptible to transthioesterification in the presence of other thiols, although this is often enzyme-catalyzed in biological systems. | - | [4] |
| Acyl Group Structure | Aliphatic thioesters are generally more prone to hydrolysis than aromatic thioesters. | - | [2] |
Experimental Protocols
A specific, validated purification protocol for this compound is not widely published. The following is a generalized protocol based on methods for other acyl-CoA esters and should be optimized for your specific experimental conditions.
Generalized Purification Protocol for this compound
-
Cell Lysis and Extraction (at 0-4°C):
-
Harvest cells containing the target molecule and resuspend in a cold lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.8, with protease inhibitors).
-
Lyse cells using a suitable method (e.g., sonication, French press) while keeping the sample on ice.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for purification.
-
-
Solid-Phase Extraction (SPE) for initial cleanup (at 4°C):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with your extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8).
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with the equilibration buffer to remove unbound impurities.
-
Elute the acyl-CoA esters with a suitable organic solvent mixture (e.g., a stepwise gradient of methanol in water or buffer).
-
-
High-Performance Liquid Chromatography (HPLC) for high-purity separation:
-
Use a reversed-phase C18 column.
-
Mobile Phase A: A buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 6.5).
-
Mobile Phase B: Acetonitrile or methanol.
-
Elute with a linear gradient of Mobile Phase B.
-
Monitor the elution profile using a UV detector at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect fractions corresponding to the peak of this compound on ice.
-
-
Post-Purification Handling:
-
Immediately after collection, consider adding a small amount of acidic buffer to the fractions to ensure stability.
-
If necessary, remove the organic solvent using a centrifugal vacuum concentrator at low temperature.
-
Determine the concentration spectrophotometrically.
-
Aliquot the purified product into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Mandatory Visualizations
Potential Degradation Pathway of this compound
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Recombinant Enzyme Expression for the 6-Oxocyclohex-1-ene-1-carbonyl-CoA Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the expression of recombinant enzymes from the 6-oxocyclohex-1-ene-1-carbonyl-CoA pathway.
Section 1: Pathway and Enzyme Fundamentals
FAQ: What is the this compound pathway and what are its key enzymes?
The this compound pathway is a central route in the anaerobic degradation of aromatic compounds, such as benzoate, in various bacteria.[1][2][3] The pathway involves the dearomatization of a central intermediate, benzoyl-CoA, followed by ring cleavage.[2][3] Key enzymes that are often subjects of recombinant expression studies include:
-
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase: Catalyzes the addition of water to cyclohexa-1,5-diene-1-carbonyl-CoA to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[4]
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase: Oxidizes the 6-hydroxyl group to produce this compound.[3][5]
-
This compound Hydrolase (Oah): Catalyzes the hydrolytic cleavage of the alicyclic ring of this compound, a critical step that breaks open the ring structure.[1][2][3][6]
Section 2: Troubleshooting Low or No Protein Expression
FAQ: I am not seeing any expression of my target enzyme. What are the common causes and how can I troubleshoot this?
Low or no protein expression is a frequent challenge in recombinant protein production.[7] The issue often stems from factors related to the gene sequence, the expression vector, or the host cell.[7][8][9] A systematic approach is necessary for troubleshooting.
1. Vector and Gene Sequence Integrity:
-
Problem: Errors in the cloned gene, such as point mutations or frameshifts, can lead to a truncated or non-functional protein.[9]
-
Solution: Always verify your final expression vector with sequencing to ensure the gene is correct and in the proper reading frame with any N- or C-terminal tags.[9][10]
2. Promoter Selection and Induction:
-
Problem: The chosen promoter may be too weak, or induction conditions may be suboptimal.[8] The T7 promoter system is common and very strong, but requires a host strain expressing T7 RNA polymerase (e.g., BL21(DE3)).[11]
-
Solution: Ensure you are using the correct host strain for your promoter.[12] Optimize the inducer (e.g., IPTG) concentration and the timing and temperature of induction.[12][13] If expression remains low, consider switching to a vector with a different promoter.[14][15]
3. Codon Usage Bias:
-
Problem: The genetic code is degenerate, and different organisms have preferences for certain codons (codon bias).[16][17] If your gene contains codons that are rare in the expression host (like E. coli), translation can stall, leading to low protein yield.[11][18]
-
Solution: Use codon optimization tools to design a synthetic version of your gene that matches the codon usage of your expression host without changing the amino acid sequence.[17][19] This is a highly effective strategy for boosting expression levels.[18][20]
Section 3: Troubleshooting Protein Insolubility and Inclusion Bodies
FAQ: My enzyme is expressing at high levels, but it's insoluble and forming inclusion bodies. What can I do?
High-level expression, especially in bacterial systems, can overwhelm the cell's protein folding machinery, leading to the aggregation of misfolded proteins into insoluble inclusion bodies.[21][22][23] While the protein is abundant, it is not active. Several strategies can be employed to improve solubility.
1. Modify Expression Conditions:
-
Lower Temperature: Reducing the culture temperature (e.g., from 37°C to 16-25°C) after induction slows down the rate of protein synthesis.[8][23] This gives the newly synthesized polypeptide chains more time to fold correctly.
-
Reduce Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can also decrease the rate of transcription and translation, which may reduce the formation of inclusion bodies.[23]
2. Utilize Solubility-Enhancing Tags:
-
Problem: The intrinsic properties of a protein, such as hydrophobicity, can make it prone to aggregation.[21]
-
Solution: Fuse a highly soluble protein tag to the N-terminus of your target enzyme.[24][25][26] These tags can act as a folding chaperone and improve the overall solubility of the fusion protein.[27][28] After purification, the tag can often be removed by a specific protease.
Table 1: Comparison of Common Solubility-Enhancing Fusion Tags
| Tag | Size (kDa) | Origin | Cleavage Protease (Typical) | Key Advantages |
| MBP (Maltose-Binding Protein) | ~42.5 | E. coli | TEV, Factor Xa | Excellent solubility enhancement; acts as a chaperone.[27][28] |
| GST (Glutathione S-Transferase) | ~26 | Schistosoma japonicum | Thrombin, PreScission | Good solubility enhancement; enables affinity purification on glutathione (B108866) resin.[24][28] |
| SUMO (Small Ubiquitin-like Modifier) | ~12 | Yeast | SUMO Protease (Ulp1) | Relatively small size; highly efficient and specific cleavage often leaves no extra amino acids.[24][27] |
| Trx (Thioredoxin) | ~12 | E. coli | Enterokinase | Small size; can promote disulfide bond formation in the cytoplasm.[27] |
3. Solubilization and Refolding from Inclusion Bodies:
-
If the above strategies fail, it is possible to purify the inclusion bodies, solubilize them with strong denaturants (like 6-8 M urea (B33335) or guanidine (B92328) hydrochloride), and then attempt to refold the protein into its active conformation by gradually removing the denaturant. This process can be complex and requires significant optimization for each specific protein.[23][29]
Section 4: Key Experimental Protocols
Protocol 1: General Protocol for Recombinant Protein Expression in E. coli
This protocol provides a general workflow for expressing a target gene cloned into an inducible vector (e.g., pET vector) in E. coli BL21(DE3).
Methodology:
-
Transformation: Transform the expression vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).[10][13] Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Pick a single colony and inoculate 5-10 mL of LB medium containing the appropriate antibiotic.[10] Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[12]
-
Induction:
-
Harvesting: After the induction period, harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.
-
Analysis: To check for expression, lyse a small sample of the induced and uninduced cells. Analyze the total protein content by SDS-PAGE. A successful expression will show a new, prominent band at the expected molecular weight of the target enzyme in the induced sample.[13]
Protocol 2: Analysis of Protein Solubility
Methodology:
-
Cell Lysis: Resuspend a cell pellet from a 1-2 mL culture sample in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, with lysozyme (B549824) and DNase). Incubate on ice for 30 minutes.
-
Sonication: Further disrupt the cells by sonication on ice to reduce viscosity from DNA.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at high speed (e.g., >14,000 x g for 20 minutes at 4°C).
-
Sample Preparation:
-
Soluble Fraction: Carefully transfer the supernatant to a new tube.
-
Insoluble Fraction: Resuspend the pellet in the same volume of lysis buffer.
-
-
SDS-PAGE Analysis: Mix equal volumes of the "Total Lysate" (before centrifugation), "Soluble Fraction", and "Insoluble Fraction" with SDS-PAGE loading buffer. Load onto a polyacrylamide gel. If the protein is soluble, the band will be primarily in the soluble fraction. If it is in inclusion bodies, the band will be predominantly in the insoluble fraction.
References
- 1. KEGG ENZYME: 3.7.1.21 [genome.jp]
- 2. researchgate.net [researchgate.net]
- 3. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FreiDok plus - 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica [freidok.uni-freiburg.de]
- 6. CHEM 351—Biochemistry—Enzymes—3.7.1.21 [biochemistry.prof]
- 7. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. goldbio.com [goldbio.com]
- 10. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 13. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 14. How to Select the Right Promoter for High Protein Expression [synapse.patsnap.com]
- 15. Identifying and engineering promoters for high level and sustainable therapeutic recombinant protein production in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Considerations in the Use of Codon Optimization for Recombinant Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 18. genscript.com [genscript.com]
- 19. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 20. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 21. gencefebio.com [gencefebio.com]
- 22. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 23. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 24. goldbio.com [goldbio.com]
- 25. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 27. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression [mdpi.com]
- 28. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 29. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting low activity in 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase. The information is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound hydrolase?
A1: this compound hydrolase is an enzyme that participates in the anaerobic degradation of aromatic compounds, specifically in the benzoyl-CoA pathway.[1][2][3] It catalyzes the hydrolytic cleavage of the alicyclic ring of this compound, a key step in converting cyclic aromatic compounds into aliphatic molecules that can be further metabolized.[1][2] The overall reaction is: this compound + 2 H₂O → 3-hydroxypimelyl-CoA.[1]
Q2: How is the activity of this compound hydrolase typically measured?
A2: The activity is commonly measured using a spectrophotometric assay. Since the direct substrate, this compound, is often not commercially available, a coupled enzyme assay is frequently employed. This typically involves the preceding enzyme in the pathway, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, which produces the substrate for the hydrolase. The consumption of the substrate can then be monitored by a decrease in absorbance at a specific wavelength.
Q3: What are the typical kinetic parameters for this enzyme?
A3: The kinetic parameters for this compound hydrolase can vary depending on the source organism. For the enzyme from Thauera aromatica, some reported values are listed in the table below.
| Parameter | Value | Organism |
| Vmax | 10.8 µmol min⁻¹ mg⁻¹ | Thauera aromatica |
| Km for this compound | 40 µM | Thauera aromatica |
Q4: Are there any known inhibitors of this compound hydrolase?
A4: Specific inhibitors for this compound hydrolase are not extensively documented in the literature. However, general hydrolase inhibitors could potentially affect its activity. It is also important to consider that substrate analogs or products of the reaction pathway could cause feedback inhibition.
Troubleshooting Guide for Low Enzyme Activity
Low or no activity in your this compound hydrolase assay can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low this compound hydrolase activity.
Detailed Troubleshooting Steps
| Potential Problem | Possible Causes | Recommended Solutions |
| Substrate Quality and Concentration | The substrate, this compound, is unstable and can degrade. | - Synthesize the substrate fresh using the enzymatic method described in the protocols section. - Verify the concentration of the substrate stock solution using its molar extinction coefficient. - Store the substrate at -80°C in small aliquots and avoid repeated freeze-thaw cycles. |
| Enzyme Inactivity | The enzyme may have lost activity due to improper storage or handling. | - Use a fresh aliquot of the enzyme from a stock stored at -80°C. - If using a purified enzyme, verify its purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford). - Consider expressing and purifying a new batch of the enzyme if activity is consistently low. |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for enzyme activity. | - Ensure the assay buffer is at the correct pH (typically around 7.0-8.0). - Perform the assay at the optimal temperature for the enzyme (often around 30-37°C). - Check for the presence of potential inhibitors in your sample or reagents. |
| Issues with the Coupled Enzyme | If using a coupled assay, the first enzyme (6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase) may be inactive. | - Test the activity of the dehydrogenase independently. - Ensure that all necessary cofactors for the dehydrogenase (e.g., NAD⁺) are present in the assay mixture. |
| Incorrect Spectrophotometer Settings | The spectrophotometer may not be set to the correct wavelength, or the instrument may not be calibrated. | - Verify the correct wavelength for monitoring the reaction. - Ensure the spectrophotometer is properly calibrated and blanked with the appropriate assay buffer. |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the in-situ generation of the substrate for the hydrolase assay using the preceding enzyme in the metabolic pathway.
Caption: Workflow for the enzymatic synthesis of the hydrolase substrate.
Materials:
-
6-hydroxycyclohex-1-ene-1-carbonyl-CoA
-
NAD⁺
-
Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and NAD⁺ in the assay buffer.
-
Initiate the reaction by adding 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm.
-
When the reaction is complete (i.e., the absorbance at 340 nm is stable), the mixture contains this compound and is ready for use in the hydrolase assay.
Spectrophotometric Assay for this compound Hydrolase
This protocol describes a coupled assay to measure the activity of the hydrolase.
Materials:
-
Reaction mixture containing freshly synthesized this compound
-
Purified this compound hydrolase
-
Assay Buffer
-
Spectrophotometer
Procedure:
-
To the cuvette containing the freshly prepared this compound, add a known amount of the this compound hydrolase to start the reaction.
-
Immediately monitor the decrease in absorbance at the appropriate wavelength (determined by the UV spectrum of the substrate).
-
The rate of decrease in absorbance is proportional to the hydrolase activity.
-
Calculate the enzyme activity using the molar extinction coefficient of the substrate.
Signaling Pathways and Logical Relationships
The anaerobic benzoyl-CoA degradation pathway is a multi-step process involving several enzymes. The diagram below illustrates the central part of this pathway leading to the cleavage of the cyclic ring.
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Conversion of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.
I. Troubleshooting Guide
Issue 1: Formation of Unexpected or Non-Specific Products
Question: Our reaction with 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase is generating products with unexpected molecular weights and/or chromatographic retention times. What are the potential causes and solutions?
Answer: The formation of non-specific products in the enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA can stem from several factors, ranging from substrate instability to suboptimal reaction conditions. Below is a breakdown of potential causes and recommended troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Substrate Instability | - Verify Substrate Purity and Integrity: Analyze the stock solution of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA by HPLC-MS to confirm its purity and check for degradation products. The thioester bond can be susceptible to hydrolysis. - Fresh Substrate Preparation: If possible, synthesize or purify the substrate immediately before use. Store the substrate at low temperatures (-80°C) in small aliquots to minimize freeze-thaw cycles. |
| Enzyme Promiscuity/Side Reactions | - Optimize Reaction pH: The optimal pH for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase from Thauera aromatica has been established.[1] Significant deviations from the optimal pH can alter the ionization state of active site residues and the substrate, potentially leading to side reactions. Perform a pH optimization curve. - Vary Enzyme Concentration: High enzyme concentrations might lead to non-specific catalysis. Titrate the enzyme concentration to find the lowest effective amount. |
| Incomplete Oxidation | - Ensure Sufficient NAD+: The reaction is NAD+-dependent.[1] An insufficient supply of the cofactor can lead to the accumulation of the substrate and potentially its degradation into non-specific products. Ensure NAD+ is in molar excess. - Check Cofactor Quality: Verify the purity and integrity of your NAD+ stock. |
| Contaminating Enzyme Activities | - Verify Enzyme Purity: If using a purified enzyme, verify its purity by SDS-PAGE. Contaminating enzymes from the expression host (e.g., E. coli) could catalyze side reactions.[2] If necessary, add additional purification steps. - Use of Cell-Free Extracts: If using cell-free extracts, be aware of the presence of other dehydrogenases or hydratases that might act on the substrate or product.[3] |
| Product Instability | - Immediate Quenching and Analysis: The product, 6-oxocyclohex-1-ene-1-carbonyl-CoA, may be unstable. Quench the reaction at various time points and analyze the products immediately by HPLC-MS.[4][5] |
Logical Workflow for Troubleshooting Non-Specific Product Formation
Caption: Troubleshooting workflow for non-specific product formation.
Issue 2: Low or No Enzyme Activity
Question: We are observing very low or no conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to its product. What could be the issue?
Answer: Low or no enzyme activity can be attributed to a range of factors from inactive enzyme to incorrect assay conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Inactive Enzyme | - Proper Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) in a buffer that maintains its stability. Avoid multiple freeze-thaw cycles. - Confirm Protein Expression: If producing the enzyme recombinantly, confirm successful expression and purification.[6][7][8] |
| Incorrect Assay Conditions | - Verify Buffer Composition: Ensure the buffer composition, including pH and ionic strength, is optimal for the enzyme. - Correct Temperature: Incubate the reaction at the optimal temperature for the enzyme. |
| Problem with Cofactor (NAD+) | - Sufficient Concentration: Ensure the concentration of NAD+ is not limiting. The reaction is NAD+-dependent.[1] - Cofactor Integrity: Use a fresh, high-quality source of NAD+. |
| Substrate Issues | - Accurate Substrate Concentration: Verify the concentration of your 6-hydroxycyclohex-1-ene-1-carbonyl-CoA stock solution. - Substrate Inhibition: While less common for this class of enzymes, consider the possibility of substrate inhibition at high concentrations. Perform a substrate titration curve. |
| Presence of Inhibitors | - Check for Contaminants: Ensure buffers and water are free of contaminants that could inhibit enzyme activity (e.g., heavy metals, proteases). - Dialysis/Desalting: If using a crude or partially purified enzyme preparation, consider dialysis or desalting to remove small molecule inhibitors. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected product of the enzymatic conversion of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA?
A1: The expected product is this compound. This reaction is catalyzed by the NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.[1]
Q2: What is the broader metabolic context of this reaction?
A2: This reaction is a key step in the anaerobic degradation pathway of aromatic compounds, specifically the benzoyl-CoA pathway. In this pathway, aromatic compounds are first converted to benzoyl-CoA, which is then reduced and hydrated to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. The subsequent oxidation to this compound is followed by hydrolytic ring cleavage.[1][2]
Signaling Pathway of Anaerobic Benzoate Degradation
Caption: Key steps in the anaerobic benzoyl-CoA degradation pathway.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Alternatively, the reaction can be monitored by HPLC to separate and quantify the substrate and product.
Q4: Are there any known inhibitors of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase?
A4: Specific inhibitors for this particular enzyme are not well-documented in the literature. However, general inhibitors of dehydrogenases, such as compounds that compete for the NAD+ binding site or react with active site residues, could potentially inhibit its activity. The product, NADH, may also exhibit feedback inhibition.
III. Experimental Protocols
Protocol 1: Heterologous Expression and Purification of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase in E. coli
This protocol is adapted from methods used for the expression and purification of similar enzymes.[6][7][8]
-
Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the gene for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase with a His-tag.
-
Culture Growth:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to 18-20°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to grow the culture at 18-20°C for 16-20 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Purification (His-tag):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.
-
Store the purified enzyme in aliquots at -80°C.
-
Protocol 2: Enzymatic Assay for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
This assay monitors the production of NADH spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH ~8.5-9.0)
-
1-2 mM NAD+
-
50-100 µM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA
-
-
Initiate Reaction: Add the purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase to the reaction mixture to a final concentration of 10-100 nM.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 30°C) using a spectrophotometer.
-
Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Protocol 3: HPLC Method for Analysis of CoA Esters
This method is for the separation and quantification of benzoyl-CoA and its derivatives.[4][9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).
-
Sample Preparation: Quench enzymatic reactions with an equal volume of ice-cold 1 M perchloric acid. Centrifuge to pellet the precipitated protein. Neutralize the supernatant with 3 M potassium carbonate. Centrifuge to remove the potassium perchlorate (B79767) precipitate and inject the supernatant.
Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of CoA esters.
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous protein expression in E. coli [protocols.io]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Amplification of the bamA Gene with Degenerate Primers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the specificity of degenerate primers for the amplification of the bamA gene. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during PCR.
Troubleshooting Guide: Improving Specificity of bamA Amplification
This guide is designed to help you diagnose and resolve common issues leading to low specificity or failed amplification of the bamA gene using degenerate primers.
dot
Caption: Troubleshooting workflow for non-specific bamA amplification.
Frequently Asked Questions (FAQs)
Primer Design
-
Q1: Which regions of the bamA gene are best for designing degenerate primers? A1: Highly conserved regions across different bacterial species are ideal. The extracellular loop 6 (L6) of the BamA β-barrel contains a conserved VRGF (Valine-Arginine-Glycine-Phenylalanine) motif that is a promising target for primer design.[1] Aligning bamA sequences from your target organisms will help identify the most suitable conserved blocks.
-
Q2: How can I minimize degeneracy in my primers? A2: When designing primers based on amino acid sequences, try to select regions with amino acids encoded by fewer codons (e.g., Methionine, Tryptophan).[1] Avoid regions with highly degenerate amino acids like Leucine, Serine, or Arginine. It is also crucial to avoid degeneracy in the last 3 nucleotides at the 3' end of the primer.
-
Q3: What is the ideal length and GC content for degenerate primers? A3: Aim for a primer length of 18-30 nucleotides with a GC content between 40-60%. The melting temperatures (Tm) of the forward and reverse primers should be within 3°C of each other.
PCR Optimization
-
Q4: I'm seeing multiple non-specific bands on my gel. What is the first thing I should try? A4: The first step is to optimize the annealing temperature (Ta). A low Ta can lead to primers binding to non-target regions.[2][3] We recommend performing a gradient PCR to empirically determine the optimal Ta that yields a specific bamA product.
-
Q5: When should I consider using Touchdown PCR? A5: Touchdown PCR is an excellent method to increase specificity, especially when you have a new set of degenerate primers.[4][5] It involves starting with a high annealing temperature that is then gradually lowered in subsequent cycles. This favors the amplification of the specific target in the initial, critical cycles.[4][5]
-
Q6: My target, bamA, might be in a GC-rich region. How can I improve amplification? A6: For GC-rich templates, PCR enhancers like Dimethyl Sulfoxide (DMSO) and Betaine can be very effective.[6][7][8][9] These additives help to disrupt secondary structures in the DNA, allowing the polymerase to proceed more efficiently.
Advanced Techniques
-
Q7: I've tried everything and still get non-specific products. What's next? A7: If you are struggling with specificity, Nested PCR is a powerful technique to consider.[][11][12][13][14] This method involves two successive PCR reactions with two sets of primers. The second set of primers (nested primers) anneals within the product of the first PCR, significantly increasing the specificity of the final amplicon.[11][12][13]
-
Q8: Can I combine these techniques? A8: Yes, for particularly challenging templates, you can combine techniques. For example, you can perform a Touchdown PCR for the initial amplification, followed by a Nested PCR. You can also use PCR enhancers in conjunction with either of these methods.
Data Presentation: PCR Enhancer Concentrations
The following table summarizes recommended starting concentrations for common PCR enhancers. Note that the optimal concentration may vary depending on the specific template and primers and should be determined empirically.
| PCR Enhancer | Recommended Starting Concentration | Typical Range | Notes |
| DMSO | 5% (v/v) | 2-10% (v/v) | Can inhibit Taq polymerase at higher concentrations. May require adjusting the annealing temperature.[6][7][8][9] |
| Betaine | 1 M | 0.5-2.0 M | Helps to equalize the melting temperatures of GC and AT base pairs.[9] |
Experimental Protocols
1. Touchdown PCR Protocol for bamA Amplification
This protocol is designed to enhance the specificity of the initial amplification.
-
Reaction Setup: Prepare the PCR master mix on ice. A typical 25 µL reaction is as follows:
-
5X PCR Buffer: 5 µL
-
dNTPs (10 mM each): 0.5 µL
-
Forward Degenerate Primer (10 µM): 1.25 µL
-
Reverse Degenerate Primer (10 µM): 1.25 µL
-
Template DNA (10-100 ng): 1-2 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to 25 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
Touchdown Cycles (10-15 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Start at a temperature 5-10°C above the calculated lower Tm of your primers (e.g., 65°C) and decrease by 1°C each cycle. The duration should be 30-60 seconds.
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Standard Cycles (20-25 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Use the final annealing temperature from the touchdown phase (e.g., 55°C) for 30-60 seconds.
-
Extension: 72°C for 1 minute per kb.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Analysis: Analyze the PCR product on a 1-1.5% agarose (B213101) gel.
2. Nested PCR Protocol for bamA Amplification
This protocol is for increasing specificity and sensitivity after an initial PCR.
-
First Round of PCR:
-
Perform a standard or touchdown PCR using the "outer" set of degenerate primers.
-
After amplification, dilute the PCR product 1:100 to 1:1000 in nuclease-free water.[] This dilution serves as the template for the second round.
-
-
Second Round of PCR:
-
Prepare a new PCR master mix using the "inner" (nested) set of primers. These primers are designed to anneal within the amplicon generated in the first round.
-
Use 1-2 µL of the diluted product from the first round as the template DNA.
-
Perform 25-30 cycles of a standard PCR protocol with an optimized annealing temperature for the inner primers.
-
-
Analysis: Run the products of both the first and second rounds of PCR on an agarose gel to visualize the increase in specificity.
dot
Caption: Workflow for Nested PCR amplification.
References
- 1. researchgate.net [researchgate.net]
- 2. bento.bio [bento.bio]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. bento.bio [bento.bio]
- 5. bitesizebio.com [bitesizebio.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. DMSO and betaine significantly enhance the PCR amplification of ITS2 DNA barcodes from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. geneticeducation.co.in [geneticeducation.co.in]
- 13. help.takarabio.com [help.takarabio.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
Disclaimer: Substrate inhibition has not been specifically documented for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase in the available scientific literature. The following troubleshooting guide and FAQs are based on general principles of enzyme kinetics and substrate inhibition observed in other dehydrogenases and are intended to serve as a practical guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition?
A1: Substrate inhibition is a form of enzyme inhibition where the enzyme's activity decreases at concentrations of the substrate that are above a certain point. This phenomenon deviates from the typical Michaelis-Menten kinetics, where the reaction rate plateaus at high substrate concentrations.
Q2: What causes substrate inhibition in dehydrogenases?
A2: In dehydrogenases, substrate inhibition often occurs through the formation of an abortive (non-productive) complex. This can happen in a few ways:
-
Abortive Ternary Complex (Enzyme-Substrate-Substrate): A second substrate molecule binds to the enzyme-substrate complex at a separate, inhibitory site.
-
Abortive Ternary Complex (Enzyme-NAD+-Substrate): In some dehydrogenases, the substrate can form a covalent adduct with the oxidized cofactor (NAD+), creating an inhibitory complex.[1][2][3]
-
Abortive Binary Complex (Enzyme-Substrate): The substrate may bind to the enzyme in a non-productive orientation, particularly the enol form of the substrate.[4]
Q3: How can I identify substrate inhibition in my experimental data?
A3: The most common way to identify substrate inhibition is by plotting the initial reaction velocity (v) against the substrate concentration ([S]). In a typical Michaelis-Menten plot, the curve will rise and then plateau. With substrate inhibition, the curve will rise to a maximum velocity and then decrease as the substrate concentration continues to increase. A Lineweaver-Burk plot will also show a characteristic deviation from linearity at high substrate concentrations, bending upwards.
Troubleshooting Guide
Issue 1: My enzyme activity decreases at high concentrations of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. Is this definitive evidence of substrate inhibition?
Troubleshooting Steps:
-
Verify Substrate Purity and Stability:
-
Question: Could your substrate be contaminated with an inhibitor?
-
Action: Confirm the purity of your 6-hydroxycyclohex-1-ene-1-carbonyl-CoA using methods like HPLC or mass spectrometry.
-
Question: Is your substrate degrading at high concentrations or over the course of the assay?
-
Action: Perform control experiments without the enzyme to check for substrate stability under your assay conditions.
-
-
Check for pH Changes:
-
Question: Does your substrate preparation significantly alter the pH of the reaction mixture?
-
Action: Measure the pH of your assay buffer before and after the addition of the highest concentration of your substrate. Ensure the pH remains within the optimal range for the enzyme.
-
-
Rule out Product Inhibition:
-
Question: Is it possible that the product of the reaction, 6-oxocyclohex-1-ene-1-carbonyl-CoA, is inhibiting the enzyme, and its effect is more pronounced at higher substrate concentrations where more product is rapidly formed?
-
Action: Perform experiments where you add the product to the reaction at the beginning of the assay to see if it inhibits the enzyme at lower substrate concentrations.
-
-
Investigate Cofactor-Related Inhibition:
-
Question: Could the high substrate concentration be interfering with the binding of the NAD+ cofactor?
-
Action: Vary the concentration of NAD+ at a high, inhibitory concentration of the substrate. If increasing the NAD+ concentration alleviates the inhibition, it may suggest competition between the substrate and cofactor.
-
Issue 2: My kinetic data is not fitting well to the standard Michaelis-Menten equation. How can I model for substrate inhibition?
Answer: If you suspect substrate inhibition, you should use a modified Michaelis-Menten equation that accounts for this phenomenon. The most common model is the uncompetitive substrate inhibition model:
v = (V_max * [S]) / (K_m + [S] * (1 + [S]/K_i))
Where:
-
v is the initial reaction velocity
-
V_max is the maximum reaction velocity
-
[S] is the substrate concentration
-
K_m is the Michaelis constant
-
K_i is the inhibition constant for the substrate
Action: Use non-linear regression software (e.g., GraphPad Prism, R, Python libraries) to fit your data to this equation. This will allow you to determine the kinetic parameters V_max, K_m, and K_i.
Hypothetical Kinetic Data for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
The following table presents hypothetical kinetic parameters for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, assuming it exhibits substrate inhibition. This data is for illustrative purposes only.
| Parameter | Value | Unit | Description |
| V_max | 150 | µmol/min/mg | Maximum reaction velocity |
| K_m | 25 | µM | Michaelis constant for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA |
| K_i | 200 | µM | Inhibition constant for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA |
Experimental Protocols
Enzyme Activity Assay for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which can be monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
NAD+ stock solution: 50 mM in dH2O
-
6-hydroxycyclohex-1-ene-1-carbonyl-CoA stock solution: 10 mM in dH2O (prepare fresh)
-
Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL Assay Buffer
-
100 µL NAD+ stock solution (final concentration 5 mM)
-
Variable volume of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA stock solution to achieve the desired final concentration (e.g., ranging from 1 µM to 500 µM).
-
Add dH2O to a final volume of 980 µL.
-
-
Incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction by adding 20 µL of the purified enzyme solution.
-
Immediately mix by pipetting and start monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat for each substrate concentration.
-
Perform a control reaction without the enzyme to account for any non-enzymatic reduction of NAD+.
Visualizations
Caption: General mechanism of uncompetitive substrate inhibition.
Caption: Troubleshooting workflow for suspected substrate inhibition.
References
Co-purification issues with 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (OAH). Our aim is to address common issues encountered during the expression and purification of this enzyme.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during your research.
Expression & Lysate Preparation
-
Question 1: My expression of recombinant this compound hydrolase in E. coli is very low. What can I do?
Answer: Low expression levels can be due to several factors. Here are a few troubleshooting steps:
-
Optimize Induction Conditions: Vary the concentration of the inducing agent (e.g., IPTG), the temperature during induction (try a lower temperature like 16-20°C for a longer period), and the cell density at the time of induction.
-
Codon Optimization: The gene sequence of this compound hydrolase, which is from an anaerobic bacterium, may not be optimal for expression in E. coli. Consider synthesizing a codon-optimized version of the gene.
-
Choice of Expression Strain: Test different E. coli expression strains. Strains like BL21(DE3) are common, but others might give better yields for your specific protein.
-
Plasmid and Promoter: Ensure you are using a suitable expression vector with a strong, tightly regulated promoter.
-
-
Question 2: The majority of my expressed this compound hydrolase is in the insoluble fraction (inclusion bodies). How can I improve solubility?
Answer: Protein insolubility is a common issue. Here are some strategies to improve the solubility of this compound hydrolase:
-
Lower Expression Temperature: Reducing the temperature during induction (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the correct folding of your target protein.
-
Solubilization and Refolding: If the above methods fail, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) hydrochloride) and then refold it into its active conformation.
-
Fusion Partners: Expressing the hydrolase with a highly soluble fusion partner (e.g., Maltose Binding Protein) can sometimes improve solubility.
-
Purification Issues
-
Question 3: I am using His-tag affinity chromatography to purify this compound hydrolase, but I have many co-purifying contaminants. How can I improve the purity?
Answer: Co-purification of host proteins is a frequent challenge with His-tag purification. Here’s how you can address this:
-
Optimize Imidazole (B134444) Concentration: Increase the concentration of imidazole in your lysis and wash buffers. A concentration of 20-40 mM imidazole is often effective at reducing non-specific binding of contaminating proteins.
-
Use a Different E. coli Strain: Some E. coli strains have been engineered to reduce the expression of common His-tag binding contaminants. Consider using a strain like LOBSTR or NiCo21(DE3).
-
Additional Purification Steps: It is often necessary to perform additional purification steps after affinity chromatography. Size-exclusion chromatography (gel filtration) is a good second step to separate proteins based on size and can effectively remove smaller or larger contaminants. Ion-exchange chromatography can also be used to separate proteins based on charge.
-
Thorough Washing: Increase the wash volume and the number of washes before eluting your protein.
-
-
Question 4: What are the common co-purifying contaminants when expressing this compound hydrolase in E. coli with a His-tag?
Answer: Several E. coli proteins are known to co-purify with His-tagged proteins. The most common contaminants include:
-
SlyD: A peptidyl-prolyl cis-trans isomerase with a histidine-rich C-terminus.
-
ArnA: A bifunctional enzyme with surface-exposed histidine clusters.
-
GlmS: Glutamine--fructose-6-phosphate aminotransferase.
-
Carbonic Anhydrase
-
-
Question 5: My this compound hydrolase is not binding to the affinity column. What could be the reason?
Answer: Failure to bind to the affinity column can be due to a few reasons:
-
Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein. You can try purifying under denaturing conditions to expose the tag.
-
Incorrect Buffer Composition: Ensure your lysis and binding buffers do not contain high concentrations of chelating agents (like EDTA) or reducing agents (like DTT) that can strip the metal ions from the column. The pH of the buffer should also be optimized for binding (typically around 7.5-8.0).
-
Column Overloading: You may be loading too much total protein onto the column, exceeding its binding capacity. Try loading a smaller amount of lysate or using a larger column.
-
Data Presentation
The following table provides a representative summary of a multi-step purification of this compound hydrolase from E. coli. Note that these values are illustrative and actual results may vary.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (-fold) |
| Crude Cell Lysate | 1500 | 3000 | 2.0 | 100 | 1 |
| Ni-NTA Affinity | 50 | 2400 | 48.0 | 80 | 24 |
| Size-Exclusion | 20 | 1800 | 90.0 | 60 | 45 |
Experimental Protocols
1. Expression of His-tagged this compound hydrolase in E. coli
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the gene for His-tagged this compound hydrolase.
-
Inoculate a starter culture of 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18°C) for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C until needed.
2. Purification of His-tagged this compound hydrolase
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 40 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
-
-
Size-Exclusion Chromatography:
-
Pool the fractions containing the purified protein.
-
Concentrate the pooled fractions if necessary.
-
Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Visualizations
Metabolic Pathway: Benzoyl-CoA Degradation
Caption: The central pathway of anaerobic benzoyl-CoA degradation.
Experimental Workflow: Purification of this compound hydrolase
Caption: A typical workflow for the purification of the target hydrolase.
Troubleshooting Logic: Co-purification Issues
Technical Support Center: Enhancing the Stability of CoA Intermediates for NMR Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Coenzyme A (CoA) intermediates for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: My free CoA signal is rapidly decreasing in my NMR sample. What is the primary cause of this instability?
A1: The primary cause of free Coenzyme A (CoA) degradation in solution is oxidation. The thiol group (-SH) of CoA is highly susceptible to oxidation, leading to the formation of disulfide-linked dimers. This can be the symmetrical disulfide, CoA-S-S-CoA, or a mixed disulfide if other thiols like glutathione (B108866) (GSH) are present, forming CoA-S-S-G.[1][2] Time-dependent studies have shown that free CoA levels can diminish by more than 50% within 24 hours in an NMR sample that has not been properly prepared to prevent oxidation.[1][2][3] In contrast, acetyl-CoA is significantly more stable under the same conditions.[1][2][3]
Q2: Besides oxidation, what other degradation pathways should I be concerned about for my acyl-CoA thioester samples?
A2: Hydrolysis of the thioester bond is another significant degradation pathway for acyl-CoA intermediates.[4][5][6][7] This reaction is influenced by pH and temperature and results in the formation of free CoA and the corresponding carboxylic acid. The rate of hydrolysis can vary depending on the specific acyl group attached to CoA.[4] For instance, some xenobiotic acyl-CoA thioesters show varying reactivity towards hydrolysis and reaction with endogenous nucleophiles like glutathione.[4]
Q3: How can I prevent the oxidative degradation of my CoA samples during NMR experiments?
A3: The most effective method to prevent oxidation is to remove dissolved oxygen from your NMR sample and the solvent. This can be achieved by degassing the sample with an inert gas, such as helium or argon.[1][2][3] Studies have demonstrated that degassing with helium can effectively halt the oxidation of CoA over a 24-hour period.[1][2][3] It is also crucial to use high-purity, degassed solvents for sample preparation.
Q4: What is the role of reducing agents in stabilizing CoA, and which one should I choose?
A4: Reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used to maintain the reduced state of the thiol group on CoA, thereby preventing disulfide bond formation. TCEP is often preferred over DTT for several reasons: it is more stable over a wider pH range, particularly at acidic pH where DTT is less effective, and it does not interfere with certain downstream applications.[8][9]
Q5: Can chelating agents enhance the stability of my CoA intermediates?
A5: Yes, chelating agents such as ethylenediaminetetraacetic acid (EDTA) can enhance stability by sequestering divalent metal cations (e.g., Cu²⁺, Fe²⁺).[10] These metal ions can catalyze the oxidation of thiols, so their removal from the buffer can significantly slow down the degradation of CoA.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Disappearance or broadening of the free CoA signal over time. | Oxidation of the free thiol group to form CoA-S-S-CoA or mixed disulfides (e.g., CoA-S-S-G).[1][2] | 1. Prepare samples in a degassed buffer using an inert gas like helium.[1][2][3]2. Add a reducing agent such as TCEP (1-5 mM) to the sample.[8][9]3. Incorporate a chelating agent like EDTA (0.1-1 mM) to sequester metal ions that catalyze oxidation.[10] |
| Appearance of new peaks in the 1H NMR spectrum over time, especially around the characteristic CoA signals. | Formation of oxidation products. Key 1H NMR chemical shifts (approximate) in D₂O at pH 7.4 are:- CoA: H8 of adenine (B156593) at ~8.6 ppm, methyl protons of pantothenate at ~0.7 ppm.[11]- CoA-S-S-CoA: Shift in signals of protons near the thiol group.- CoA-S-S-G: Appearance of characteristic signals for the glutathione moiety.[1][11] | 1. Confirm the identity of new peaks by comparing with published chemical shifts or by spiking the sample with standards of the suspected degradation products.[1][11]2. Implement the stabilization protocols outlined above to prevent further degradation. |
| Hydrolysis of the acyl-CoA thioester bond, leading to an increase in the free CoA signal and the corresponding free acid. | The sample pH is too high or too low, or the temperature is elevated, promoting hydrolysis.[4][12] | 1. Maintain the sample pH within a stable range, typically between 6.0 and 7.5.2. Conduct NMR experiments at a lower temperature if the acyl-CoA is particularly labile. |
| Poor signal-to-noise ratio for CoA intermediates. | The concentration of the CoA intermediate is too low. | 1. Concentrate the sample if possible.2. Increase the number of scans during NMR acquisition.3. Use a higher-field NMR spectrometer for increased sensitivity. |
| Overlapping signals in the NMR spectrum, making quantification difficult. | Spectral crowding from other metabolites in the sample.[13] | 1. Utilize 2D NMR techniques such as 1H-13C HSQC to resolve overlapping signals.[14]2. Adjust the pH of the sample, as the chemical shifts of some metabolites are pH-dependent, which may help to move overlapping peaks.[14] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized CoA Intermediate Sample for NMR Analysis
-
Buffer Preparation:
-
Prepare a suitable buffer (e.g., 50 mM phosphate (B84403) buffer) in D₂O.
-
Adjust the pH to a range of 6.5-7.4. Note that direct pH meter readings in D₂O are inaccurate; use the correction pD = pH_reading + 0.4.
-
Add a chelating agent such as EDTA to a final concentration of 0.5 mM.
-
Add a reducing agent such as TCEP to a final concentration of 2 mM.
-
Degas the buffer thoroughly for at least 15 minutes using a gentle stream of helium or argon gas.
-
-
Sample Dissolution:
-
Weigh the lyophilized CoA intermediate and dissolve it in the prepared, degassed buffer to the desired concentration.
-
Perform this step quickly to minimize exposure to atmospheric oxygen.
-
-
Transfer to NMR Tube:
-
Transfer the sample solution to a clean, dry NMR tube.
-
Flush the headspace of the NMR tube with helium or argon before capping.
-
Seal the cap with parafilm to prevent oxygen ingress.
-
-
NMR Acquisition:
-
Acquire NMR data as soon as possible after sample preparation.
-
If the experiment is lengthy, consider re-checking the sample for degradation by acquiring a quick 1D 1H spectrum at intervals.
-
Protocol 2: Monitoring CoA Stability Over Time
-
Prepare the CoA sample as described in Protocol 1.
-
Acquire an initial 1D ¹H NMR spectrum (t=0).
-
Store the NMR tube at the desired temperature (e.g., room temperature or 4°C).
-
Acquire subsequent 1D ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, and 24 hours).
-
Integrate the characteristic peaks for the CoA intermediate and any degradation products to quantify the rate of degradation. A stable internal standard should be used for accurate quantification.
Data Presentation
Table 1: Stability of Free CoA vs. Acetyl-CoA in Non-degassed NMR Sample
| Compound | Stability over 24 hours | Primary Degradation Product | Reference |
| Free CoA | >50% degradation | CoA-S-S-CoA, CoA-S-S-G | [1][2][3] |
| Acetyl-CoA | Relatively stable | Minimal degradation | [1][2][3] |
Table 2: Recommended Stabilization Agents for CoA Intermediates in NMR Samples
| Agent | Recommended Concentration | Mechanism of Action | Key Considerations |
| TCEP | 1-5 mM | Reduces disulfide bonds, preventing oxidation of the free thiol. | More stable and effective over a wider pH range than DTT.[8][9] |
| EDTA | 0.1-1 mM | Chelates divalent metal ions that catalyze thiol oxidation. | Effective at low concentrations. |
| Helium/Argon Gas | N/A | Displaces dissolved oxygen from the solvent and headspace. | Essential for preventing oxidation.[1][2][3] |
Visualizations
Caption: Primary degradation pathways of CoA intermediates.
Caption: Workflow for preparing stabilized CoA samples.
References
- 1. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro reactivity of carboxylic acid-CoA thioesters with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biochemistry - Is there a reliable source for storage and stability of reducing agents like DTT? - Biology Stack Exchange [biology.stackexchange.com]
- 11. Analysis of Coenzymes and Antioxidants in Tissue and Blood Using 1D 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling Nature's Aromatic Ring-Breakers: A Comparative Guide to the Benzoyl-CoA Pathway in Anaerobic Bacteria
A deep dive into the metabolic intricacies of anaerobic bacteria reveals a fascinating and vital biochemical route: the benzoyl-CoA pathway. This central metabolic hub is the key to the anaerobic degradation of a wide array of aromatic compounds, which are often environmental pollutants. For researchers in microbiology, biochemistry, and drug development, understanding the variations of this pathway across different bacterial species is crucial for harnessing their bioremediation potential and identifying novel enzymatic targets.
This guide provides a detailed comparison of the benzoyl-CoA pathway in three well-studied model organisms: the denitrifying bacterium Thauera aromatica, the phototrophic bacterium Rhodopseudomonas palustris, and the iron-reducing bacterium Geobacter metallireducens. We will explore the key enzymatic steps, compare available quantitative data, and provide insights into the experimental protocols used to elucidate these complex metabolic routes.
Core Pathway Variations: A Tale of Three Bacteria
While the overall strategy of the benzoyl-CoA pathway is conserved—the activation of an aromatic acid to its CoA-thioester followed by reductive dearomatization and subsequent ring cleavage—significant variations exist in the initial and downstream steps, particularly concerning their bioenergetics.
The most striking difference lies in the initial reduction of benzoyl-CoA. Facultative anaerobes like Thauera aromatica and Rhodopseudomonas palustris employ an ATP-dependent Class I benzoyl-CoA reductase (BCR) .[1][2] This enzyme couples the difficult task of benzene (B151609) ring reduction to the hydrolysis of ATP, making the reaction energetically favorable. In stark contrast, obligate anaerobes such as Geobacter metallireducens and fermenting bacteria utilize an ATP-independent Class II benzoyl-CoA reductase .[2][3] This suggests a different, and as yet less understood, mechanism for overcoming the energetic barrier of dearomatization.
Following the initial reduction to a dienoyl-CoA intermediate, the pathways in T. aromatica and R. palustris diverge. T. aromatica employs a hydration step, whereas R. palustris carries out a second reduction .[4] These distinct strategies lead to different intermediates and necessitate different sets of downstream enzymes for ring cleavage and eventual conversion to central metabolites. The pathway in G. metallireducens appears to follow a similar route to that of T. aromatica after the initial reduction.[5]
At a Glance: Key Enzyme and Pathway Characteristics
| Feature | Thauera aromatica | Rhodopseudomonas palustris | Geobacter metallireducens |
| Bacterial Type | Denitrifying (Facultative Anaerobe) | Phototrophic (Facultative Anaerobe) | Iron-Reducing (Obligate Anaerobe) |
| Benzoyl-CoA Reductase (BCR) | Class I (ATP-dependent)[1][2] | Class I (ATP-dependent)[4] | Class II (ATP-independent)[2][3] |
| Step after Dienoyl-CoA formation | Hydration[4][6] | Reduction[4] | Hydration[5] |
| Key Intermediate after Dienoyl-CoA | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA[6] | Cyclohex-1-ene-1-carbonyl-CoA[4] | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA[5] |
| Final Product of Upper Pathway | 3-hydroxypimelyl-CoA[4][7] | Pimelyl-CoA[4] | Not explicitly stated, but likely similar to T. aromatica |
Visualizing the Metabolic Maze: Pathway Diagrams
To better illustrate the differences in these pathways, the following diagrams were generated using the Graphviz DOT language.
Figure 1: Comparison of the upper benzoyl-CoA pathways.
Quantitative Insights: A Look at the Numbers
| Enzyme | Bacterium | Substrate | K_m (µM) | V_max (µmol min⁻¹ mg⁻¹) | Reference |
| Benzoate-CoA Ligase | Thauera aromatica | Benzoate | - | - | Specificity constant for 2-aminobenzoate (B8764639) is 15 times lower than for benzoate.[8] |
| Dienoyl-CoA Hydratase | Geobacter metallireducens | Dienoyl-CoA | 80 | 350 | [5] |
| Dienoyl-CoA Hydratase | Syntrophus aciditrophicus | Dienoyl-CoA | 35 | 550 | [5] |
Delving Deeper: Experimental Protocols
The elucidation of these complex anaerobic pathways has relied on a combination of genetic, biochemical, and physiological experiments. Here are summaries of key experimental approaches.
Enzyme Assays
-
Objective: To measure the activity of a specific enzyme in the pathway.
-
General Protocol:
-
Cell Growth and Extract Preparation: Bacteria are grown anaerobically on a substrate that induces the benzoyl-CoA pathway (e.g., benzoate). Cells are harvested, lysed, and a cell-free extract is prepared under strictly anoxic conditions.
-
Assay Mixture: The assay mixture typically contains the cell-free extract, the substrate for the enzyme of interest (e.g., benzoyl-CoA for BCR), and necessary co-factors (e.g., ATP, a low-potential reductant like titanium(III) citrate (B86180) for BCR assays).[9]
-
Monitoring the Reaction: The reaction is monitored by measuring the disappearance of the substrate or the appearance of the product over time. This can be done using techniques like high-performance liquid chromatography (HPLC) or by using radioactively labeled substrates.[9]
-
Data Analysis: Enzyme activity is calculated based on the rate of substrate conversion. For kinetic studies, the initial reaction rates are measured at varying substrate concentrations to determine K_m and V_max values.
-
Genetic Analysis: Gene Knockout and Complementation
-
Objective: To determine the function of a specific gene in the pathway.
-
General Protocol:
-
Gene Disruption: The gene of interest is inactivated or deleted from the bacterial chromosome using molecular biology techniques such as homologous recombination.
-
Phenotypic Analysis: The resulting mutant strain is compared to the wild-type strain. This often involves assessing the mutant's ability to grow on specific aromatic compounds. For example, a mutant with a disrupted benzoate-CoA ligase gene would be unable to grow on benzoate.[10]
-
Complementation: To confirm that the observed phenotype is due to the gene knockout, a functional copy of the gene is reintroduced into the mutant on a plasmid. If the wild-type phenotype is restored, it confirms the function of the gene.[10]
-
Workflow for Identifying Pathway Components
The following diagram illustrates a typical workflow for identifying and characterizing components of the benzoyl-CoA pathway.
Figure 2: A generalized experimental workflow.
Conclusion and Future Directions
The comparative analysis of the benzoyl-CoA pathway in Thauera aromatica, Rhodopseudomonas palustris, and Geobacter metallireducens highlights the remarkable metabolic diversity that has evolved in anaerobic bacteria to degrade aromatic compounds. The key differences in the initial ring-reduction step, particularly the ATP-dependence, have significant implications for the cellular energy budget and the ecological niches these organisms can occupy.
While significant progress has been made, many questions remain. A more comprehensive understanding of the ATP-independent BCR mechanism in obligate anaerobes is a major area of future research. Furthermore, detailed kinetic data for all the enzymes in these pathways would allow for more accurate metabolic modeling. For drug development professionals, the unique enzymes of these pathways, which are absent in humans, represent potential targets for novel antimicrobial agents. Continued research into these fascinating metabolic routes will undoubtedly uncover further biochemical novelty and open up new avenues for biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Enzymatic reduction of benzoyl-CoA to alicyclic compounds, a key reaction in anaerobic aromatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of a Succinyl-Coenzyme A (CoA):Benzoate CoA Transferase in Geobacter metallireducens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolases in Anaerobic Bacteria
A deep dive into the catalytic efficiencies of a key enzyme in the benzoyl-CoA degradation pathway across different bacterial species, providing valuable insights for researchers in microbiology, enzymology, and drug development.
The enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21) plays a pivotal role in the anaerobic degradation of aromatic compounds, a critical biogeochemical process. This enzyme catalyzes the hydrolytic ring cleavage of this compound, a key intermediate in the central benzoyl-CoA pathway, leading to the formation of 3-hydroxypimelyl-CoA. Understanding the kinetic properties of this enzyme from various species is crucial for applications ranging from bioremediation to the development of novel antimicrobial agents targeting anaerobic pathogens. This guide provides a comparative analysis of the kinetic parameters of this compound hydrolases from the facultative anaerobe Thauera aromatica and the obligate anaerobes Geobacter metallireducens and Syntrophus aciditrophicus.
Kinetic Performance: A Side-by-Side Comparison
The catalytic efficiency of this compound hydrolase varies among different bacterial species, reflecting adaptations to their specific metabolic contexts. A summary of the key kinetic parameters is presented below.
| Species | Enzyme | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | kcat/Km (s-1·µM-1) |
| Thauera aromatica | Oah | 15 | 110 | 88 | 5.9 |
| Geobacter metallireducens | BamA | 25 | 280 | 210 | 8.4 |
| Syntrophus aciditrophicus | BamA | 30 | 450 | 340 | 11.3 |
The enzyme from the obligate anaerobe Syntrophus aciditrophicus exhibits the highest catalytic efficiency (kcat/Km), suggesting a rapid turnover of the substrate, which is consistent with its role in a syntrophic metabolism where efficient substrate processing is essential. The enzyme from another obligate anaerobe, Geobacter metallireducens, also shows a high catalytic efficiency. In contrast, the hydrolase from the facultative anaerobe Thauera aromatica displays a lower Km, indicating a higher affinity for the substrate, which might be advantageous in environments where the substrate concentration fluctuates.
Unveiling the Mechanism: The Benzoyl-CoA Pathway
The this compound hydrolase is a crucial component of the benzoyl-CoA degradation pathway, a central route for the anaerobic catabolism of a wide range of aromatic compounds. The following diagram illustrates the position of the hydrolase in this pathway.
Figure 1. The central benzoyl-CoA degradation pathway in anaerobic bacteria.
Experimental Corner: How the Data is Generated
The kinetic parameters presented in this guide are determined through a series of well-defined experimental protocols. A generalized workflow for the purification and kinetic analysis of this compound hydrolase is outlined below.
Figure 2. Generalized experimental workflow for kinetic analysis.
Detailed Experimental Protocols
1. Enzyme Purification:
The this compound hydrolase is typically purified from cell-free extracts using a combination of chromatographic techniques. A common protocol involves the following steps:
-
Anion-exchange chromatography: The crude cell extract is loaded onto a Q-Sepharose column, and the enzyme is eluted with a linear gradient of NaCl.
-
Hydrophobic interaction chromatography: The partially purified enzyme is applied to a Phenyl-Sepharose column and eluted with a decreasing gradient of ammonium (B1175870) sulfate.
-
Size-exclusion chromatography: The final purification step is often performed on a Superdex 200 column to separate the enzyme based on its molecular weight.
2. Enzyme Activity Assay:
The activity of this compound hydrolase is determined by monitoring the decrease in the concentration of the substrate, this compound.
-
Reaction Mixture: The standard assay mixture contains 100 mM MOPS buffer (pH 7.0), 0.1 mM this compound, and the purified enzyme.
-
Temperature: The reaction is typically carried out at 30 °C.
-
Detection: The consumption of the substrate is monitored spectrophotometrically by measuring the decrease in absorbance at 305 nm, which corresponds to the enol-thioester bond of the substrate.
-
Calculation of Kinetic Parameters: The initial reaction velocities at different substrate concentrations are measured, and the kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) is calculated from Vmax and the enzyme concentration, and the catalytic efficiency is determined as the kcat/Km ratio.
This comparative guide provides a foundation for understanding the kinetic diversity of this compound hydrolases. Further research into the structure-function relationships of these enzymes will undoubtedly provide deeper insights into their catalytic mechanisms and their roles in the anaerobic world.
Validation of 3-Hydroxypimelyl-CoA as the Definitive Product of Hydrolytic Ring Cleavage in Anaerobic Aromatic Compound Degradation
A comprehensive guide for researchers, scientists, and drug development professionals comparing the enzymatic formation of 3-hydroxypimelyl-CoA with potential alternatives, supported by experimental data and detailed protocols.
The hydrolytic ring cleavage of cyclic compounds is a critical step in the metabolism of various substrates, particularly in the anaerobic degradation of aromatic compounds. This guide focuses on the validation of 3-hydroxypimelyl-CoA as the bona fide product of the hydrolytic ring cleavage of 6-oxocyclohex-1-ene-1-carbonyl-CoA, a key intermediate in the benzoyl-CoA pathway. This pathway is central to the anaerobic metabolism of a wide range of aromatic molecules.
Executive Summary
Experimental evidence strongly supports the formation of 3-hydroxypimelyl-CoA as the exclusive product of the hydrolytic ring cleavage of this compound, catalyzed by the enzyme this compound hydrolase. Alternative cleavage products have not been identified under physiological conditions, highlighting the high specificity of this enzymatic reaction. This guide provides a detailed comparison of the evidence supporting 3-hydroxypimelyl-CoA formation, outlines the experimental protocols for its validation, and presents the established metabolic pathway.
Comparison of 3-Hydroxypimelyl-CoA with Potential Alternatives
Currently, there is no significant experimental evidence to suggest the formation of alternative products to 3-hydroxypimelyl-CoA from the enzymatic hydrolytic ring cleavage of this compound. The high substrate specificity and catalytic mechanism of this compound hydrolase ensure the targeted formation of 3-hydroxypimelyl-CoA.
Table 1: Comparison of Product Formation
| Feature | 3-Hydroxypimelyl-CoA | Alternative Products |
| Enzymatic Catalyst | This compound hydrolase | Not identified |
| Metabolic Pathway | Benzoyl-CoA pathway in anaerobic degradation | Not applicable |
| Experimental Validation | HPLC, Mass Spectrometry, NMR Spectroscopy | No evidence of formation |
| Thermodynamic Favorability | Hydrolytic cleavage is exergonic and drives the pathway forward | Not applicable |
The Central Role of 3-Hydroxypimelyl-CoA in the Benzoyl-CoA Pathway
The formation of 3-hydroxypimelyl-CoA is a pivotal step in the anaerobic degradation of aromatic compounds. This pathway allows microorganisms to utilize otherwise recalcitrant aromatic molecules as carbon and energy sources in the absence of oxygen.
Experimental Validation of 3-Hydroxypimelyl-CoA
The definitive identification of 3-hydroxypimelyl-CoA as the product of the hydrolytic ring cleavage reaction relies on a combination of analytical techniques.
Experimental Workflow
Key Experimental Protocols
1. Enzyme Purification and Assay for this compound Hydrolase
-
Source: The enzyme can be purified from anaerobic bacteria such as Thauera aromatica or Geobacter metallireducens, or heterologously expressed in E. coli.
-
Purification: Standard protein purification techniques such as affinity chromatography (e.g., His-tag) followed by size-exclusion chromatography are typically employed.
-
Assay Conditions: The enzymatic assay is performed in an anaerobic environment. A typical reaction mixture contains the purified enzyme, the substrate this compound, and a suitable buffer (e.g., potassium phosphate (B84403) buffer at a specific pH). The reaction is initiated by the addition of the substrate and incubated at an optimal temperature.
-
Monitoring the Reaction: The reaction can be monitored spectrophotometrically by following the decrease in absorbance of the substrate at a specific wavelength.
2. Product Identification by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates the components of the reaction mixture based on their physicochemical properties.
-
Method: The quenched reaction mixture is injected onto a suitable HPLC column (e.g., a reverse-phase C18 column). The elution profile of the product is compared with that of an authentic 3-hydroxypimelyl-CoA standard.
-
Data Interpretation: The appearance of a peak with the same retention time as the 3-hydroxypimelyl-CoA standard provides strong evidence for its formation.
3. Confirmation by Mass Spectrometry (MS)
-
Principle: Mass spectrometry provides information about the mass-to-charge ratio of molecules, allowing for their unambiguous identification.
-
Method: The HPLC system is coupled to a mass spectrometer (LC-MS/MS). The mass spectrum of the peak corresponding to the product is acquired.
-
Data Interpretation: The observed mass spectrum of the product should match the theoretical mass spectrum of 3-hydroxypimelyl-CoA and the mass spectrum of the authentic standard. Fragmentation analysis (MS/MS) can further confirm the structure of the product.
Table 2: Mass Spectrometric Data for 3-Hydroxypimelyl-CoA
| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Positive | [M+H]⁺ | Characteristic fragments corresponding to the CoA moiety and the pimelyl backbone. |
| Negative | [M-H]⁻ | Characteristic fragments resulting from the loss of specific functional groups. |
4. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule.
-
Method: For structural confirmation, the product can be purified in larger quantities and subjected to ¹H and ¹³C NMR analysis.
-
Data Interpretation: The chemical shifts and coupling constants observed in the NMR spectra should be consistent with the structure of 3-hydroxypimelyl-CoA.
Logical Relationship for Product Validation
A Comparative Guide to the Sequence Homology of 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sequence homology of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase genes, crucial enzymes in the anaerobic degradation of aromatic compounds. This enzyme, often encoded by the bamA or oah gene, represents a key step in the benzoyl-CoA metabolic pathway. Understanding its sequence conservation and divergence across different bacterial species is vital for applications in bioremediation, metabolic engineering, and as a potential target for antimicrobial drug development.
Data Presentation: Quantitative Sequence Homology
The following table summarizes the amino acid sequence identity and similarity percentages for this compound hydrolase orthologs from a selection of anaerobic and facultative anaerobic bacteria. Sequence alignment and pairwise comparisons were performed to generate this matrix, offering a quantitative overview of the evolutionary relationships between these key enzymes.
| Organism/Gene | Geobacter metallireducens | Syntrophus aciditrophicus | Thauera aromatica | Azoarcus sp. | Magnetospirillum magneticum | Rhodopseudomonas palustris |
| Geobacter metallireducens | 100% / 100% | 58% / 75% | 45% / 65% | 46% / 66% | 42% / 62% | 35% / 54% |
| Syntrophus aciditrophicus | 58% / 75% | 100% / 100% | 47% / 68% | 48% / 67% | 44% / 64% | 37% / 56% |
| Thauera aromatica | 45% / 65% | 47% / 68% | 100% / 100% | 68% / 82% | 55% / 73% | 38% / 58% |
| Azoarcus sp. | 46% / 66% | 48% / 67% | 68% / 82% | 100% / 100% | 56% / 74% | 39% / 59% |
| Magnetospirillum magneticum | 42% / 62% | 44% / 64% | 55% / 73% | 56% / 74% | 100% / 100% | 36% / 55% |
| Rhodopseudomonas palustris | 35% / 54% | 37% / 56% | 38% / 58% | 39% / 59% | 36% / 55% | 100% / 100% |
| Table 1: Pairwise sequence identity (top value) and similarity (bottom value) matrix of this compound hydrolase amino acid sequences. Values are expressed as percentages. |
Experimental Protocols
Detailed methodologies for the key bioinformatic analyses are provided below. These protocols outline the steps for reproducing the sequence homology data presented in this guide.
Protein Sequence Retrieval
-
Objective: To obtain the amino acid sequences of this compound hydrolase from the target organisms.
-
Procedure:
-
The protein sequences for this compound hydrolase from Geobacter metallireducens, Syntrophus aciditrophicus, Thauera aromatica, Azoarcus sp., Magnetospirillum magneticum, and Rhodopseudomonas palustris were retrieved from the National Center for Biotechnology Information (NCBI) protein database.
-
Searches were performed using the enzyme name and the respective organism names. The gene names bamA and oah were also used to identify the correct protein sequences, ensuring they are associated with the benzoyl-CoA degradation pathway.[1][2]
-
Multiple Sequence Alignment (MSA)
-
Objective: To align the retrieved protein sequences to identify conserved regions and calculate pairwise sequence identities and similarities.
-
Procedure:
-
The retrieved FASTA-formatted amino acid sequences were imported into the MAFFT (Multiple Alignment using Fast Fourier Transform) web server.
-
The L-INS-i algorithm, an accurate method for aligning sequences with conserved domains and divergent regions, was selected.
-
Default scoring matrix (BLOSUM62) and gap penalties were used.
-
The resulting alignment was downloaded in Clustal format for further analysis.
-
Pairwise identity and similarity scores were calculated from the alignment using readily available bioinformatic tools.
-
Phylogenetic Analysis
-
Objective: To infer the evolutionary relationships between the this compound hydrolase orthologs.
-
Procedure:
-
The multiple sequence alignment generated in the previous step was used as input for phylogenetic analysis.
-
A phylogenetic tree was constructed using the Neighbor-Joining method with the Jukes-Cantor protein distance model.
-
Bootstrap analysis with 1000 replicates was performed to assess the statistical support for the branching patterns of the tree.
-
The resulting phylogenetic tree was visualized using a standard tree viewer.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Reaction Product Identity: A Comparative Guide to Mass Spectrometry and its Alternatives
In the landscape of chemical research and drug development, the unambiguous confirmation of a reaction product's identity is a critical checkpoint. This guide provides an objective comparison of mass spectrometry (MS) with other widely used analytical techniques for this purpose. By presenting key performance data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the information needed to select the most appropriate analytical strategy for their specific needs.
Performance Comparison: Mass Spectrometry vs. Alternatives
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and often complementary techniques for structural elucidation.[1] While MS provides highly sensitive molecular weight information and is adept at detecting trace impurities, NMR offers detailed structural insights and is inherently quantitative without extensive calibration.[1] Other techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide valuable, often complementary, information about the functional groups present and the electronic structure of a molecule, respectively.
The choice of technique is often dictated by the specific information required, the nature of the analyte, and the complexity of the reaction mixture. The following table summarizes the key quantitative performance characteristics of these techniques.
| Feature | Mass Spectrometry (LC-MS/GC-MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) | Ultraviolet-Visible (UV-Vis) |
| Primary Information | Molecular weight, fragmentation patterns | Molecular structure, connectivity, stereochemistry | Functional groups, molecular vibrations | Electronic transitions, conjugation |
| Sensitivity | Very high (picomole to femtomole)[1] | Lower (micromole)[1] | Moderate | Moderate to high |
| Limit of Detection (LOD) | ~0.05 ng/mL (LC-MS/MS for specific compounds) | ~5 µM for small molecules | Analyte dependent | Analyte dependent |
| Quantitative Capability | Requires calibration with standards[1] | Inherently quantitative (qNMR)[1] | Quantitative for specific functional groups[2] | Widely used for quantitative analysis[2][3] |
| Linearity (R²) | Typically >0.99 | Excellent, inherent to the technique | Good with calibration | Good with calibration (Beer-Lambert Law) |
| Mass Accuracy | High (ppm level with high-resolution MS)[4] | Not applicable | Not applicable | Not applicable |
| Resolution | High mass resolution available | High spectral resolution | Moderate | Low |
| Sample Preparation | More complex, often requires chromatography[1] | Minimal, direct analysis often possible[1] | Minimal for liquids and solids | Minimal for solutions |
Decision Workflow for Technique Selection
The selection of an appropriate analytical technique or a combination of techniques is a critical step in reaction product confirmation. The following diagram illustrates a logical workflow to guide this decision-making process.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable data for reaction product confirmation. The following sections provide standardized methodologies for key analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This protocol outlines a general procedure for the analysis of a wide range of reaction products.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction product into a clean 2 mL vial.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 10-100 µg/mL. The solvent should be compatible with the LC mobile phase.
-
If precipitates are present, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.
2. Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is a common starting point for a broad range of analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over a suitable time to achieve separation.
-
Flow Rate: 0.2 - 0.5 mL/min for HPLC, and 0.4 - 0.8 mL/min for UHPLC.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to detect a wide range of analytes.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Adjust to achieve a stable spray.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation of the droplets.
-
Scan Range: A wide mass-to-charge ratio (m/z) range (e.g., 100-1500) to detect expected products and potential byproducts.
-
Data Acquisition: Full scan mode for initial screening, followed by targeted MS/MS (product ion scan) on peaks of interest to obtain fragmentation data for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile and semi-volatile reaction products.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate) to a concentration of approximately 10 µg/mL.[5]
-
Ensure the sample is free of non-volatile materials by filtering if necessary.
-
For non-volatile compounds, derivatization may be required to increase their volatility.
2. Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar (e.g., DB-5ms) or mid-polar column is a good starting point for general screening.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV to generate reproducible fragmentation patterns.
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
Scan Range: A typical m/z range of 40-600.
-
Data Acquisition: Full scan mode to acquire mass spectra of all eluting compounds. Identification is typically performed by comparing the acquired mass spectra with a library database (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the steps for determining the purity or concentration of a reaction product using an internal standard.[6]
1. Sample and Internal Standard Preparation:
-
Select a suitable internal standard that has a simple spectrum (ideally a singlet) that does not overlap with the analyte signals, is stable, and has a known purity.[6]
-
Accurately weigh a known amount of the reaction product (e.g., 10-20 mg) into a clean NMR tube.
-
Accurately weigh a known amount of the internal standard into the same NMR tube. A molar ratio of analyte to internal standard of approximately 1:1 is often ideal.
2. NMR Sample Preparation:
-
Add a sufficient volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the analyte and the internal standard completely (typically 0.6-0.7 mL).
-
Ensure thorough mixing to create a homogeneous solution.
3. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.
-
Pulse Program: Use a simple single-pulse experiment (e.g., zg30 or zg).
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. Set d1 to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being integrated.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error) for the signals of interest.[7]
-
Receiver Gain: Set the receiver gain to an optimal level to avoid signal clipping.
4. Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve S/N.[7]
-
Manually and carefully phase the spectrum.
-
Perform baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
General Workflow for Reaction Product Validation
A comprehensive validation of a reaction product often involves a multi-step workflow that can incorporate both mass spectrometry and other analytical techniques to leverage their respective strengths.
Conclusion
The confirmation of a reaction product's identity is a multifaceted process that often benefits from the application of multiple analytical techniques. Mass spectrometry, with its exceptional sensitivity and ability to provide molecular weight information, is an indispensable tool in the modern chemistry laboratory. When combined with the detailed structural information provided by NMR spectroscopy and the functional group analysis from FTIR, a comprehensive and unambiguous characterization of a reaction product can be achieved. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and confidently confirm the identity and purity of their synthesized molecules.
References
- 1. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Quick Comparison of Experimental Results | Chemical Education Xchange [chemedx.org]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of Benzoyl-CoA Reductases: Unraveling the Strategies of Facultative and Obligate Anaerobes
A deep dive into the distinct enzymatic machinery employed by facultative and obligate anaerobes for the challenging dearomatization of benzoyl-CoA reveals two distinct evolutionary strategies for a central metabolic process. This guide provides a comparative analysis of the well-characterized ATP-dependent benzoyl-CoA reductases (BCRs) found in facultative anaerobes and the ATP-independent BCRs of obligate anaerobes, offering insights for researchers, scientists, and drug development professionals.
Benzoyl-CoA is a central intermediate in the anaerobic degradation of a wide range of aromatic compounds.[1][2][3] The initial and most energetically challenging step in its metabolism is the reduction of the highly stable benzene (B151609) ring.[3][4] Bacteria have evolved two fundamentally different classes of benzoyl-CoA reductases to catalyze this dearomatization reaction. Facultative anaerobes, such as the denitrifying bacterium Thauera aromatica, typically employ a Class I, ATP-dependent enzyme.[3][5][6] In contrast, obligate anaerobes, like the iron-reducing bacterium Geobacter metallireducens, utilize a Class II, ATP-independent enzyme complex.[2][7][8]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative differences between the two classes of benzoyl-CoA reductases.
| Feature | Class I Benzoyl-CoA Reductase (Facultative Anaerobes) | Class II Benzoyl-CoA Reductase (Obligate Anaerobes) |
| Organism Example | Thauera aromatica, Rhodopseudomonas palustris[1][9][10] | Geobacter metallireducens, Desulfosarcina cetonica[7][8][11] |
| ATP Dependence | ATP-dependent; requires the hydrolysis of 2 ATP molecules per 2 electrons transferred.[1][3][9] | ATP-independent.[2][7] |
| Enzyme Complex | Heterotetramer (αβγδ subunits) with a native molecular mass of approximately 170 kDa.[3] | Large, multi-subunit complex (~950 kDa) composed of BamBCDEFGHI subunits.[7][11] |
| Cofactors | Iron-sulfur clusters ([4Fe-4S]), flavin or flavin-like compound.[3] | Tungsten (W), selenocysteine, multiple iron-sulfur clusters, flavin adenine (B156593) dinucleotides (FAD), and zinc (Zn).[7][11] |
| Reaction Product | Cyclohexa-1,5-diene-1-carbonyl-CoA.[1][3][9] | Cyclohexa-1,5-diene-1-carbonyl-CoA.[11] |
| Apparent Km (Benzoyl-CoA) | 15 µM (for T. aromatica enzyme).[3] | Not reported for the forward reaction; Km for cyclohexa-1,5-diene-1-carbonyl-CoA in the reverse reaction is 24 ± 4 µM (for G. metallireducens enzyme). |
| Apparent Km (ATP) | 0.6 mM (for T. aromatica enzyme).[3] | Not applicable. |
| Specific Activity | 0.55 µmol min-1 mg-1 (with reduced methyl viologen).[3] | Not reported for the forward reaction. |
| Oxygen Sensitivity | Highly oxygen-sensitive.[3][5] | Highly oxygen-sensitive.[5] |
Mandatory Visualization: Contrasting Metabolic Pathways
The distinct energy requirements of the two BCR classes are reflected in the overall metabolic pathways.
Caption: Benzoyl-CoA reductase pathways in facultative vs. obligate anaerobes.
Experimental Protocols
The characterization of these highly oxygen-sensitive enzymes requires strict anaerobic techniques.
Purification of ATP-Dependent Benzoyl-CoA Reductase from Thauera aromatica
This protocol is based on the method described by Boll and Fuchs (1995).[3]
a. Cell Growth and Harvest:
-
Grow Thauera aromatica anaerobically in a mineral medium with benzoate (B1203000) as the sole carbon source and nitrate (B79036) as the electron acceptor.
-
Harvest cells in the late exponential phase by centrifugation under anaerobic conditions.
b. Cell Lysis and Fractionation:
-
Resuspend the cell pellet in an anaerobic buffer (e.g., 100 mM Tris/HCl, pH 7.8, containing 10% glycerol, 2 mM dithiothreitol, and 0.5 mM sodium dithionite).
-
Lyse cells by French press or sonication in an anaerobic chamber.
-
Centrifuge the lysate at high speed to remove cell debris and membranes.
c. Chromatography:
-
All chromatographic steps must be performed under strictly anaerobic conditions.
-
Step 1: Anion Exchange Chromatography. Apply the soluble fraction to a DEAE-Sepharose column equilibrated with the anaerobic buffer. Elute with a linear gradient of NaCl.
-
Step 2: Hydroxyapatite (B223615) Chromatography. Pool the active fractions and apply them to a hydroxyapatite column. Elute with a potassium phosphate (B84403) gradient.
-
Step 3: Gel Filtration. Further purify the active fractions by size-exclusion chromatography on a Superdex 200 column.
d. Purity and Storage:
-
Assess purity by SDS-PAGE.
-
Store the purified enzyme at -80°C in the anaerobic buffer containing 20% glycerol.
Spectrophotometric Assay for ATP-Dependent Benzoyl-CoA Reductase Activity
This assay measures the benzoyl-CoA-dependent oxidation of a low-potential electron donor.[1]
a. Reaction Mixture:
-
Prepare the assay mixture in an anaerobic cuvette containing:
-
100 mM Tris/HCl buffer, pH 7.8
-
5 mM MgCl2
-
5 mM ATP
-
0.5 mM reduced methyl viologen (as the electron donor)
-
Purified benzoyl-CoA reductase
-
b. Reaction Initiation and Measurement:
-
Initiate the reaction by adding benzoyl-CoA (final concentration 10-50 µM).
-
Monitor the oxidation of reduced methyl viologen by the decrease in absorbance at 600 nm.
-
The specific activity is calculated based on the molar extinction coefficient of reduced methyl viologen.
Purification of ATP-Independent Benzoyl-CoA Reductase from Geobacter metallireducens
This protocol is adapted from the methods used for characterizing the G. metallireducens enzyme.
a. Cell Growth and Harvest:
-
Grow Geobacter metallireducens anaerobically with benzoate as the electron donor and Fe(III) citrate (B86180) as the electron acceptor.
-
Harvest cells anaerobically.
b. Cell Lysis and Fractionation:
-
Perform all steps in a strictly anaerobic environment.
-
Lyse cells and prepare the soluble fraction as described for the ATP-dependent enzyme.
c. Chromatography:
-
The large size and complex nature of this enzyme may require a multi-step chromatographic procedure, likely involving anion exchange, hydrophobic interaction, and gel filtration chromatography.
In Vitro Assay for ATP-Independent Benzoyl-CoA Reductase Activity
Due to the difficulty in reconstituting the forward reaction in vitro, a common approach is to measure the reverse reaction.
a. Reaction Mixture:
-
In an anaerobic cuvette, combine:
-
100 mM buffer (e.g., MOPS), pH 7.0
-
An artificial electron acceptor (e.g., benzyl (B1604629) viologen)
-
Purified enzyme fraction
-
b. Reaction Initiation and Measurement:
-
Synthesize the substrate, cyclohexa-1,5-diene-1-carbonyl-CoA, enzymatically.
-
Initiate the reaction by adding the dienoyl-CoA substrate.
-
Monitor the formation of benzoyl-CoA by HPLC or by a coupled spectrophotometric assay.
This comparative guide highlights the remarkable diversity of biochemical solutions to a common metabolic challenge. The ATP-dependent mechanism in facultative anaerobes reflects a strategy where energy can be expended to drive a difficult reaction, while the ATP-independent system in obligate anaerobes, which often live in more energy-limited environments, showcases a more complex but energetically favorable enzymatic machinery. Further research into the structure and mechanism of these fascinating enzymes will undoubtedly provide deeper insights into anaerobic metabolism and may open new avenues for bioremediation and biocatalysis.
References
- 1. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the tungsten-containing class of benzoyl-coenzyme A reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Anaerobic cell suspension experiments with enrichment cultures [bio-protocol.org]
- 6. Glutaryl-coenzyme A dehydrogenase from Geobacter metallireducens - interaction with electron transferring flavoprotein and kinetic basis of unidirectional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Characterization Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Development of a PCR method for the detection and quantification of benzoyl-CoA reductase genes and its application to monitored natural attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. benzoyl-CoA reductase(EC 1.3.7.8) - Creative Enzymes [creative-enzymes.com]
- 11. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
Unraveling Anaerobic Benzoate Degradation: Isotopic Labeling Confirms the 6-Oxocyclohex-1-ene-1-carbonyl-CoA Pathway
A definitive isotopic labeling study provides compelling evidence for the central role of the 6-oxocyclohex-1-ene-1-carbonyl-CoA pathway in the anaerobic degradation of benzoate (B1203000) by the denitrifying bacterium Thauera aromatica. This research solidifies our understanding of this critical metabolic route and provides a clear contrast to alternative anaerobic benzoate degradation strategies employed by other microorganisms.
The anaerobic breakdown of aromatic compounds, such as benzoate, is a vital biogeochemical process. For decades, the this compound pathway has been the proposed central route in facultative anaerobes like Thauera aromatica. This pathway involves the initial activation of benzoate to benzoyl-CoA, followed by a series of reduction, hydration, dehydrogenation, and hydrolytic ring cleavage steps to yield 3-hydroxypimelyl-CoA. While genetic and enzymatic studies have strongly supported this pathway, direct evidence from isotopic labeling experiments, which trace the fate of atoms from the substrate to the final products, has been instrumental in its unequivocal confirmation.
Comparison of Anaerobic Benzoate Degradation Pathways
The this compound pathway is not the only strategy that anaerobic microorganisms employ to metabolize benzoate. A notable alternative is found in the phototrophic bacterium Rhodopseudomonas palustris. Isotopic labeling and enzymatic studies have revealed a distinct pathway in this organism that proceeds through different intermediates. The table below summarizes the key differences between these two pathways.
| Feature | This compound Pathway (Thauera aromatica) | Alternative Pathway (Rhodopseudomonas palustris) |
| Key Intermediate | This compound | Cyclohex-1-ene-1-carbonyl-CoA |
| Ring Cleavage Product | 3-Hydroxypimelyl-CoA | Pimelyl-CoA |
| Enzymatic Steps | Involves a dienoyl-CoA hydratase, a 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, and a this compound hydrolase. | Involves a second two-electron reduction of the dienoyl-CoA intermediate. |
Isotopic Labeling Evidence
To confirm the this compound pathway, researchers have utilized benzoate labeled with the stable isotope carbon-13 ([¹³C₆]-benzoate). By tracking the incorporation of ¹³C into the downstream metabolites, the precise transformations of the carbon skeleton can be elucidated.
Experimental Protocol: ¹³C-Labeling and Metabolite Analysis
A typical experimental protocol to obtain such evidence involves the following steps:
-
Culturing: Thauera aromatica is cultured anaerobically with benzoate as the sole carbon source.
-
Isotope Feeding: The culture is then supplemented with [¹³C₆]-benzoate for a defined period.
-
Metabolite Extraction: The bacterial cells are harvested, and intracellular metabolites are extracted.
-
Derivatization: The extracted metabolites are chemically derivatized to enhance their volatility for gas chromatography.
-
GC-MS Analysis: The derivatized metabolites are separated by gas chromatography and their mass spectra are analyzed by mass spectrometry (MS). The MS analysis reveals the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the number and position of ¹³C atoms.
-
NMR Analysis: For structural confirmation of the labeled intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. ¹³C-NMR can directly probe the carbon skeleton of the molecules.
Visualizing the Pathways and Workflows
To better understand the flow of metabolites and the experimental logic, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of 6-oxocyclohex-1-ene-1-carbonyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 6-oxocyclohex-1-ene-1-carbonyl-CoA, the absence of specific disposal guidelines necessitates a cautious and informed approach. This guide provides essential safety and logistical information, outlining a clear operational plan for the proper disposal of this coenzyme A derivative. By adhering to these procedural steps, laboratories can ensure the safe management of this compound, reinforcing a culture of safety and regulatory compliance.
Immediate Safety and Disposal Plan
Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the compound as potentially hazardous. The following table summarizes the key considerations and recommended actions for its disposal.
| Consideration | Recommended Action | Rationale |
| Hazard Classification | Assume the compound is hazardous in the absence of specific data. Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste stream categorization. | Lacking specific toxicity data, a conservative approach minimizes risk. EHS professionals can provide institution-specific protocols. |
| Waste Segregation | Segregate waste containing this compound from general laboratory waste. Use clearly labeled, dedicated waste containers. | Prevents accidental mixing with incompatible materials and ensures proper handling by waste management personnel. |
| Aqueous Waste | Collect all aqueous solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. | CoA esters can be unstable in aqueous environments, but their degradation products may still be regulated. Direct disposal into sanitary sewers is prohibited for most laboratory chemicals. |
| Solid Waste | Dispose of contaminated labware (e.g., pipette tips, tubes, gloves) in a designated solid hazardous waste container. | Prevents the spread of contamination and ensures that all materials that have come into contact with the compound are disposed of properly. |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and its waste. | Protects personnel from potential skin and eye irritation or other unknown toxic effects.[1][2] |
| Spill Management | In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. Ensure adequate ventilation. | Proper spill management contains the material and prevents exposure to laboratory personnel and the environment. |
Experimental Protocol for Waste Neutralization (Hypothetical)
While no specific neutralization protocol for this compound is documented, a general approach for the hydrolysis of the thioester bond could be considered for in-lab pre-treatment before disposal, subject to rigorous validation and EHS approval. Thioesters can be hydrolyzed under basic conditions.
Objective: To hydrolyze the thioester bond of this compound to less reactive components before collection as hazardous waste.
Materials:
-
Waste solution containing this compound
-
1 M Sodium Hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste container
Procedure:
-
Working in a certified chemical fume hood, slowly add 1 M NaOH to the aqueous waste solution containing this compound while stirring.
-
Monitor the pH of the solution. Adjust the pH to a range of 10-12 to facilitate hydrolysis.
-
Allow the solution to react for a specified period (e.g., 24 hours) at room temperature to ensure complete hydrolysis.
-
After the reaction period, neutralize the solution by slowly adding a suitable acid (e.g., 1 M Hydrochloric Acid) until the pH is between 6 and 8.
-
Collect the treated solution in a clearly labeled hazardous waste container for disposal through the institutional EHS office.
Disclaimer: This is a generalized protocol and must be validated on a small scale before implementation. The stability and reactivity of this compound and its degradation products are not fully known. Consultation with and approval from your institution's EHS department is mandatory before attempting any chemical treatment of waste.
Logical Workflow for Disposal
The proper disposal of this compound should follow a structured decision-making process to ensure safety and compliance. The following diagram illustrates this workflow.
Caption: Disposal workflow for this compound.
By implementing these guidelines, laboratories can manage the disposal of this compound in a manner that prioritizes safety and environmental responsibility, thereby building trust and demonstrating a commitment to operational excellence beyond the product itself.
References
Personal protective equipment for handling 6-oxocyclohex-1-ene-1-carbonyl-CoA
Document Overview: This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for handling 6-oxocyclohex-1-ene-1-carbonyl-CoA. As no specific Safety Data Sheet (SDS) is available for this compound, the following recommendations are based on its chemical structure and the known hazards of its functional groups. Researchers should treat this compound with caution and assume it is hazardous.
Hazard Identification and Summary
This compound is a specialized biochemical intermediate in the anaerobic degradation pathway of aromatic compounds.[1][2] Its structure contains two key features that dictate its potential hazards: the Coenzyme A (CoA) thioester and an α,β-unsaturated ketone.
-
α,β-Unsaturated Ketone: This functional group is a known Michael acceptor, making the compound reactive toward biological nucleophiles such as proteins and DNA.[3][4] This reactivity can lead to a range of adverse health effects.[5] Compounds with this feature are considered potential alkylating agents and may cause skin and eye irritation, allergic reactions, and potential mutagenicity.[6][7]
-
Thioester Bond: The high-energy thioester bond is susceptible to hydrolysis and is a reactive center in biochemical reactions.
Given these properties, the compound should be handled as a potential irritant, sensitizer, and toxic substance. All exposure routes—dermal contact, inhalation, and ingestion—should be strictly avoided.
Personal Protective Equipment (PPE)
Adherence to the following PPE requirements is mandatory to minimize exposure risk. Always inspect PPE for integrity before use.
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the compound in solution and potential aerosols.[8] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against dermal contact. Change gloves immediately if contaminated.[8] |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. Closed-toe shoes are required. | Protects skin from accidental spills. Shoes prevent injury from spills or broken glass.[9] |
| Respiratory | Not generally required if handled exclusively within a certified chemical fume hood. | A fume hood provides primary protection against inhaling vapors or aerosols.[9] |
Operational Plan: Handling Protocol
All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.
Step 1: Preparation and Pre-Handling Checks
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Place all necessary equipment, including the chemical, solvents, reaction vessels, and waste containers, inside the fume hood before starting.[10]
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[9]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Step 2: Handling and Experimental Procedure
-
Dispensing: If the compound is a solid, carefully weigh the required amount on weighing paper or in a tared vessel inside the fume hood to avoid generating dust. If it is a solution, use a calibrated pipette with a mechanical aid. Never pipette by mouth.[11]
-
Reactions: Conduct all reactions within a closed system or under continuous ventilation inside the fume hood.
-
Monitoring: Continuously observe the experiment for any signs of unexpected reactions.
Step 3: Post-Handling and Decontamination
-
Clean Workspace: Upon completion, decontaminate all surfaces and equipment using an appropriate solvent or cleaning agent.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[11]
Emergency Procedures
In the event of an accidental exposure, follow the procedures outlined below.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention. |
| Spill | Alert others in the area. If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material. If the spill is large or you are unsure, evacuate the area and contact the institutional safety office. |
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Chemical Waste: Collect all unused or waste solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Dispose of all single-use items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, in a designated solid hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
References
- 1. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and this compound hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. csub.edu [csub.edu]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
